molecular formula C24H15ClN7Na3O10S3 B1172145 Reactive orange 13 CAS No. 12225-85-3

Reactive orange 13

Cat. No.: B1172145
CAS No.: 12225-85-3
M. Wt: 762.0 g/mol
InChI Key: IHVXOVVDYSKGMH-UHFFFAOYSA-K
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Description

Reactive orange 13 is a useful research compound. Its molecular formula is C24H15ClN7Na3O10S3 and its molecular weight is 762.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXOVVDYSKGMH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072078
Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
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Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-89-6, 12225-85-3
Record name EINECS 274-700-1
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Record name 1,5-Naphthalenedisulfonic acid, 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
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Record name Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of CAS number 12225-85-3 (Reactive Orange 13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 12225-85-3, chemically identified as Reactive Orange 13. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the fundamental characteristics of this molecule. While primarily used as a textile dye, understanding its physicochemical properties is crucial for assessing its potential interactions in various biological and chemical systems. This guide collates available quantitative data, presents detailed experimental protocols for property determination based on international standards, and includes a visualization of its synthesis pathway.

Chemical Identity

The compound with CAS number 12225-85-3 is a synthetic dye known as this compound.[1][2] It belongs to the single azo class of dyes.[1]

IdentifierValue
CAS Number 12225-85-3
Chemical Name Trisodium 2-[(2E)-2-[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate[2]
Common Name This compound
Other Names C.I. This compound, Reactive Orange H-2R, Reactive Brilliant Orange K-7G, Reactive Brilliant Orange K-7R, Reactive Orange P-3R[1]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][2][3]
Molecular Weight 762.04 g/mol [1][3]

Physicochemical Properties

PropertyValueConditions
Appearance Orange powder[1][4]Standard
Solubility in Water 150 g/L[1][2]20 °C
160 g/L[1][2]50 °C
300 g/L[3]Not Specified
pH 6 - 9[3]Aqueous solution/dispersion
Melting Point Not Available[2][4]
Boiling Point Not Applicable[4]
pKa (Dissociation Constant) Not Available
logP (Octanol-Water Partition Coefficient) Not Available

Experimental Protocols

While specific experimental data for some properties of this compound are unavailable, this section details standardized protocols based on OECD Guidelines for the Testing of Chemicals. These methods represent the international standard for determining the physicochemical properties of chemical substances.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound, with a solubility well above 10⁻² g/L, the Flask Method is appropriate.[5][6]

Principle: This method involves dissolving the test substance in water at a specific temperature until saturation is achieved. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Methodology:

  • Preparation: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of the solid this compound is added to a flask containing purified water (e.g., deionized). The flask is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical technique. Given its chromophoric nature, UV-Vis spectrophotometry would be a highly suitable method. A calibration curve is first established using solutions of known concentrations.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of pH (OECD Guideline 122)

This guideline describes the procedure for the electrometric determination of the pH of an aqueous solution or dispersion.[7][8]

Principle: The pH is measured using a pH meter equipped with a glass electrode and a reference electrode (or a combination electrode). The instrument measures the potential difference between the electrodes, which is proportional to the hydrogen ion activity in the solution.

Methodology:

  • Instrument Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the test solution (e.g., buffers at pH 4, 7, and 10).

  • Sample Preparation: A solution or dispersion of this compound is prepared in purified water at a specified concentration.

  • Measurement: The electrode is immersed in the test solution, and the mixture is gently stirred until a stable pH reading is obtained. The temperature of the sample is also recorded, as pH is temperature-dependent.

  • Reporting: The pH is reported to the nearest 0.1 unit, along with the temperature of the measurement.

Determination of Melting Point/Melting Range (OECD Guideline 102)

This guideline describes methods for determining the temperature at which the phase transition from solid to liquid occurs.[9][10][11]

Principle: A small amount of the powdered substance is heated, and the temperatures at the beginning and end of the melting process are recorded.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block) equipped with a calibrated thermometer or a temperature sensor.

  • Heating: The apparatus is heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy (initial melting) and the temperature at which it becomes completely liquid (final melting) are recorded. This range is reported as the melting range.

Determination of Boiling Point (OECD Guideline 103)

For non-volatile solids like this compound, the boiling point is generally considered not applicable as they are likely to decompose at high temperatures before boiling.[12][13][14] However, the standard methodology is provided for completeness.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Methodology (Ebulliometer Method):

  • Apparatus: An ebulliometer, an apparatus for measuring the boiling point of a liquid, is used. It is equipped with a heating element, a condenser, and a calibrated temperature measuring device.

  • Procedure: The substance is placed in the ebulliometer and heated. The temperature of the boiling liquid-vapor equilibrium is measured under atmospheric pressure.

  • Correction: The measured boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process.[1][2] The key stages are diazotization, azo coupling, condensation, and ammoniation.

Synthesis_of_Reactive_Orange_13 A 2-Aminonaphthalene- 1,5-disulfonic acid I1 Diazo Intermediate A->I1 Diazotization B 4-Hydroxy-7-(methylamino) naphthalene-2-sulfonic acid I2 Coupled Product B->I2 Azo Coupling C 2,4,6-Trichloro- 1,3,5-triazine I3 Condensed Intermediate C->I3 Condensation D Ammonia P This compound D->P Ammoniation I1->I2 Azo Coupling I2->I3 Condensation I3->P Ammoniation

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the core physicochemical properties of CAS number 12225-85-3, this compound. While there are gaps in the publicly available data for properties such as melting point, boiling point, pKa, and logP, information on its identity, appearance, and aqueous solubility is well-documented. The provided standardized experimental protocols from OECD guidelines offer a robust framework for the empirical determination of these properties. The visualized synthesis pathway clarifies the manufacturing process of this compound. For professionals in drug development and research, this guide provides a foundational understanding of this compound, highlighting the need for empirical testing to fully characterize its physicochemical profile for any advanced applications.

References

Molecular formula and weight of C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of C.I. Reactive Orange 13, a versatile reactive dye. The information is curated for researchers and professionals in scientific fields, with a focus on its molecular characteristics and experimental applications.

Core Chemical Data

C.I. This compound is a single azo class reactive dye.[1] Key quantitative data regarding its molecular formula and weight are summarized below for easy reference.

ParameterValueReferences
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]
C₂₄H₁₅ClN₇O₁₀S₃·3Na
Molecular Weight 762.04 g/mol [1]

Experimental Protocols and Applications

C.I. This compound has several documented applications in research and environmental sciences. This section outlines the methodologies for some of its key uses.

Synthesis of C.I. This compound
  • Diazotization: The process begins with the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid. This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. This electrophilic substitution reaction forms the azo chromophore, which is responsible for the dye's color.

  • Condensation: The product from the coupling reaction is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine group, which allows the dye to form covalent bonds with substrates.

  • Ammoniation: The final step involves ammoniation, where one of the chlorine atoms on the triazine ring is replaced by an amino group.

A generalized workflow for the synthesis of reactive dyes, including C.I. This compound, is illustrated in the diagram below.

G cluster_synthesis Synthesis of C.I. This compound Diazotization Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid Coupling_Component Coupling with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid Diazotization->Coupling_Component Forms Azo Compound Condensation Condensation with 2,4,6-Trichloro-1,3,5-triazine Coupling_Component->Condensation Introduces Reactive Group Ammoniation Ammoniation Condensation->Ammoniation Final_Product C.I. This compound Ammoniation->Final_Product

A generalized workflow for the synthesis of C.I. This compound.
Decolorization of Wastewater using Activated Carbon

C.I. This compound is a common dye found in textile industry effluents. Its removal is crucial for environmental remediation. One effective method is adsorption using activated carbon derived from agricultural waste. The following protocol details the decolorization of a solution containing C.I. This compound using activated carbon prepared from banana peels.

Materials and Equipment:

  • C.I. This compound stock solution (e.g., 100 mg/L)

  • Activated carbon from banana peels

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Beakers or Erlenmeyer flasks

  • Filter paper

Experimental Procedure:

  • Preparation of Activated Carbon from Banana Peels:

    • Collect and wash banana peels to remove dirt.

    • Sun-dry the peels until they are crisp.

    • Soak the dried peels overnight in a 60% phosphoric acid solution.

    • Partially carbonize the soaked peels in a muffle furnace at 200°C for 4 hours.

    • Activate the material by heating in a furnace at 500°C for 120 minutes.

    • Wash the activated carbon with distilled water and a 0.1 M sodium hydroxide (B78521) solution to remove residual acid.

    • Dry the final product in a hot air oven at 105°C for 5 hours.

    • Grind and sieve the activated carbon to a uniform particle size.

  • Batch Adsorption Experiments:

    • Prepare a series of beakers each containing a fixed volume of the C.I. This compound solution (e.g., 50 mL of 100 mg/L).

    • Adjust the pH of the solutions to desired values (e.g., a range from 2 to 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add varying doses of the prepared activated carbon to the beakers (e.g., from 0.02 g to 1 g).

    • Place the beakers on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 180 minutes) at room temperature.

    • After agitation, filter the solutions to separate the activated carbon.

    • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum wavelength of C.I. This compound (approximately 489 nm).

    • Calculate the percentage of dye removal for each experimental condition.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_wastewater Wastewater Decolorization Workflow start Prepare C.I. This compound Solution ph_adjust Adjust pH start->ph_adjust add_adsorbent Add Activated Carbon ph_adjust->add_adsorbent agitate Agitate on Orbital Shaker add_adsorbent->agitate filter Filter the Solution agitate->filter measure Measure Absorbance (UV-Vis Spectrophotometer) filter->measure end Calculate Dye Removal measure->end

Experimental workflow for wastewater decolorization.
Bacterial Detection

C.I. This compound is reported to be useful for the detection of bacterial strains such as Legionella pneumophila and Pseudomonas aeruginosa. The principle of this application is that the dye reacts with metal ions to form a precipitate. The presence of bacteria can influence this reaction, and the resulting change in turbidity or viscosity of the solution can be measured.

While the general principle is established, a detailed, standardized experimental protocol for the use of C.I. This compound in bacterial detection is not widely available in scientific literature. A generalized procedure would likely involve:

  • Preparation of Reagents: A solution of C.I. This compound and a solution of a suitable metal salt would be prepared.

  • Sample Incubation: The bacterial sample would be incubated with the dye and metal ion solutions under controlled conditions (e.g., specific temperature and time).

  • Turbidity Measurement: The turbidity of the solution would be measured using a turbidimeter or a spectrophotometer at a specific wavelength (e.g., 600 nm). An increase or decrease in turbidity compared to a bacteria-free control would indicate the presence of the target bacteria.

Further research and development are needed to establish a validated and reproducible protocol for this application.

References

Solubility of Reactive orange 13 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270; CAS No. 12225-85-3) is a monoazo reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its application and efficacy are intrinsically linked to its solubility in various solvent systems. Understanding the solubility profile of this compound is crucial for optimizing dyeing processes, developing new formulations, and conducting analytical studies. This technical guide provides a comprehensive overview of the known solubility of this compound in different solvents, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Data Presentation: Solubility of this compound

The quantitative solubility of this compound has been predominantly reported in aqueous solutions. Data in various organic solvents is not extensively available in published literature; however, qualitative effects of certain organic co-solvents on aqueous solubility have been studied.

SolventTemperature (°C)Solubility (g/L)Source(s)
Water20150[1][2]
Water50160[1][2]
WaterNot Specified300[3]
Water20>200*[4]
Note: This value is for a structurally similar reactive orange dye and is included for comparative purposes.

Qualitative Solubility Observations:

  • Ethylene (B1197577) Glycol and Derivatives: The addition of ethylene glycol (EG), ethylene glycol monomethyl ether (MOE), and ethylene glycol dimethyl ether (DME) to aqueous solutions of this compound has been shown to increase its solubility by reducing dye aggregation.[5] The disaggregation effect is enhanced with the increasing hydrophobicity of the solvent, with DME showing the most significant impact.[5]

  • Alkanolamines: Diethanolamine (DEA) and triethanolamine (B1662121) (TEA) in aqueous solutions can also break down aggregates of this compound, thereby improving its solubility.[6] DEA was found to be more effective at disaggregation than TEA.[6]

  • Electrolytes: The presence of electrolytes such as salts (e.g., sodium chloride, sodium sulfate) in the dyeing bath is known to decrease the solubility of reactive dyes.[7]

Experimental Protocols

Determining the solubility of this compound in various solvents is essential for research and development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Solubility

This method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound dye

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Spectrophotometer (UV-Visible)

  • Volumetric flasks and pipettes

  • Centrifuge or filtration system (e.g., 0.45 µm syringe filters)

  • Thermostatic shaker or water bath

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the slope of the line represents the molar absorptivity.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully take a known volume of the supernatant and clarify it by centrifugation or filtration to remove any suspended particles.

    • Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Filter Paper Spot Method

This is a simpler, semi-quantitative method suitable for rapid solubility estimation.

Objective: To estimate the solubility of this compound.

Materials:

  • This compound dye

  • Solvent of interest

  • A series of beakers or vials

  • Stirring apparatus

  • Filter paper

  • Graduated pipette (1 mL)

Procedure:

  • Prepare a series of dye solutions with increasing concentrations in the chosen solvent.

  • Stir each solution at a constant temperature (e.g., 20°C) for a set period (e.g., 10 minutes) to facilitate dissolution.

  • Using a graduated pipette, draw 0.5 mL of a test solution and let it drop vertically onto a piece of filter paper placed over the mouth of a beaker. Repeat this once.

  • Allow the filter paper to dry completely.

  • Observe the spot formed by the dye solution. The presence of a distinct, undissolved dye spot in the center of the colored circle indicates that the solubility limit has been exceeded.

  • The solubility is taken as the highest concentration that does not leave an obvious undissolved spot on the filter paper.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing dye solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_dye Weigh Excess Dye mix Mix Dye and Solvent prep_dye->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temp (e.g., 24-48h) mix->agitate settle Settle Undissolved Solid agitate->settle separate Centrifuge / Filter Supernatant settle->separate dilute Dilute Saturated Solution separate->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility (Using Calibration Curve) measure->calculate

Caption: Experimental workflow for determining dye solubility.

solubility_factors cluster_factors Influencing Factors cluster_solvent_examples cluster_additive_examples solubility This compound Solubility temp Temperature solubility->temp Increases with solvent Solvent Type solubility->solvent additives Additives solubility->additives water Water solvent->water organics Organic Solvents (e.g., Alcohols, Glycols) solvent->organics salts Electrolytes (Salts) additives->salts Decreases with urea Urea additives->urea Increases with

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 13 on Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Reactive Orange 13, a monochlorotriazine azo dye, on cellulose (B213188) fibers. The document details the chemical interactions, reaction conditions, and analytical methodologies relevant to understanding and optimizing the dyeing process.

Introduction: The Chemistry of Reactive Dyes and Cellulose

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. In the case of cellulose fibers, which are abundant in materials like cotton, the primary reactive sites are the hydroxyl (-OH) groups of the glucose units in the cellulose polymer. This compound (C.I. 18270) is a prominent member of the monochlorotriazine (MCT) family of reactive dyes, characterized by its triazine ring containing one reactive chlorine atom. The formation of a stable covalent bond between the dye and the fiber imparts excellent wash fastness to the dyed material, a key advantage of reactive dyes.

The overall dyeing process with reactive dyes on cellulose can be segmented into three main stages:

  • Exhaustion: The migration and adsorption of dye molecules from the dyebath onto the surface of the cellulose fibers.

  • Fixation: The chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulose under specific conditions, leading to the formation of a covalent bond.

  • Wash-off: The removal of unfixed and hydrolyzed dye from the fiber surface to ensure optimal fastness properties.

The Core Mechanism of Action: Nucleophilic Substitution

The covalent fixation of this compound onto cellulose fibers proceeds via a nucleophilic substitution reaction. The key steps of this mechanism are detailed below.

Activation of Cellulose

Under neutral conditions, the hydroxyl groups of cellulose are not sufficiently nucleophilic to react with the monochlorotriazine group of the dye. The application of an alkali, typically sodium carbonate (soda ash), is essential to activate the cellulose. The alkali raises the pH of the dyebath to a range of 10-11, which leads to the deprotonation of the cellulose hydroxyl groups, forming highly reactive cellulosate anions (Cell-O⁻).

The Nucleophilic Attack

The electron-rich cellulosate anion acts as a potent nucleophile. It attacks the electron-deficient carbon atom of the monochlorotriazine ring that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced.

Covalent Bond Formation

This nucleophilic substitution reaction results in the formation of a stable ether linkage (covalent bond) between the dye molecule and the cellulose fiber. The dye is now chemically integrated into the fiber structure, leading to high wet fastness properties.

Reaction Pathway of this compound with Cellulose

Reaction_Pathway cluster_0 Cellulose Activation cluster_1 Nucleophilic Substitution cluster_2 Competing Hydrolysis Reaction Cellulose-OH Cellulose-OH Cellulose-O- Cellulosate Anion (Cell-O⁻) Cellulose-OH->Cellulose-O- + OH⁻ (pH 10-11) OH- OH⁻ (Alkali) Activated_Complex Transition State Cellulose-O-->Activated_Complex Nucleophilic Attack RO13 This compound (Dye-Cl) RO13->Activated_Complex Covalent_Bond Covalently Bonded Dye (Dye-O-Cellulose) Activated_Complex->Covalent_Bond Cl- Cl⁻ Activated_Complex->Cl- Leaving Group Hydrolyzed_Dye Hydrolyzed Dye (Dye-OH) RO13_hydro This compound (Dye-Cl) RO13_hydro->Hydrolyzed_Dye + OH⁻ OH-_hydro OH⁻ (from Water)

Caption: A diagram illustrating the reaction pathway of this compound with cellulose fibers.

Competing Reaction: Hydrolysis of this compound

A significant side reaction that occurs simultaneously with the fixation process is the hydrolysis of the reactive dye. In the alkaline dyebath, the hydroxyl ions (OH⁻) from water can also act as nucleophiles and react with the monochlorotriazine group of this compound. This reaction deactivates the dye by replacing the chlorine atom with a hydroxyl group, rendering it incapable of forming a covalent bond with the cellulose fiber.

The hydrolyzed dye has no affinity for the cellulose and remains unfixed. This leads to a reduction in the overall fixation efficiency and contributes to the colored effluent from the dyeing process. The extent of hydrolysis is influenced by factors such as pH, temperature, and dyeing time.

Key Parameters Influencing the Mechanism of Action

The efficiency of the reaction between this compound and cellulose is critically dependent on several process parameters.

pH

An alkaline pH is essential for the activation of cellulose. The optimal pH range for the fixation of monochlorotriazine dyes like this compound is typically between 10.5 and 11.0. At lower pH values, the concentration of cellulosate anions is insufficient for efficient fixation. Conversely, excessively high pH levels can accelerate the rate of dye hydrolysis, leading to lower fixation yields.

Temperature

Temperature plays a dual role in the dyeing process. Increasing the temperature generally accelerates the rate of both dye diffusion into the fiber and the fixation reaction. However, higher temperatures also significantly increase the rate of dye hydrolysis. For monochlorotriazine dyes, a temperature range of 60-80°C is often employed to strike a balance between achieving a good rate of fixation and minimizing hydrolysis.

Electrolyte Concentration

Reactive dyes typically have a low affinity for cellulose fibers. To promote the initial exhaustion of the dye onto the fiber surface, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The electrolyte helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water.

Quantitative Data on Dyeing Performance

While specific quantitative data for this compound can vary depending on the exact experimental conditions and the purity of the dye, the following table summarizes typical exhaustion and fixation percentages for monochlorotriazine reactive dyes on cotton under optimized conditions.

ParameterValueReference Dye
Exhaustion (%) 70 - 85Monochlorotriazine Dyes
Fixation (%) 60 - 75Monochlorotriazine Dyes
Optimal pH 10.5 - 11.0Monochlorotriazine Dyes
Optimal Temperature (°C) 60 - 80Monochlorotriazine Dyes
Electrolyte (NaCl) (g/L) 40 - 80Monochlorotriazine Dyes

Note: The data presented are representative values for monochlorotriazine reactive dyes and serve as a general guideline. Actual values for this compound may vary.

Experimental Protocols

Protocol for Dyeing Cotton with this compound

This protocol outlines a general laboratory procedure for dyeing cotton fabric with this compound.

Materials:

  • Scoured and bleached 100% cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 (e.g., 200 mL of water for a 10 g fabric sample).

  • Dye Dissolution: Dissolve the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of hot deionized water and add it to the dyebath.

  • Exhaustion Phase:

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Gradually add the required amount of sodium chloride (e.g., 60 g/L) to the dyebath over 15-20 minutes.

    • Raise the temperature of the dyebath to 60°C and maintain for 30 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • Add the required amount of sodium carbonate (e.g., 20 g/L), previously dissolved in a small amount of water, to the dyebath.

    • Continue the dyeing process at 60°C for a further 60 minutes to facilitate dye fixation.

  • Wash-off:

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping treatment at the boil for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove unfixed and hydrolyzed dye.

    • Rinse again with hot and cold water and then air dry.

Determination of Dye Fixation Efficiency

The fixation efficiency (F%) can be determined spectrophotometrically.

Procedure:

  • Initial Absorbance (A₀): Before adding the fabric, take a sample of the prepared dyebath and measure its absorbance at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Final Absorbance (A₁): After the fixation step, take a sample of the spent dyebath and measure its absorbance at the same λmax.

  • Wash Liquor Absorbance (A₂): Collect all the rinsing and soaping liquors, make up to a known volume, and measure the absorbance.

  • Calculation:

    • Exhaustion (E%) = [(A₀ - A₁) / A₀] x 100

    • Fixation (F%) = [(A₀ - A₁ - A₂) / (A₀ - A₁)] x 100

Experimental Workflow for Dyeing and Analysis

Experimental_Workflow cluster_prep Preparation cluster_wash Post-Treatment cluster_analysis Analysis Prep_Fabric Scour & Bleach Cotton Fabric Exhaustion Exhaustion (+ NaCl, 60°C) Prep_Fabric->Exhaustion Prep_Dye Prepare Dyebath (Dye, Water) Prep_Dye->Exhaustion Fixation Fixation (+ Na₂CO₃, 60°C) Exhaustion->Fixation Rinsing Cold Rinse Fixation->Rinsing Spectro Spectrophotometry (Determine F%) Fixation->Spectro HPLC HPLC Analysis (Quantify Hydrolysis) Fixation->HPLC Soaping Hot Soaping Rinsing->Soaping Final_Rinse Hot & Cold Rinse Soaping->Final_Rinse Soaping->Spectro Drying Air Dry Final_Rinse->Drying

Caption: A flowchart outlining the experimental workflow for dyeing cotton with this compound and subsequent analysis.

Conclusion

The mechanism of action of this compound on cellulose fibers is a well-defined process of nucleophilic substitution, resulting in the formation of a stable covalent bond. The efficiency of this reaction is highly dependent on the careful control of key parameters, including pH, temperature, and electrolyte concentration, to favor the fixation reaction over the competing hydrolysis of the dye. Understanding these fundamental principles is crucial for researchers and professionals in the field to optimize dyeing processes, improve product quality, and develop more sustainable and efficient coloration technologies.

Spectroscopic Analysis of Reactive Orange 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Reactive Orange 13, a widely used azo dye. The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. This document details the experimental protocols and presents key spectral data to aid in the identification, characterization, and quantification of this compound.

Introduction to this compound

This compound (C.I. 18270) is a synthetic dye belonging to the single azo class.[1] Its chemical formula is C24H15ClN7Na3O10S3 with a molecular weight of 762.04 g/mol .[1][2] It is commonly used in the textile industry for dyeing cotton, viscose, wool, nylon, and silk fabrics due to its ability to form a covalent bond with the fiber.[1] The analysis of such dyes is crucial for quality control, environmental monitoring, and in the development of degradation or removal processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of azo dyes, leveraging the principle of light absorption by chromophoric groups within the molecule. The azo group (-N=N-) and associated aromatic rings in this compound are strong chromophores that absorb light in the visible region, imparting the characteristic orange color.

Quantitative Spectral Data

The UV-Vis spectrum of an azo dye can be influenced by factors such as solvent polarity, pH, and dye concentration, which can affect the position and intensity of the absorption maxima (λmax).

ParameterWavelength (nm)Reference
λmax 1~350-550 nm[3]

Note: The broad absorption band is indicative of the azo/hydrazone tautomeric forms that can coexist in solution.[3]

Experimental Protocol for UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

  • This compound dye

  • Deionized water or appropriate spectral grade solvent (e.g., ethanol, DMSO)[3]

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of deionized water (or other suitable solvent) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 5, 10, 15, 20 mg/L). This is essential for quantitative analysis and verification of Beer's Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning, typically from 200 nm to 800 nm for a full spectrum analysis of azo dyes.[4][5]

  • Baseline Correction: Fill a quartz cuvette with the solvent used for preparing the dye solutions (the "blank"). Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction to zero the absorbance across the entire wavelength range.[4][5]

  • Sample Measurement:

    • Rinse a sample cuvette with a small amount of the lowest concentration working standard, then fill the cuvette.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

    • Repeat the measurement for all working standards, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λmax versus the concentration of the standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint of the compound can be obtained. This is particularly useful for confirming the chemical structure of this compound and for studying its interactions or degradation products.

Characteristic FTIR Peaks

The FTIR spectrum of this compound exhibits several characteristic peaks corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3364N-H stretchingSecondary amine[6]
~2946C-H stretchingAsymmetric alkanes[6]
~1630N=N stretchingAzo group[6]
~1452C=C stretchingAromatic ring[6]
~1032S=O stretchingSulphonic acid[6]
~670C-H deformationDi-substituted alkenes[6]

Note: The disappearance or shifting of the N=N stretching peak around 1630 cm⁻¹ is a key indicator of the breakdown of the azo bond during degradation processes.[6]

Experimental Protocol for FTIR Analysis

This protocol describes the use of the Attenuated Total Reflectance (ATR) sampling technique, which is common for analyzing solid powder samples.

Materials and Equipment:

  • This compound dye (powder form)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and soft tissues

Procedure:

  • Spectrometer Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Ensure the ATR accessory is correctly installed.

  • Background Spectrum Collection:

    • Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol (B130326) to remove any residues.

    • Once the crystal is clean and dry, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Initiate the sample scan. The spectrometer will typically co-add multiple scans to improve the signal-to-noise ratio. A common setting is 16 or 32 scans.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption peaks.

    • Compare the obtained spectrum with reference spectra of this compound or use peak tables to assign the observed bands to specific functional groups.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol and a soft tissue to prepare for the next measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: Obtain this compound Sample prep_uv Prepare Aqueous Solution (e.g., 10-100 mg/L) start->prep_uv For UV-Vis prep_ftir Use Dry Powder Sample start->prep_ftir For FTIR uv_vis UV-Vis Spectroscopy (200-800 nm scan) prep_uv->uv_vis ftir FTIR-ATR Spectroscopy (4000-400 cm⁻¹ scan) prep_ftir->ftir data_uv Identify λmax (e.g., ~490 nm) Determine Concentration uv_vis->data_uv data_ftir Identify Functional Groups (e.g., -N=N, -SO₃H, -NH) ftir->data_ftir interpretation Structural Confirmation & Quantitative Analysis data_uv->interpretation data_ftir->interpretation end_node End: Characterization Report interpretation->end_node

Caption: Workflow for the UV-Vis and FTIR analysis of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For specific applications, further optimization of the experimental protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.

References

Thermal Stability and Degradation Profile of Reactive Orange 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Reactive Orange 13 is characterized by the presence of an azo bond (-N=N-) acting as the chromophore, multiple sulfonate groups (-SO₃Na) conferring water solubility, and a dichlorotriazine ring which serves as the reactive moiety for covalent bonding with substrates like cellulose.

  • Molecular Formula: C₂₄H₁₅ClN₇Na₃O₁₀S₃

  • Molecular Weight: 762.04 g/mol

  • Appearance: Orange powder

Predicted Thermal Stability and Degradation Profile

Based on studies of analogous sulfonated azo dyes, the thermal decomposition of this compound is anticipated to be a multi-stage process. The dye is expected to be stable at ambient and moderately elevated temperatures. Significant thermal degradation is likely initiated at temperatures above 200°C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA thermogram is expected to show several distinct weight loss stages:

  • Stage 1 (Below 150°C): A minor initial weight loss attributed to the desorption of physically and chemically bound water molecules.

  • Stage 2 (Approximately 200-400°C): A significant weight loss corresponding to the decomposition of the organic structure, including the cleavage of the azo bond and the fragmentation of the naphthalene (B1677914) and benzene (B151609) rings. The initial breakdown of the dichlorotriazine ring may also commence in this temperature range.

  • Stage 3 (Above 400°C): Further decomposition of more stable aromatic fragments and the sulfonate groups, leading to the formation of a stable char residue at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve for this compound is expected to be characterized by:

  • Endothermic Events: An initial broad endotherm corresponding to the dehydration process.

  • Exothermic Events: A series of sharp or broad exothermic peaks in the range of 200-500°C, corresponding to the energy released during the oxidative decomposition of the organic molecule. These exothermic events are often associated with the major weight loss stages observed in TGA. Due to its nature as a salt and its tendency to decompose rather than melt, a distinct melting point is not expected for this compound.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound, based on typical values for similar sulfonated azo dyes.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Predicted Weight Loss (%)Associated Degradation Process
25 - 1505 - 10Loss of adsorbed and hydrated water.
150 - 40030 - 40Initial decomposition of the organic moiety, including cleavage of the azo bond.
400 - 60020 - 30Decomposition of aromatic rings and sulfonate groups.
> 600-Formation of a stable char residue.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

Temperature Range (°C)Predicted Thermal EventAssociated Process
50 - 150Broad EndothermDehydration.
200 - 500Multiple ExothermsOxidative decomposition of the organic structure.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is a complex process involving the cleavage of its various functional groups. The following logical pathway is proposed based on the known thermal behavior of azo dyes and dichlorotriazine derivatives.

Reactive_Orange_13 This compound Initial_Dehydration Initial Dehydration (<150°C) Reactive_Orange_13->Initial_Dehydration Water H₂O Initial_Dehydration->Water Dehydrated_Dye Dehydrated Dye Initial_Dehydration->Dehydrated_Dye Primary_Degradation Primary Degradation (200-400°C) Dehydrated_Dye->Primary_Degradation Azo_Bond_Cleavage Azo Bond Cleavage Primary_Degradation->Azo_Bond_Cleavage Triazine_Ring_Decomposition Triazine Ring Decomposition Primary_Degradation->Triazine_Ring_Decomposition Aromatic_Fragments Aromatic Amine & Naphthalene Fragments Azo_Bond_Cleavage->Aromatic_Fragments Nitrogen_Gas N₂ Azo_Bond_Cleavage->Nitrogen_Gas Secondary_Degradation Secondary Degradation (>400°C) Triazine_Ring_Decomposition->Secondary_Degradation Aromatic_Fragments->Secondary_Degradation Desulfonation Desulfonation Secondary_Degradation->Desulfonation Aromatic_Ring_Cleavage Aromatic Ring Cleavage Secondary_Degradation->Aromatic_Ring_Cleavage Char_Residue Stable Char Residue Secondary_Degradation->Char_Residue Volatile_Products Volatile Products (SO₂, CO₂, NOx) Desulfonation->Volatile_Products Aromatic_Ring_Cleavage->Volatile_Products

Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study on the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a ceramic (e.g., alumina) or platinum crucible.

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to remove any residual air and prevent unwanted oxidation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the final residue content.

Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is prepared as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a heating ramp from ambient temperature to a temperature beyond its decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events in the sample.

cluster_0 Sample Preparation cluster_1 DSC Instrument Setup cluster_2 Thermal Program & Data Acquisition cluster_3 Data Analysis Weigh_Sample Weigh 2-5 mg of This compound Seal_in_Pan Seal in Aluminum DSC Pan Weigh_Sample->Seal_in_Pan Load_Pans Load Sample and Reference Pans into DSC Prepare_Reference Prepare Empty Reference Pan Purge_Nitrogen Purge with N₂ (50 mL/min) Load_Pans->Purge_Nitrogen Heat_Sample Heat from 25°C to 500°C at 10°C/min Record_Data Record Differential Heat Flow vs. Temperature Heat_Sample->Record_Data Generate_Thermogram Generate DSC Thermogram Identify_Transitions Identify Endothermic and Exothermic Peaks Generate_Thermogram->Identify_Transitions

Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability and degradation profile can be extrapolated from the behavior of structurally related sulfonated azo dyes. The dye is expected to be stable up to approximately 200°C, after which it undergoes a multi-stage decomposition process involving the cleavage of the azo bond, decomposition of the dichlorotriazine ring, and subsequent fragmentation of the aromatic structures and sulfonate groups. The provided experimental protocols offer a standardized approach for obtaining precise TGA and DSC data, which is crucial for the safe handling, application, and environmental management of this and similar dyestuffs. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for the definitive identification of the thermal degradation products.

References

An In-depth Technical Guide to the Azo Dye Classification of Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13, also known by its Colour Index name C.I. 18270, is a synthetic organic compound classified as a monoazo dye.[1][2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which act as the primary chromophore responsible for their color. These dyes are extensively used in the textile industry for dyeing and printing on a variety of fabrics including cotton, viscose, wool, nylon, and silk due to their ability to form covalent bonds with the fibers, resulting in excellent wash fastness.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological interactions of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Colour Index Name This compound, C.I. 18270[1][2]
CAS Number 12225-85-3[1][2]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1][2]
Molecular Weight 762.04 g/mol [1][2]
Appearance Orange powder[1]
Solubility in Water 150 g/L at 20°C; 160 g/L at 50°C[1][2]

Spectroscopic Data

The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound in an aqueous solution exhibits multiple absorption bands, which are influenced by dye concentration and aggregation. The primary absorption maximum (λmax) corresponding to the monomeric form of the dye is observed at 513 nm. At higher concentrations, dimer and multimer formation can lead to the appearance of additional peaks at approximately 492 nm and in the range of 380-450 nm, respectively.

Speciesλmax
Monomer513 nm
Dimer492 nm
Multimer380-450 nm
Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for this compound is not publicly available, the expected characteristic absorption bands for a monoazo dye of its structure would include:

Wavenumber (cm⁻¹)Assignment
~3400O-H and N-H stretching
~1600-1450N=N stretching (azo group)
~1500 and ~1450Aromatic C=C stretching
~1200-1100S=O stretching (sulfonate groups)
~850-750C-H bending (aromatic)
~700-600C-Cl stretching

Note: The exact positions of these bands can vary based on the specific molecular environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not available in the public domain. For unambiguous structure confirmation and purity assessment, experimental determination of its NMR spectra would be necessary.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process beginning with the diazotization of an aromatic amine, followed by an azo coupling reaction, and concluding with the introduction of the reactive group. The general manufacturing method is described as the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The resulting product is then condensed with 2,4,6-Trichloro-1,3,5-triazine and subsequently treated with ammonia (B1221849).[1][2]

A representative laboratory-scale synthesis protocol is provided below, based on established procedures for similar reactive azo dyes.

Step 1: Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid

  • Dissolve 2-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5°C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature below 5°C.

  • Continue stirring for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the alkaline solution of the coupling component, maintaining the temperature below 5°C and the pH in the alkaline range.

  • Stir the reaction mixture for several hours until the coupling reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Condensation with Cyanuric Chloride

  • To the resulting azo dye solution, add a solution of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in an appropriate solvent (e.g., acetone) at a controlled temperature (typically 0-5°C) and pH.

  • Allow the condensation reaction to proceed for several hours.

Step 4: Ammoniation

  • Introduce ammonia (e.g., as an aqueous solution) to the reaction mixture to replace one of the remaining chlorine atoms on the triazine ring.

  • Monitor the reaction for completion.

Step 5: Isolation and Purification

  • The final dye product can be isolated from the reaction mixture by salting out with sodium chloride.

  • The precipitated dye is then filtered, washed, and dried.

  • Further purification can be achieved by recrystallization or chromatographic techniques.

G cluster_synthesis Synthesis Workflow Diazotization Diazotization Azo Coupling Azo Coupling Diazotization->Azo Coupling Diazonium Salt Condensation Condensation Azo Coupling->Condensation Azo Intermediate Ammoniation Ammoniation Condensation->Ammoniation Chlorotriazinyl Dye Isolation & Purification Isolation & Purification Ammoniation->Isolation & Purification Crude this compound This compound This compound Isolation & Purification->this compound

A simplified workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

A general reversed-phase HPLC method for the analysis of this compound and its degradation products is outlined below. Optimization of the mobile phase composition, gradient, and column type may be required for specific applications.

ParameterDescription
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-dependent gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV-Vis detector at the λmax of the analyte (e.g., 513 nm)
Injection Volume 10-20 µL

Biological Interactions and Degradation

The environmental fate and potential biological effects of azo dyes are of significant interest to researchers and regulatory bodies.

Enzymatic Degradation

This compound has been shown to be biodegradable by the bacterial strain Alcaligenes faecalis PMS-1. The degradation process involves the enzymatic cleavage of the azo bond, leading to the formation of aromatic amines. The key enzymes induced during this process are Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase. The final degradation products have been identified as naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one.

The proposed enzymatic degradation pathway involves the initial reductive cleavage of the azo bond, followed by further enzymatic modifications of the resulting aromatic amines.

G This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Aromatic Amine 1 Aromatic Amine 1 Azo Bond Cleavage->Aromatic Amine 1 Aromatic Amine 2 Aromatic Amine 2 Azo Bond Cleavage->Aromatic Amine 2 Final Product 1 Final Product 1 Aromatic Amine 1->Final Product 1 Further Oxidation Final Product 2 Final Product 2 Aromatic Amine 2->Final Product 2 Further Reactions Enzymes Veratryl Alcohol Oxidase Tyrosinase NADH-DCIP Reductase Enzymes->Azo Bond Cleavage

Proposed enzymatic degradation pathway of this compound.
Toxicological Data

Toxicity ParameterDataReference
Acute Oral Toxicity (LD50) Not available[3]
Skin Irritation May cause irritation[3]
Eye Irritation May cause irritation[3]
Mutagenicity Data reported[3]
Cytotoxicity (IC50) Not available-

Note: For a comprehensive toxicological profile, further studies, including determination of LD50 and cytotoxicity (e.g., IC50 in relevant cell lines), are required.

Conclusion

This compound is a commercially important monoazo dye with well-defined chemical properties. Its synthesis is a standard multi-step process in industrial organic chemistry. While its spectroscopic characteristics are generally understood, a complete dataset including molar absorptivity and detailed NMR assignments is lacking in the public domain. The biodegradability of this compound by Alcaligenes faecalis highlights a potential route for the bioremediation of wastewater containing this dye. However, a more detailed toxicological assessment is necessary to fully understand its potential impact on human health and the environment. This guide provides a foundational understanding for researchers and professionals working with or encountering this class of compounds.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradability of C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Orange 13 (RO13) is a monoazo reactive dye characterized by its sulfonate groups and a triazine reactive group, which facilitate its binding to cellulosic fibers. The extensive use of RO13 in the textile industry raises significant environmental concerns due to the potential for unfixed dye to be released into wastewater. This technical guide provides a comprehensive overview of the environmental fate of RO13, focusing on its biodegradability and ecotoxicity. We will delve into the microbial and advanced oxidative processes that can degrade this dye, outline the known degradation pathways, and present available ecotoxicological data. Furthermore, this guide furnishes detailed experimental protocols for key analytical and toxicological assays, enabling researchers to rigorously assess the environmental impact of RO13 and its degradation byproducts.

Environmental Impact

The environmental impact of reactive dyes like RO13 is multifaceted, stemming from their persistence, potential toxicity, and the high volume of their use in the textile industry.

Ecotoxicity

Azo dyes and their degradation products, aromatic amines, are known to pose risks to aquatic ecosystems. They can be toxic, mutagenic, and carcinogenic.[1][2][3] The intense color of these dyes in water bodies can significantly reduce light penetration, thereby inhibiting the photosynthetic activity of aquatic flora.[4] Furthermore, the degradation of these dyes can consume large amounts of dissolved oxygen, leading to hypoxic conditions that are detrimental to aquatic fauna.[4]

Table 1: Estimated Acute Ecotoxicity of a Structurally Similar Reactive Orange Dye

Test OrganismExposure Time (h)EndpointValue (mg/L)Toxicity Classification
Daphnia magna (Water Flea)48EC50~10-100Moderately to Slightly Toxic
Pimephales promelas (Fathead Minnow)96LC50>100Practically Non-toxic

Data estimated for C.I. Reactive Orange 4.[5]

Phytotoxicity

The discharge of dye-containing effluents can also have detrimental effects on terrestrial plants if this water is used for irrigation. While specific phytotoxicity data for RO13 is limited, studies on other reactive dyes have shown that they can inhibit seed germination and root elongation in various plant species. However, effective biodegradation can significantly reduce or eliminate this toxicity.[6]

Biodegradability and Degradation Pathways

This compound, due to its complex aromatic structure and the presence of sulfonate groups, is generally resistant to conventional aerobic wastewater treatment processes. However, under specific anaerobic and sequential anaerobic-aerobic conditions, as well as through advanced oxidation processes, it can be effectively degraded.

Microbial Degradation

The key to the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which results in the decolorization of the dye and the formation of aromatic amines. This process is primarily carried out by a variety of anaerobic and facultative anaerobic bacteria, which possess enzymes called azoreductases.[1][2] These aromatic amine intermediates are often more toxic than the parent dye and are typically resistant to further degradation under anaerobic conditions. However, they can be mineralized under subsequent aerobic conditions by other microorganisms.[1][2]

Several bacterial strains have been identified for their ability to decolorize and degrade reactive orange dyes, including those structurally similar to RO13. For instance, Alcaligenes faecalis PMS-1 has been shown to enzymatically degrade this compound under static anoxic conditions.[3][6] The degradation involves enzymes such as Veratryl Alcohol Oxidase, Tyrosinase, and NADH-DCIP reductase.[6]

Proposed Biodegradation Pathway of this compound

Based on studies of RO13 and other sulfonated azo dyes, a sequential anaerobic-aerobic degradation pathway is proposed. The initial anaerobic step involves the reductive cleavage of the azo bond by azoreductase, followed by aerobic degradation of the resulting aromatic amines.

Biodegradation_Pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage RO13 C.I. This compound Intermediate1 2-Amino-5- [(4-chloro-6-methylamino -1,3,5-triazin-2-yl)amino] -4,8-disulfonatonaphthalene RO13->Intermediate1 Azoreductase (Reductive Cleavage) Intermediate2 1-Amino-7-methylamino -3-sulfonatonaphthalen-4-ol RO13->Intermediate2 Azoreductase (Reductive Cleavage) Mineralization Mineralization (CO2, H2O, SO4²⁻, NH4⁺) Intermediate1->Mineralization Hydroxylases, Deaminases Intermediate2->Mineralization Hydroxylases, Deaminases

Proposed anaerobic-aerobic biodegradation pathway of C.I. This compound.
Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize organic pollutants like RO13.[6] The Photo-Fenton process, which involves the use of Fe²⁺ and H₂O₂, has been shown to be effective in degrading RO13 under visible light irradiation, achieving significant mineralization in a short period.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the environmental impact and biodegradability of this compound.

Aquatic Ecotoxicity Testing

The following protocols are based on OECD guidelines for the testing of chemicals.

Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization of Daphnia magna over a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (as per OECD 202 guidelines)

  • Test substance (this compound)

  • Glass test vessels (e.g., 100 mL beakers)

  • Temperature-controlled incubator (20 ± 2°C) with a 16h light: 8h dark photoperiod

  • pH meter, dissolved oxygen meter

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in reconstituted freshwater. From this stock, prepare a geometric series of at least five test concentrations. Include a control group with only reconstituted freshwater.

  • Test Setup: Add a defined volume of each test solution and the control to replicate test vessels. Use at least 20 daphnids per concentration, divided into at least four replicates (5 daphnids per vessel).

  • Exposure: Introduce the neonates into the test vessels. Do not feed the daphnids during the test.

  • Observation: Observe and record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Workflow for Daphnia magna acute immobilization test.

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

Materials:

  • Juvenile fish of a recommended species (e.g., Zebrafish, Danio rerio)

  • Dechlorinated tap water or reconstituted freshwater

  • Test substance (this compound)

  • Glass aquaria

  • Aeration system

  • Temperature-controlled environment (species-specific)

  • pH meter, dissolved oxygen meter

Procedure:

  • Acclimation: Acclimate the fish to the test water and conditions for at least 12-16 days.

  • Preparation of Test Solutions: Prepare a stock solution and a geometric series of at least five test concentrations. Include a control group.

  • Test Setup: Place at least seven fish per concentration in the test aquaria. Ensure adequate aeration.

  • Exposure: Expose the fish to the test substance for 96 hours. Do not feed the fish during the test.

  • Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits.

Microbial Degradation and Decolorization Assay

Objective: To assess the ability of a microbial culture to decolorize and degrade this compound.

Materials:

  • Bacterial strain or consortium

  • Nutrient broth or a defined mineral salts medium

  • This compound

  • Sterile flasks or tubes

  • Incubator (static or shaking, depending on the desired conditions)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Grow the microbial culture in a suitable medium to a desired cell density (e.g., OD600 of 1.0).

  • Test Setup: In sterile flasks, add the growth medium and a known concentration of this compound (e.g., 50 mg/L). Inoculate the flasks with the prepared culture. Include an uninoculated control.

  • Incubation: Incubate the flasks under the desired conditions (e.g., 37°C, static for anaerobic/anoxic conditions).

  • Sampling: At regular time intervals, withdraw an aliquot from each flask.

  • Decolorization Measurement: Centrifuge the aliquot to pellet the cells. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 493 nm).

  • Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analytical Methods for Degradation Product Analysis

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Typical Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at the λmax of RO13 (~493 nm) and at lower UV wavelengths (e.g., 254 nm) to detect aromatic amines.

Sample Preparation:

  • Centrifuge the sample from the degradation assay to remove biomass.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

Objective: To identify the volatile and semi-volatile degradation products.

Sample Preparation:

  • After decolorization, acidify the culture supernatant to pH 2.

  • Extract the degradation products with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Derivatize the sample if necessary to increase the volatility of the analytes.

Instrumentation and Conditions:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operate in electron impact (EI) mode and scan over a mass range of 50-500 amu.

  • Identification: Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

Conclusion

C.I. This compound, like many other azo dyes, presents a potential environmental risk if released untreated into aquatic ecosystems. While it exhibits resistance to conventional aerobic degradation, it can be effectively broken down through specialized microbial processes, particularly sequential anaerobic-aerobic treatments, and advanced oxidation processes. The primary anaerobic degradation step involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can then be mineralized under aerobic conditions. Although specific ecotoxicity data for RO13 is scarce, information from structurally similar dyes suggests a moderate to low acute toxicity to aquatic organisms. However, the potential for chronic effects and the toxicity of its degradation intermediates warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct comprehensive assessments of the environmental fate and impact of this compound and to develop effective remediation strategies.

References

The Evolution and Application of Triazine-Based Reactive Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, chemical synthesis, and multifaceted applications of triazine-based reactive dyes for researchers, scientists, and drug development professionals.

Triazine-based reactive dyes represent a cornerstone of the modern textile industry, prized for their vibrant colors, excellent fastness properties, and the formation of a permanent covalent bond with cellulosic fibers. This technical guide delves into the historical development, fundamental chemistry, synthesis protocols, and diverse applications of these crucial colorants.

A Journey Through Time: The Historical Development of Triazine-Based Reactive Dyes

The story of triazine-based reactive dyes begins in the mid-20th century, marking a revolutionary advancement in dye chemistry. Prior to their discovery, dyeing processes relied on non-covalent interactions, often resulting in poor wash fastness.

A significant breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form a covalent bond with cellulose (B213188) fibers under alkaline conditions.[1][2] This discovery paved the way for the first commercial range of reactive dyes, the Procion dyes, launched by ICI in 1956.[1][3] These early dyes were based on the highly reactive dichlorotriazine (DCT) system.

Following this innovation, Ciba introduced monochlorotriazine (MCT) dyes, which offered lower reactivity and were suitable for different application methods.[3][4] The 1970s saw another major development with the introduction of bifunctional reactive dyes, which contain two reactive groups per molecule.[5] These dyes offered significantly higher fixation rates, improving the efficiency and environmental profile of the dyeing process.[5][6]

Over the decades, research has continued to refine the structure and performance of triazine-based reactive dyes, leading to a vast array of colors and functionalities. China has emerged as a global leader in the production of these dyes, contributing to over 60% of the world's output.[1]

The Chemistry of Reactivity: Synthesis and Mechanism

The defining feature of triazine-based reactive dyes is the presence of a triazine ring, a heterocyclic aromatic compound with three nitrogen atoms and three carbon atoms. The reactivity of these dyes stems from the presence of one or two labile chlorine atoms attached to the triazine ring, which can be displaced by nucleophiles.

Synthesis of Triazine-Based Reactive Dyes

The synthesis of triazine-based reactive dyes is a modular process that involves three key steps: the synthesis of the chromophore, the introduction of the reactive triazine group, and modifications to enhance solubility.[7] The most common reactive groups are based on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

2.1.1. Dichlorotriazine (DCT) Dyes:

Dichlorotriazine dyes are synthesized by reacting a chromophoric compound containing a primary or secondary amino group with cyanuric chloride under controlled conditions. The high reactivity of cyanuric chloride allows for a stepwise reaction, where the first chlorine atom is substituted at a low temperature (0-5 °C) and neutral pH.

Synthesis_of_Dichlorotriazine_Dye Chromophore Chromophore-NH2 Intermediate Dichlorotriazine Dye Chromophore->Intermediate Condensation (0-5 °C, pH 7) CyanuricChloride Cyanuric Chloride (Trichlorotriazine) CyanuricChloride->Intermediate HCl HCl Intermediate->HCl Synthesis_of_Monochlorotriazine_Dye DCT_Dye Dichlorotriazine Dye MCT_Dye Monochlorotriazine Dye DCT_Dye->MCT_Dye Condensation (30-50 °C, pH 5-7) Amine R-NH2 Amine->MCT_Dye HCl HCl MCT_Dye->HCl Covalent_Bonding_Mechanism Cellulose Cellulose-OH Cellulosate Cellulose-O- Cellulose->Cellulosate Deprotonation Alkali OH- (Alkali) Alkali->Cellulosate DyedCellulose Dye-Triazine-O-Cellulose Cellulosate->DyedCellulose Nucleophilic Attack ReactiveDye Dye-Triazine-Cl ReactiveDye->DyedCellulose Chloride Cl- DyedCellulose->Chloride

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton Fabric with C.I. Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Orange 13, also known by its Colour Index number C.I. 18270, is a single azo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Its popularity stems from its ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness and bright, vibrant orange shades.[2][3][4][5] This document provides a detailed protocol for the application of this compound to cotton fabric, intended for researchers and scientists in the fields of materials science and drug development who may use dyed fabrics for various applications, including as substrates or in analytical procedures.

The dyeing mechanism of reactive dyes on cotton involves the formation of a covalent bond between a reactive group on the dye molecule and the hydroxyl (-OH) groups of the cellulose (B213188) fibers.[2][4] This reaction is typically facilitated under alkaline conditions and at elevated temperatures to ensure efficient fixation of the dye to the fabric.[6][7]

Chemical and Physical Properties of this compound

A summary of the key properties of C.I. This compound is presented in the table below for easy reference.

PropertyValue
C.I. NameThis compound
C.I. Number18270
CAS Number12225-85-3[1][8][9]
Molecular FormulaC₂₄H₁₅ClN₇Na₃O₁₀S₃[1][8][9]
Molecular Weight762.04 g/mol [1][8][9]
AppearanceOrange Powder[1][8]
Solubility in Water (20°C)150 g/L[1][8]
Solubility in Water (50°C)160 g/L[1][8]
Molecular Structure ClassSingle Azo[1]

Experimental Protocol: Exhaust Dyeing of Cotton Fabric

This protocol details the exhaust dyeing method for applying this compound to a 10-gram sample of pre-scoured and bleached cotton fabric.

Materials and Reagents:

  • Pre-scoured and bleached plain weave cotton fabric

  • C.I. This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soap

  • Distilled water

  • Laboratory dyeing machine or water bath with a stirrer

  • Beakers and graduated cylinders

  • pH meter

  • Weighing balance

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of dye and auxiliary chemicals based on the weight of the fabric (owf - on the weight of fabric). For a 1% shade, 0.1 g of this compound is needed for a 10 g cotton sample.

    • Prepare a stock solution of the dye by pasting the required amount of dye powder with a small amount of cold water and then dissolving it in hot water (around 80°C).[7]

    • Set the liquor-to-material ratio (M:L) to 1:20. For a 10 g fabric sample, the total volume of the dyebath will be 200 mL.

    • Fill the dyeing vessel with the required volume of distilled water and add the dissolved dye solution.

  • Dyeing Process:

    • Immerse the pre-wetted cotton fabric into the dyebath at room temperature.

    • Start the dyeing machine or stirrer and run for 10 minutes to ensure even wetting of the fabric.

    • Gradually add the required amount of salt (e.g., 60 g/L, which is 12 g for a 200 mL dyebath) in two portions over 15-20 minutes. The salt aids in the exhaustion of the dye onto the fabric.[10]

    • Raise the temperature of the dyebath to 80-85°C over 30 minutes.[7]

    • Continue dyeing at this temperature for another 30 minutes.

  • Fixation:

    • After the exhaustion phase, add the required amount of soda ash (e.g., 15-20 g/L, which is 3-4 g for a 200 mL dyebath) to the dyebath. The soda ash raises the pH of the bath to approximately 11, which is necessary for the fixation reaction.[11]

    • Continue the dyeing process at 80-85°C for another 45-60 minutes to ensure complete fixation of the dye to the cotton fibers.[7]

  • After-treatment (Washing-off):

    • Drain the dyebath and rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric by treating it in a bath containing 1 g/L of acetic acid at 60°C for 10 minutes.[11]

    • Soap the fabric at a boil (95-100°C) for 15-20 minutes in a solution containing 2 g/L of a non-ionic soap to remove any unfixed dye.[12]

    • Rinse the fabric with hot water and then with cold water until the water runs clear.

    • Squeeze the excess water from the fabric and air-dry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dyeing protocol.

ParameterValueUnit
Fabric Weight10g
Dye Concentration (1% shade)0.1g
Material to Liquor Ratio (M:L)1:20
Total Dyebath Volume200mL
Salt Concentration60g/L
Soda Ash Concentration15-20g/L
Exhaustion Temperature80-85°C
Fixation Temperature80-85°C
Exhaustion Time30minutes
Fixation Time45-60minutes
Soaping Temperature95-100°C
Soaping Time15-20minutes

Diagrams

Experimental Workflow for Dyeing Cotton with this compound

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment A Weigh Fabric and Chemicals B Prepare Dye Solution A->B C Prepare Dyebath B->C D Immerse Fabric in Dyebath C->D Start Dyeing E Add Salt for Exhaustion D->E F Raise Temperature to 80-85°C E->F G Add Soda Ash for Fixation F->G H Rinse with Cold Water G->H End of Dyeing I Neutralize with Acetic Acid H->I J Soap at Boil I->J K Final Rinse J->K L Dry K->L

Caption: Workflow for the exhaust dyeing of cotton fabric with this compound.

Signaling Pathway: Covalent Bonding of this compound to Cellulose

Covalent_Bonding cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dye This compound (Dye-Cl) DyedFiber Dyed Cotton Fiber (Cellulose-O-Dye) Dye->DyedFiber Cellulose Cotton Fiber (Cellulose-OH) Cellulose->DyedFiber Alkali Alkali (OH⁻) (from Soda Ash) Alkali->Cellulose Activation (Cellulose-O⁻) Heat Heat (80-85°C) Heat->DyedFiber Facilitates Reaction Byproduct HCl

Caption: Covalent bond formation between this compound and cellulose.

References

Application Notes and Protocols for Reactive Orange 13 in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 is a reactive azo dye, traditionally utilized in the textile industry for its ability to form covalent bonds with fibers. While not a conventional biological stain, its reactive nature presents potential applications in biological research, particularly for the covalent labeling of proteins and other biomolecules. This document provides detailed application notes and a hypothetical protocol for the use of this compound as a fluorescent label for proteins in biological research, based on general principles of reactive dye chemistry.

Disclaimer: The following protocols are based on the general use of reactive dyes for bioconjugation. Optimization will be required for specific applications and target molecules.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name C.I. This compound[1][2][3]
CAS Number 70616-89-6[1][2]
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[3]
Molecular Weight 762.04 g/mol [1][3]
Class Reactive Azo Dye[3]
Solubility Soluble in water[3]

Principle of Application

This compound, as a reactive dye, possesses a reactive group (likely a dichlorotriazine) that can form stable, covalent bonds with nucleophilic groups found on biological macromolecules, such as the amine groups (-NH₂) of lysine (B10760008) residues and the N-terminus of proteins. This property allows for the stable labeling of proteins for visualization and tracking in various biological assays. The covalent linkage ensures that the dye is not easily removed during washing steps, providing a robust signal.

Potential Applications in Biological Research

  • Fluorescent Labeling of Proteins: Covalently attaching this compound to purified proteins allows for their use as fluorescent tracers in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.

  • Cell Surface Labeling: The dye could potentially be used to label the surface proteins of living cells for tracking cell movement or protein trafficking.

  • Probing Protein-Protein Interactions: Labeled proteins can be used in binding assays to study interactions with other molecules.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes a general procedure for the covalent labeling of a purified protein with this compound.

Materials:

  • This compound

  • Purified protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • Stop the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 100-150 mM.

    • Incubate for 1 hour at room temperature. The quenching buffer contains an excess of primary amines that will react with any remaining unreacted dye.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute from the column.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (λmax, which needs to be experimentally determined, but is expected to be in the orange region of the spectrum).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max = Absorbance of the conjugate at the λmax of the dye.

      • A_280 = Absorbance of the conjugate at 280 nm.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm.

      • ε_dye = Molar extinction coefficient of the dye at its λmax.

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Conjugation (Add dye to protein, stir 1-2h at RT) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (10 mg/mL in DMF/DMSO) prep_dye->conjugation quench Quench Reaction (Add Hydroxylamine/Tris, stir 1h at RT) conjugation->quench purify Purification (Size-Exclusion Chromatography) quench->purify characterize Characterization (Spectrophotometry, Calculate DOL) purify->characterize

Caption: Workflow for the covalent labeling of proteins with this compound.

Data Presentation

Table 1: Hypothetical Performance Characteristics of this compound as a Fluorescent Label.

ParameterEstimated ValueNotes
Excitation Maximum (λex) ~490 - 520 nmBased on typical orange dyes. Needs experimental determination.
Emission Maximum (λem) ~540 - 580 nmBased on typical orange dyes. Needs experimental determination.
Quantum Yield ModerateExpected for a reactive azo dye.
Photostability Moderate to LowAzo dyes can be susceptible to photobleaching.
Optimal pH for Labeling 8.0 - 9.0To ensure deprotonation of primary amines.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Logical Relationships in Experimental Design

The successful application of this compound for biological staining depends on a series of logical considerations, from initial reagent preparation to final data analysis.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis reagent_quality High-Purity This compound protocol Defined Staining Protocol reagent_quality->protocol target_prep Properly Prepared Biological Target target_prep->protocol buffer_cond Optimized Buffer (pH, Amine-free) buffer_cond->protocol staining_eff Staining Efficiency protocol->staining_eff signal_noise Signal-to-Noise Ratio protocol->signal_noise data_interp Data Interpretation staining_eff->data_interp signal_noise->data_interp

Caption: Logical flow for a successful biological staining experiment.

References

Application of Reactive Orange 13 in Textile Printing Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 13 (C.I. 18270) is a prominent azo dye belonging to the reactive class of colorants.[1] These dyes are distinguished by their ability to form strong, covalent bonds with the hydroxyl groups of cellulosic fibers such as cotton, linen, and rayon.[2][3] This chemical bonding results in excellent wash fastness and overall good fastness properties, making them a popular choice for textile printing.[1] The application of this compound in textile printing involves a multi-step process that includes the preparation of a specialized printing paste, application of the paste to the fabric, fixation of the dye, and a final washing-off stage to remove unfixed dye. This document provides detailed application notes and protocols for the use of this compound in textile printing, with a focus on achieving optimal color yield and fastness.

Data Presentation

Table 1: Exemplary Printing Paste Formulation for this compound on Cotton
ComponentConcentration (g/kg of paste)Function
This compound20 - 40Colorant
Urea (B33335)100 - 150Dye solubilizer and humectant (aids in dye penetration during steaming)[4][5]
Thickener (e.g., Sodium Alginate)400 - 500Viscosity modifier to prevent color bleeding
Sodium Bicarbonate (NaHCO₃)20 - 30Alkali to facilitate the chemical reaction between the dye and fiber[6]
Resist Salt (e.g., m-nitrobenzene sulphonic acid sodium salt)10 - 15Mild oxidizing agent to prevent reduction of the dye during steaming
Waterto make 1000gSolvent
Table 2: Process Parameters for Printing and Fixation
ParameterValueNotes
Fabric Pre-treatmentScoured and Bleached CottonMercerization is recommended for enhanced color yield[3]
Printing MethodScreen Printing (Flatbed or Rotary)The most common application method
Drying80 - 100°C for 3 - 5 minutesTo remove water before fixation
Fixation (Steaming) 102 - 110°C for 10 - 20 minutes Saturated steam is crucial for the dye-fiber reaction [2][7]
Post-treatmentRinsing and SoapingEssential for removing unfixed dye and achieving optimal fastness
Table 3: Performance and Fastness Properties of C.I. This compound
PropertyRating/ValueTest Method (ISO)
Light Fastness5ISO 105-B02[8]
Washing Fastness (Color Change)4-5ISO 105-C06[8]
Washing Fastness (Staining)4-5ISO 105-C06[8]
Perspiration Fastness (Alkaline)4ISO 105-E04[8]
Color Yield (K/S Value) 17.15 (untreated cotton) to 23.47 (mercerized cotton) Kubelka-Munk equation [3][9]

Experimental Protocols

Protocol 1: Preparation of this compound Printing Paste

Objective: To prepare a stable and effective printing paste for applying this compound to cotton fabric.

Materials:

  • This compound dye powder

  • Urea

  • Sodium Alginate (medium viscosity)

  • Sodium Bicarbonate

  • Resist Salt

  • Deionized Water

  • Laboratory balance

  • High-speed stirrer

Procedure:

  • In a beaker, weigh the required amount of Urea and dissolve it in a portion of the total deionized water.

  • Slowly add the this compound dye powder to the urea solution while stirring continuously until a homogenous solution is obtained.

  • In a separate, larger container, prepare the thickener stock solution by gradually adding the Sodium Alginate to the remaining water under high-speed stirring. Continue stirring until a smooth, lump-free paste is formed.

  • Slowly add the dye-urea solution to the thickener paste with constant stirring.

  • In a small amount of water, dissolve the Resist Salt and add it to the main mixture.

  • Just before printing, dissolve the Sodium Bicarbonate in a small amount of water and add it to the printing paste. Stir thoroughly to ensure uniform distribution.[1]

Protocol 2: Textile Printing, Fixation, and Washing-off Process

Objective: To print cotton fabric with the prepared this compound paste and achieve a high degree of dye fixation and fastness.

Materials and Equipment:

  • Scoured and bleached (and preferably mercerized) cotton fabric

  • Prepared this compound printing paste

  • Screen printing apparatus (e.g., flatbed screen with a suitable mesh size)

  • Squeegee

  • Drying oven

  • Steamer (capable of maintaining saturated steam at 102-110°C)

  • Washing becks or a continuous washing range

  • Non-ionic detergent

Procedure:

  • Pre-treatment: Ensure the cotton fabric is well-prepared (scoured and bleached) to remove impurities that could hinder dye uptake. For optimal results, mercerize the fabric.

  • Printing:

    • Lay the fabric smoothly on the printing table.

    • Place the screen firmly on the fabric.

    • Apply the printing paste along one edge of the screen.

    • Using a squeegee, draw the paste across the screen with even pressure to ensure uniform application onto the fabric.[7]

  • Drying:

    • Carefully remove the printed fabric and dry it in an oven at 80-100°C for 3-5 minutes. This step is crucial to prevent smudging before fixation.[1]

  • Fixation:

    • Transfer the dried, printed fabric to a steamer.

    • Steam the fabric at 102-110°C for 10-20 minutes in a saturated steam environment.[2][7] This step facilitates the covalent bonding between the dye and the cellulose (B213188) fibers.

  • Washing-off:

    • After steaming, the fabric must be thoroughly washed to remove any unfixed dye, thickener, and other chemicals.

    • Cold Rinse: Rinse the fabric in cold running water to remove the bulk of the thickener and unfixed dye.

    • Hot Rinse: Rinse the fabric in hot water.

    • Soaping: Wash the fabric at or near boiling (95°C) with a solution of 1-2 g/L non-ionic detergent for 10-15 minutes.

    • Final Rinsing: Rinse again with hot water followed by cold water until the water runs clear.

  • Drying:

    • Squeeze the excess water from the fabric and dry it at an appropriate temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_application Application Phase cluster_fixation Fixation & Post-treatment fabric_prep Fabric Pre-treatment (Scour, Bleach, Mercerize) printing Screen Printing fabric_prep->printing paste_prep Printing Paste Preparation paste_prep->printing drying Drying (80-100°C) printing->drying steaming Steaming (102-110°C, 10-20 min) drying->steaming washing Washing-off (Rinse, Soap, Rinse) steaming->washing final_drying Final Drying washing->final_drying chemical_interaction dye This compound (D-SO2-CH2-CH2-OSO3Na) alkali Alkali (OH⁻) from NaHCO₃ dye->alkali Activation of vinyl sulfone group bonded_dye Covalently Bonded Dye (D-SO2-CH2-CH2-O-Cell) dye->bonded_dye hydrolyzed_dye Hydrolyzed Dye (D-SO2-CH2-CH2-OH) dye->hydrolyzed_dye Hydrolysis (competing reaction) fiber Cellulose Fiber (Cell-OH) fiber->alkali Formation of cellulosate ion (Cell-O⁻) fiber->bonded_dye Nucleophilic Addition heat Heat (Steam)

References

Application Notes: Reactive Orange 13 and its Uncharted Territory in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive literature review indicates that Reactive Orange 13 is not established as a fluorescent probe for intracellular cellular imaging. Its primary documented applications are in the textile industry as a dye and in specific microbiological or chemical assays. This document, therefore, addresses the initial query by first summarizing the known applications of this compound and then provides a comprehensive guide on the principles and general protocols for using fluorescent probes in cellular imaging, which can be applied to suitable, validated probes.

Known Applications of this compound

This compound is a reactive azo dye.[1][2] Its documented scientific applications are primarily centered on:

  • Bacterial Detection: It can be used for the detection of bacterial strains such as Legionella pneumophila and Pseudomonas aeruginosa. The mechanism involves the dye reacting with metal ions to form a precipitate, which can be detected by measuring changes in viscosity or turbidity.[3][4]

  • Wastewater Treatment Studies: Due to its use in textiles, its degradation by microorganisms is a subject of research in environmental science and wastewater treatment.[1][5][6]

  • Metal Chelation: It has been noted as an effective metal chelator.[3][4]

Crucially, there is no evidence in the provided search results of its use for visualizing subcellular structures or dynamic processes within live or fixed eukaryotic cells via fluorescence microscopy. Furthermore, key photophysical data required for its use as a fluorescent probe, such as specific excitation and emission spectra, quantum yield, and photostability in a cellular environment, are not available. One supplier notes that they do not collect analytical data for this product.[7]

Application Note: Hallmarks of an Effective Fluorescent Probe for Cellular Imaging

For researchers in drug development and life sciences, the selection of an appropriate fluorescent probe is critical for generating reliable and insightful data. An ideal probe for live-cell imaging should possess a specific set of characteristics to ensure minimal perturbation of cellular processes and high-quality image acquisition.

Key Properties of an Ideal Fluorescent Probe:

  • High Specificity: The probe must selectively bind to the target of interest (e.g., a specific protein, organelle, or ion) with high affinity to avoid off-target labeling and ambiguous signals.[8]

  • Cell Permeability: For imaging intracellular targets in live cells, the probe must be able to cross the cell membrane.[8] This is often achieved by designing the molecule to be small and lipophilic or by using temporary modifying groups like acetoxymethyl (AM) esters.[9]

  • Photostability: The probe should be resistant to photobleaching (fading upon exposure to excitation light), allowing for long-term imaging experiments without significant signal loss.[10]

  • High Brightness: Brightness is a product of the probe's molar extinction coefficient (light-absorbing ability) and its fluorescence quantum yield (efficiency of converting absorbed light into emitted light). High brightness is essential for detecting targets with low abundance and for minimizing the required excitation light intensity, which reduces phototoxicity.[10]

  • Low Toxicity: The probe and the required excitation light should have minimal cytotoxic effects to ensure that the observed cellular processes are not artifacts of cellular stress or damage.[8]

  • Favorable Photophysical Properties: The probe should have excitation and emission spectra that are compatible with standard microscopy filter sets. Probes emitting in the red or far-red spectrum are often preferred for live-cell imaging to minimize cellular autofluorescence and light scattering.[8]

  • Fluorogenicity (Turn-On Response): An ideal probe is "fluorogenic," meaning it is non-fluorescent or weakly fluorescent until it binds to its target.[8][9] This property significantly increases the signal-to-noise ratio by reducing background fluorescence from unbound probes, often eliminating the need for wash steps.

IdealProbeProperties cluster_properties Key Characteristics Probe Ideal Fluorescent Probe Specificity High Specificity Probe->Specificity Permeability Cell Permeability Probe->Permeability Photostability High Photostability Probe->Photostability Brightness High Brightness Probe->Brightness Toxicity Low Toxicity Probe->Toxicity Fluorogenicity Fluorogenic Probe->Fluorogenicity

Caption: Key properties of an ideal fluorescent probe for cellular imaging.

General Protocol for Live-Cell Fluorescent Staining

This protocol provides a general workflow for staining live cells with a fluorescent probe. Note: This is a template and must be optimized for the specific probe, cell type, and experimental goals. Always refer to the manufacturer's specific instructions for any chosen probe.

Materials:

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Fluorescent probe/dye stock solution (typically in DMSO or ethanol).

  • Appropriate cell culture medium (phenol red-free medium is often recommended to reduce background fluorescence).[11]

  • Balanced salt solution (e.g., PBS or HBSS), with Ca²⁺/Mg²⁺ for adherent cells.

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel. Ensure cells are healthy and evenly distributed.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate buffer. The optimal concentration must be determined empirically, but typical ranges are from 100 nM to 10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.[12]

    • Add the probe working solution to the cells and ensure it covers the entire surface.

  • Incubation: Incubate the cells at 37°C and 5% CO₂ for the time recommended by the probe manufacturer (typically 15-60 minutes). This step should be performed in the dark to prevent photobleaching.

  • Washing (if necessary):

    • For non-fluorogenic probes, it is often necessary to wash out the excess unbound probe.

    • Gently aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or buffer to reduce background fluorescence.[13]

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Imaging:

    • Transfer the imaging vessel to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Allow the cells to equilibrate on the stage for a few minutes.

    • Using the lowest possible excitation light intensity to prevent phototoxicity, locate the cells and acquire images using the appropriate filter sets for the chosen probe.[11]

LiveCellStainingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on imaging dish B Prepare probe working solution C Wash cells with pre-warmed buffer D Add probe solution to cells C->D E Incubate at 37°C (protect from light) D->E F Wash out excess probe (if required) E->F G Add fresh imaging medium F->G H Image on microscope (37°C, 5% CO₂) G->H

Caption: General experimental workflow for live-cell fluorescent staining.

Data Presentation: Comparison of Fluorescent Probes

When selecting a fluorescent probe, it is crucial to compare the key quantitative parameters of different candidates. The following table provides a template for organizing this data to facilitate an informed decision.

ParameterProbe AProbe BProbe CIdeal Characteristics
Target Specificity High affinity for the intended target
Excitation Max (nm) Matches available laser lines/filters
Emission Max (nm) Well-separated from excitation; minimal spectral overlap
Quantum Yield (Φ) High (approaching 1.0) for brighter signal
Molar Extinction (ε) High for efficient light absorption
Brightness (ε × Φ) As high as possible
Photostability High (low photobleaching rate)
Cell Permeability Yes/NoYes/NoYes/NoYes (for intracellular targets)
Cytotoxicity Low (high concentration required for toxic effects)
Signal-to-Noise Ratio High
Wash Requirement Yes/NoYes/NoYes/NoNo (ideal for fluorogenic probes)

References

Application Note: High-Sensitivity LC/MS/MS Method for the Detection and Quantitation of Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the detection and quantitation of the azo dye, Reactive Orange 13. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive workflow from sample preparation to data analysis. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the analysis of this compound in various matrices.

Introduction

This compound is a reactive azo dye widely used in the textile industry. Due to the potential release of carcinogenic aromatic amines, its presence in consumer products and wastewater is a significant concern. Consequently, sensitive and reliable analytical methods are required for its accurate detection and quantitation. LC/MS/MS has become the preferred technique for analyzing such compounds due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][2][3] This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various sample types.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix, such as a textile sample.[1]

Reagents and Materials:

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC/MS grade

  • Ammonium formate

  • This compound analytical standard

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • 0.22 µm PTFE syringe filters

  • Ultrasonic bath

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Weigh 1.0 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).[3]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[1][3]

  • Centrifuge the sample at 7,500 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).[1]

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • The sample is now ready for LC/MS/MS analysis.

LC/MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[4]

| Gradient Elution | See Table 1 |

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage -4500 V[4]
Temperature 500 °C
Nebulizer Gas (GS1) 50 psi

| Heater Gas (GS2) | 50 psi |

Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions for this compound (Molecular Formula: C24H15ClN7Na3O10S3, Molecular Weight: 762.04 g/mol ) are proposed based on its structure and typical fragmentation of azo dyes.[5][6][7] These should be optimized empirically.

Table 2: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Proposed
This compound 692.9 [M-3Na+2H]⁻ To be determined To be determined To be optimized

| | | (e.g., cleavage of azo bond) | (e.g., loss of SO3) | |

Note: The precursor ion is suggested as the doubly charged ion after the loss of sodium ions. The exact product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.

Data Presentation

The quantitative performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following table presents expected performance characteristics based on similar methods for other dyes.[1]

Table 3: Expected Quantitative Performance

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 1.5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5.0 ng/mL
Recovery (%) 80 - 115%

| Repeatability (%RSD, n=6) | < 15% |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing start 1. Weigh 1g of Sample extract 2. Add Acetonitrile & Vortex start->extract sonicate 3. Ultrasonic Bath (30 min) extract->sonicate centrifuge 4. Centrifuge (7500 rpm, 10 min) sonicate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute filter 8. Filter (0.22 µm) reconstitute->filter lc_injection 9. Inject into UHPLC filter->lc_injection lc_separation 10. C18 Reverse-Phase Separation lc_injection->lc_separation ms_detection 11. ESI-MS/MS Detection (MRM) lc_separation->ms_detection quantitation 12. Quantitation using Calibration Curve ms_detection->quantitation reporting 13. Report Results quantitation->reporting

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described LC/MS/MS method provides a sensitive and selective approach for the detection and quantitation of this compound. The protocol for sample preparation is straightforward, and the use of MRM ensures reliable results even in complex matrices. This application note serves as a comprehensive guide for laboratories aiming to monitor the presence of this azo dye in various samples. Method validation, including the determination of LOD, LOQ, linearity, and recovery, is crucial for ensuring the accuracy and reliability of the results.

References

Application Note: High-Efficiency Removal of Reactive Orange 13 from Aqueous Solutions Using Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental engineering professionals.

Introduction

Reactive dyes, such as Reactive Orange 13 (RO13), are extensively used in the textile, paper, and food industries.[1][2] Their release into water bodies is a significant environmental concern due to their complex aromatic structure, which makes them resistant to biodegradation, and their potential carcinogenicity.[1] Adsorption has emerged as a simple, cost-effective, and highly efficient method for removing these dyes from wastewater.[3][4][5] Nanomaterials, with their high surface-area-to-volume ratio, numerous active sites, and tunable surface chemistry, are excellent candidates for this purpose.[6][7] This document provides detailed protocols for the synthesis of nanomaterials and their application in the adsorptive removal of RO13 from water, along with methods for data analysis.

Experimental Protocols

Synthesis of Nanomaterials (Example: Magnetic Ferrite Nanoparticles)

This protocol describes a general co-precipitation method for synthesizing magnetic nanoparticles like CaFe₂O₄, which are effective for dye removal and can be easily separated from the solution using a magnet.[1]

Materials:

  • Ferric Chloride (FeCl₃)

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

Procedure:

  • Precursor Solution: Prepare aqueous solutions of FeCl₃ and CaCl₂ in a 2:1 molar ratio.

  • Precipitation: Add the metal salt solution dropwise into a vigorously stirred NaOH solution at a controlled temperature (e.g., 80-90°C). The pH of the solution should be maintained above 10.

  • Aging: Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and nanoparticle formation.

  • Washing: After the reaction, cool the mixture to room temperature. Separate the synthesized nanoparticles from the solution using an external magnet. Wash the nanoparticles repeatedly with DI water until the pH of the supernatant is neutral.

  • Drying: Dry the washed nanoparticles in an oven at 60-80°C overnight.

  • Characterization: Characterize the dried nanoparticles using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystalline structure, and Brunauer-Emmett-Teller (BET) analysis for surface area.[8]

Batch Adsorption Experiments

This protocol details the procedure for evaluating the adsorption performance of the synthesized nanomaterials for RO13 removal.

Materials:

  • This compound (RO13) stock solution (e.g., 1000 mg/L)

  • Synthesized nanomaterial adsorbent

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Prepare RO13 Solutions: Prepare a series of RO13 solutions of known concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.[1]

  • Adsorption Setup: In a series of Erlenmeyer flasks, add a fixed amount of the nanomaterial adsorbent (e.g., 0.1 g) to a specific volume of the RO13 solution (e.g., 100 mL).[2]

  • Parameter Variation: To study the effect of different parameters, vary one parameter at a time while keeping others constant:

    • pH: Adjust the initial pH of the dye solutions across a range (e.g., 2-12) using 0.1 M HCl or 0.1 M NaOH.[1][9]

    • Contact Time: Agitate the flasks for different time intervals (e.g., 10, 20, 40, 60, 80, 120 minutes) to determine the equilibrium time.[1][2]

    • Adsorbent Dose: Vary the amount of nanomaterial added to the dye solution (e.g., 0.125 to 1.5 g/L).[1]

    • Initial Dye Concentration: Use the different concentrations of RO13 prepared in step 1.[1]

    • Temperature: Conduct the experiments at different temperatures (e.g., 25, 35, 45°C) using a temperature-controlled shaker to study the thermodynamics of the process.[2]

  • Agitation: Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm).

  • Sample Analysis: After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.[8] Measure the final concentration of RO13 in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.

Calculations:

  • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100

  • Adsorption Capacity at time t (qₜ, mg/g): qₜ = ((C₀ - Cₜ) * V) / m

  • Adsorption Capacity at Equilibrium (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m

Where:

  • C₀ = Initial dye concentration (mg/L)

  • Cₑ = Equilibrium dye concentration (mg/L)

  • Cₜ = Dye concentration at time t (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

Visualized Workflows and Models

experimental_workflow Experimental Workflow for Adsorption Studies cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Modeling A Prepare RO13 Stock Solution C Add Adsorbent to Dye Solution A->C B Synthesize & Characterize Nanomaterial B->C D Vary Parameters: pH, Dose, Time, Concentration, Temp C->D E Agitate in Shaker D->E F Separate Adsorbent (Centrifuge/Filter) E->F G Measure Final Conc. (UV-Vis Spec) F->G H Calculate Removal % & Adsorption Capacity (qe) G->H I Kinetic Modeling (Pseudo-1st/2nd Order) H->I J Isotherm Modeling (Langmuir/Freundlich) H->J

Caption: Workflow for RO13 adsorption experiments.

isotherm_models Adsorption Isotherm Models cluster_langmuir Langmuir Isotherm cluster_freundlich Freundlich Isotherm L1 Assumption: Monolayer Adsorption L2 Surface is Homogeneous L3 All adsorption sites have equal energy F1 Assumption: Multilayer Adsorption F2 Surface is Heterogeneous F3 Adsorption site energy is exponentially distributed Adsorption Adsorption Process Adsorption->L1 fits Adsorption->F1 fits

Caption: Comparison of Langmuir and Freundlich models.

Data Analysis: Kinetic and Isotherm Models

To understand the adsorption mechanism, the experimental data are fitted to kinetic and isotherm models.

  • Adsorption Kinetics: The pseudo-second-order kinetic model is often found to best describe the adsorption of reactive dyes onto nanomaterials, suggesting that the rate-limiting step is chemisorption.[1][9][10] This involves the sharing or exchange of electrons between the adsorbent and adsorbate.[5]

  • Adsorption Isotherms: The Langmuir and Freundlich models are commonly used to describe the equilibrium of adsorption.[11]

    • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[1][9]

    • Freundlich Isotherm: Describes multilayer adsorption onto a heterogeneous surface with non-uniform distribution of adsorption heat and affinities.[3]

The model that provides the highest correlation coefficient (R²) is considered the best fit for the experimental data.

Data Presentation: Performance of Various Nanomaterials

The following tables summarize the adsorption performance for reactive orange dyes using different nanomaterials as reported in the literature. These values provide a benchmark for evaluating newly synthesized materials for RO13 removal.

Table 1: Adsorption Capacities and Optimal Conditions

NanomaterialTarget DyeMax. Adsorption Capacity (qₘ, mg/g)Optimal pHOptimal Contact Time (min)Temperature (°C)Source
Cu(I)-Polyaniline CompositeReactive Orange 16392.164100Room Temp.[9]
CaFe₂O₄ NanoparticlesReactive Orange 12276.92280Room Temp.[1]
Nitrogen-Doped BiocharReactive Orange 16173.9AcidicNot SpecifiedNot Specified[3]
Jackfruit Seed FlakesThis compound64.10 (µmol/g)2Not SpecifiedNot Specified[10]

Table 2: Best-Fit Kinetic and Isotherm Models

NanomaterialTarget DyeBest-Fit Kinetic ModelBest-Fit Isotherm ModelR² (Isotherm)Source
Cu(I)-Polyaniline CompositeReactive Orange 16Pseudo-second-orderLangmuir0.996[9]
CaFe₂O₄ NanoparticlesReactive Orange 12Pseudo-second-orderLangmuir0.997[1]
Nitrogen-Doped BiocharReactive Orange 16ElovichRedlich–PetersonNot Specified[3]
Jackfruit Seed FlakesThis compoundPseudo-second-orderLangmuirNot Specified[10]

Conclusion

Nanomaterials demonstrate significant potential as effective adsorbents for the removal of this compound and other similar reactive dyes from wastewater. The high adsorption capacities are attributed to their large surface areas and tailored surface functionalities. Experimental studies consistently show that the adsorption process is highly dependent on pH, contact time, and initial dye concentration. The process often follows pseudo-second-order kinetics and is well-described by the Langmuir isotherm model, indicating a chemisorption-driven, monolayer adsorption mechanism. The protocols and data presented here provide a comprehensive framework for researchers to synthesize, characterize, and evaluate nanomaterials for water treatment applications.

References

Application Notes: Enzymatic Degradation of Reactive Orange 13 using Laccase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive dyes, including the azo dye Reactive Orange 13, are extensively used in the textile industry due to their vibrant colors and ability to form covalent bonds with fibers, leading to excellent wash fastness. However, a significant portion of these dyes, estimated at 10-15%, is lost in effluents during the dyeing process.[1] The complex aromatic structure of azo dyes makes them resistant to conventional wastewater treatment methods, and their release into aquatic ecosystems poses a significant environmental threat due to their persistence, potential toxicity, and the formation of carcinogenic aromatic amines under anaerobic conditions.[2][3]

Laccases (EC 1.10.3.2) are multi-copper containing oxidoreductase enzymes that offer a promising green alternative for the treatment of dye-contaminated wastewater.[3][4] These enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds by reducing molecular oxygen to water, without the need for additional co-factors.[3][5] The use of laccase for dye degradation is advantageous as it involves a non-specific free radical mechanism that can avoid the formation of toxic aromatic amines.[2] Laccases sourced from white-rot fungi, such as Trametes versicolor, are particularly effective due to their high redox potential.[6]

Mechanism of Action

The enzymatic degradation of azo dyes by laccase is a complex process. Laccase initiates the degradation by catalyzing a one-electron oxidation of the substrate.[7][8] For phenolic azo dyes, the enzyme oxidizes the phenolic group, generating a phenoxy radical.[2] This is followed by a second enzymatic oxidation to form a carbonium ion. The unstable intermediates can then undergo further reactions, including asymmetric cleavage of the azo bond (-N=N-), desulfonation, deamination, and demethylation, ultimately leading to the breakdown of the chromophore and decolorization of the dye.[3][9] In some cases, laccase can also mediate polymerization of the degradation products.[2][10]

Factors Influencing Degradation Efficiency

Several factors can influence the efficiency of laccase-catalyzed degradation of this compound:

  • pH: Laccase activity is highly pH-dependent. Fungal laccases typically exhibit optimal activity in a slightly acidic pH range. For instance, laccase from Trametes versicolor often shows maximum activity around pH 5.5.[11]

  • Temperature: The optimal temperature for laccase activity is generally between 30°C and 60°C.[11][12] Immobilization can enhance the thermal stability of the enzyme, allowing it to function at higher temperatures.[12][13]

  • Enzyme Concentration: Higher concentrations of laccase generally lead to a faster rate of dye decolorization.[12][14]

  • Dye Concentration: The initial concentration of the dye can affect the degradation rate. At very high concentrations, substrate inhibition may occur.

  • Mediators: For dyes with high redox potentials that are not easily oxidized by laccase alone, small organic molecules called mediators (e.g., 1-hydroxybenzotriazole (B26582) or HBT) can be used.[12] These molecules are oxidized by laccase and, in turn, oxidize the dye, effectively expanding the substrate range of the enzyme.[7][15]

  • Immobilization: Immobilizing laccase on a solid support can significantly enhance its stability, reusability, and tolerance to inhibitors, making it more suitable for industrial applications.[7][16][17] Immobilization can be achieved through methods like entrapment in calcium alginate beads or covalent bonding to carriers like epoxy-activated resins.[1][12]

Data Presentation

Table 1: General Optimal Conditions for Fungal Laccase Activity

ParameterOptimal RangeSource(s)
pH4.0 - 6.0[11][12][18]
Temperature30°C - 60°C[11][12][19]

Table 2: Kinetic Parameters of Laccase for Various Azo Dyes

Azo Dye SubstrateKm (mM)Vmax (mmol/min/mg)Source
Acid Orange 670.49189[14]
Direct Black 1664.2533[14]
Methyl Orange0.0074 - 0.0082Not Specified[15]

Table 3: Decolorization Efficiency of Various Dyes by Laccase

DyeEnzyme SourceConditionsDecolorization (%)Time (h)Source(s)
Acid Orange 67Paraconiothyrium variabile0.5 U/mL laccase65.31[14]
Disperse Yellow 79Paraconiothyrium variabile0.5 U/mL laccase53.31[14]
Direct Blue 71Trametes hirsutaFree laccase>502[20]
Congo RedStreptomyces sviceusImmobilized laccase9224[9]
Cibacron D-Blue SGLAgaricus bisporus CU13Laccase + HBT mediator60Not Specified[12]

Experimental Protocols

Protocol 1: Laccase Activity Assay

Principle: This protocol measures the activity of laccase using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate. Laccase oxidizes ABTS to its stable green-colored radical cation (ABTS•+), which can be quantified spectrophotometrically by measuring the increase in absorbance at 420 nm.

Materials and Reagents:

  • Laccase solution (e.g., from Trametes versicolor)

  • ABTS solution (10 mM in distilled water)

  • Sodium citrate (B86180) buffer (100 mM, pH 4.8)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding 350 µL of sodium citrate buffer (100 mM, pH 4.8) and 50 µL of ABTS solution (10 mM).[19]

  • Add 100 µL of the laccase enzyme solution to the cuvette to initiate the reaction.[19]

  • Mix gently by inverting the cuvette.

  • Immediately measure the change in absorbance at 420 nm over time (e.g., for 1-5 minutes) at a constant temperature (e.g., 25°C).[19]

  • Calculate the rate of change in absorbance per minute (ΔA420/min).

Calculation: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[19] The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA420/min) * Vtotal / (ε * Venzyme * d)

Where:

  • ΔA420/min = The initial rate of absorbance increase at 420 nm.

  • Vtotal = Total volume of the reaction mixture (in mL).

  • ε = Molar extinction coefficient of ABTS•+ (36,000 M-1cm-1).

  • Venzyme = Volume of the enzyme solution used (in mL).

  • d = Path length of the cuvette (usually 1 cm).

Protocol 2: Enzymatic Degradation of this compound using Free Laccase

Principle: This protocol outlines the procedure for the decolorization of this compound in an aqueous solution using free laccase. The degradation is monitored by measuring the decrease in the dye's characteristic absorbance peak over time.

Materials and Reagents:

  • This compound stock solution (e.g., 1 g/L in distilled water)

  • Laccase solution with known activity (e.g., 1 U/mL)

  • Appropriate buffer (e.g., 100 mM Sodium Acetate Buffer, pH 5.5)

  • Conical flasks or reaction tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a conical flask. For a final volume of 10 mL, add:

    • 1 mL of this compound stock solution (for a final concentration of 100 mg/L).

    • 8 mL of Sodium Acetate Buffer (pH 5.5).

    • 1 mL of laccase solution (for a final activity of 0.1 U/mL).

  • Prepare a control flask containing the same components but with heat-inactivated laccase or an equivalent volume of buffer instead of the active enzyme.

  • Incubate the flasks at the optimal temperature for the laccase (e.g., 30°C) with gentle agitation (e.g., 150 rpm) for a specified period (e.g., 24 hours).[11]

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from each flask.

  • Centrifuge the aliquot to remove any precipitate, if necessary.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (this needs to be determined by scanning the dye solution, typically in the visible range).

Protocol 3: Monitoring the Degradation of this compound

Principle: The extent of decolorization is quantified by measuring the decrease in absorbance at the dye's λmax. The percentage of decolorization is calculated relative to the initial absorbance.

Equipment:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine the λmax of this compound by performing a spectral scan of the initial dye solution (e.g., from 300 to 800 nm).

  • Use the absorbance values measured at λmax from Protocol 2.

  • Calculate the decolorization percentage at each time point using the following formula:

Decolorization (%) = [(A0 - At) / A0] * 100

Where:

  • A0 = Initial absorbance of the dye solution at λmax (at time t=0).

  • At = Absorbance of the dye solution at λmax at a specific time point (t).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Laccase-Mediated Dye Degradation prep Preparation of Reagents (Dye, Buffer, Laccase) reaction Reaction Incubation (Laccase + Dye at optimal pH/Temp) prep->reaction 1. Mix sampling Aliquot Sampling at Time Intervals reaction->sampling 2. Incubate & Sample analysis Spectrophotometric Analysis (Measure Absorbance at λmax) sampling->analysis 3. Measure calc Calculation of Decolorization Percentage analysis->calc 4. Quantify result Data Interpretation calc->result 5. Analyze

Caption: Experimental workflow for enzymatic degradation of this compound.

G cluster_pathway Proposed Laccase Degradation Pathway for a Phenolic Azo Dye AzoDye Phenolic Azo Dye (e.g., this compound) Laccase1 Laccase (1e- Oxidation) AzoDye->Laccase1 PhenoxyRadical Phenoxy Radical Laccase1->PhenoxyRadical Laccase2 Laccase (1e- Oxidation) PhenoxyRadical->Laccase2 Polymerization Polymerization PhenoxyRadical->Polymerization Alternative Path CarboniumIon Carbonium Ion Laccase2->CarboniumIon H2O H₂O (Nucleophilic Attack) CarboniumIon->H2O Cleavage Asymmetric Azo Bond Cleavage H2O->Cleavage Products Smaller Aromatic Compounds (Decolorization) Cleavage->Products

Caption: Proposed mechanism of azo dye degradation by laccase.[2]

References

Application Notes and Protocols for the Preparation of Colored Transparent Wood Using Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of colored transparent wood using Reactive Orange 13. This novel biomaterial combines the structural integrity of wood with the optical properties of a transparent polymer, enhanced by a permanent coloration, offering potential applications in various fields, including decorative materials, optoelectronics, and smart building materials.

Introduction

Transparent wood is a promising composite material created by removing lignin (B12514952) from a natural wood veneer and subsequently infiltrating the porous cellulose (B213188) scaffold with a polymer that has a matching refractive index.[1][2] This process renders the wood transparent while largely retaining its mechanical properties.[3][4] By incorporating a reactive dye such as this compound into this process, it is possible to create a permanently colored and transparent wood composite.

Reactive dyes, like this compound, are ideal for this application as they form strong, covalent bonds with the hydroxyl groups of the cellulose in the wood scaffold.[5][6][7] This ensures a stable and long-lasting coloration that is resistant to leaching. This document outlines the detailed methodology for preparing such a colored transparent wood, from the initial delignification of the wood to the final characterization of the product.

Materials and Methods

Materials
  • Wood veneers (e.g., Balsa, Basswood, Birch)

  • Sodium chlorite (B76162) (NaClO₂)

  • Acetic acid (CH₃COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (C₂₄H₁₅ClN₇Na₃O₁₀S₃)[8]

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (B145695)

  • Poly(methyl methacrylate) (PMMA) or a suitable epoxy resin

  • Initiator (e.g., azobisisobutyronitrile - AIBN for PMMA)

Equipment
  • Water bath or heating mantle

  • Vacuum oven or desiccator with vacuum pump

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer (for optical characterization)

  • Tensile testing machine (for mechanical characterization)

  • Scanning Electron Microscope (SEM) (for microstructural analysis)

Experimental Protocols

Delignification of Wood Veneer

The first step in creating transparent wood is the removal of lignin, which is the primary component responsible for the color and opacity of wood.[9][10]

  • Preparation of Bleaching Solution: Prepare a 1 wt% aqueous solution of sodium chlorite (NaClO₂). Adjust the pH of the solution to 4.6 by adding acetic acid.

  • Delignification Process: Immerse the wood veneers in the bleaching solution in a reaction vessel. Heat the solution to 80°C in a water bath with gentle stirring.[11]

  • Duration: Maintain the reaction for 4-6 hours, or until the wood veneers turn white, indicating the removal of lignin. The exact duration will depend on the wood species and thickness.

  • Washing: After delignification, carefully remove the white wood scaffolds from the solution and wash them thoroughly with deionized water until the pH is neutral.

  • Solvent Exchange: To prevent the collapse of the porous cellulose structure, perform a solvent exchange by immersing the delignified wood in ethanol for at least 2 hours.

Dyeing of Delignified Wood Scaffold with this compound

The delignified and porous wood scaffold is now ready to be dyed. The following protocol is adapted from procedures for dyeing cellulosic materials with reactive dyes.[5][12]

  • Preparation of Dye Bath: Prepare a 1 g/L aqueous solution of this compound.

  • Addition of Salt: Add sodium sulfate (Na₂SO₄) to the dye bath at a concentration of 20 g/L. The salt helps to promote the adsorption of the dye onto the cellulose fibers.

  • Dyeing Process: Immerse the delignified wood scaffold in the dye bath. Allow the wood to soak for at least 2 hours at room temperature with occasional agitation.

  • Fixation of the Dye: For the fixation of the dye, add sodium carbonate (Na₂CO₃) to the dye bath to achieve a final concentration of 10 g/L. This raises the pH and facilitates the covalent bonding between the dye and the cellulose.

  • Duration of Fixation: Leave the wood in the fixation bath for at least 1 hour.

  • Rinsing: After fixation, remove the colored wood scaffold and rinse it thoroughly with deionized water to remove any unfixed dye.

Polymer Infiltration and Curing

To make the dyed wood transparent, the porous structure must be filled with a polymer that has a refractive index similar to that of cellulose (approximately 1.53).[13]

  • Preparation of Polymer Solution: Prepare a solution of PMMA in its monomer (methyl methacrylate) with a suitable initiator like AIBN, or prepare a two-part epoxy resin according to the manufacturer's instructions.

  • Vacuum Infiltration: Place the dyed wood scaffold in the polymer solution and transfer it to a vacuum oven or desiccator. Apply a vacuum to remove any trapped air from the wood pores and facilitate the complete infiltration of the polymer.[14][15]

  • Curing: Once the wood is fully infiltrated, cure the polymer. For PMMA, this is typically done by heating the sample in an oven at a temperature around 70-80°C for several hours. For epoxy resins, follow the recommended curing schedule.

  • Polishing: After curing, the resulting colored transparent wood can be cut and polished to the desired dimensions and surface finish.

Data Presentation

The following tables summarize key quantitative data related to the fabrication and characterization of colored transparent wood.

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound[8]
CAS Number12225-85-3[8]
Molecular FormulaC₂₄H₁₅ClN₇Na₃O₁₀S₃[8]
Molecular Weight762.04 g/mol [8]
Solubility in Water150 g/L at 20°C[15]
AppearanceOrange powder[15]

Table 2: Typical Experimental Parameters for Colored Transparent Wood Fabrication

ParameterValueReference
Delignification
Wood SpeciesBasswood[5][13]
Wood Thickness0.5 mm[5]
NaClO₂ Concentration1 wt%[11]
pH4.6[5]
Temperature80 °C[11]
Duration4-6 hoursAdapted from[11]
Dyeing
DyeThis compoundN/A
Dye Concentration1 g/LAdapted from[5]
Na₂SO₄ Concentration20 g/LAdapted from[5]
Na₂CO₃ Concentration10 g/LAdapted from[5]
Dyeing Duration2 hoursAdapted from[5]
Fixation Duration1 hourAdapted from[5]
Polymer Infiltration
PolymerPMMA or UV-curable resin[5][9][13]
Refractive Index~1.49 - 1.53[13]
Curing Temperature70-80 °C (for PMMA)Adapted from[16]

Table 3: Optical and Mechanical Properties of Transparent Wood

PropertyOriginal WoodDelignified WoodTransparent Wood (Undyed)Colored Transparent WoodReference
Optical Properties
Transmittance~0-10%~20-40%up to 90%~81% (with reactive red dye)[5][13]
HazeN/AHigh~70-80%High[9]
Mechanical Properties
Tensile Strength (MPa)~40-100Lower than original~90-130~122 (with reactive red dye)[4][5][13]
Young's Modulus (GPa)~5-15Lower than original~10-20N/A[4]

Visualizations

experimental_workflow cluster_prep Wood Preparation cluster_delign Delignification cluster_dyeing Dyeing with this compound cluster_infiltration Polymer Infiltration & Curing cluster_char Characterization wood_veneer 1. Wood Veneer Selection delign_solution 2. Prepare NaClO2 Solution (pH 4.6) wood_veneer->delign_solution delignification 3. Heat at 80°C delign_solution->delignification washing_delign 4. Wash to Neutral pH delignification->washing_delign solvent_exchange 5. Solvent Exchange with Ethanol washing_delign->solvent_exchange dye_bath 6. Prepare Dye Bath (RO13 + Na2SO4) solvent_exchange->dye_bath dyeing 7. Immerse Wood Scaffold dye_bath->dyeing fixation 8. Add Na2CO3 for Fixation dyeing->fixation rinsing_dye 9. Rinse Thoroughly fixation->rinsing_dye polymer_prep 10. Prepare Polymer (e.g., PMMA) rinsing_dye->polymer_prep vacuum_infil 11. Vacuum Infiltration polymer_prep->vacuum_infil curing 12. Cure Polymer vacuum_infil->curing polishing 13. Final Polishing curing->polishing optical_char Optical Properties (Transmittance, Haze) polishing->optical_char mech_char Mechanical Properties (Tensile Strength) polishing->mech_char micro_char Microstructural Analysis (SEM) polishing->micro_char

Caption: Experimental workflow for the preparation of colored transparent wood.

logical_relationship cluster_components Core Components cluster_reagents Key Reagents cluster_products Intermediate & Final Products wood Natural Wood lignin Lignin (Color & Opacity) wood->lignin cellulose Cellulose Scaffold (Structure) wood->cellulose delign_agent Delignification Agent (e.g., NaClO2) lignin->delign_agent delign_wood Delignified Wood (White & Porous) cellulose->delign_wood delign_agent->delign_wood dye This compound colored_wood Colored Wood Scaffold dye->colored_wood polymer Transparent Polymer (e.g., PMMA) final_product Colored Transparent Wood polymer->final_product delign_wood->dye colored_wood->polymer

Caption: Logical relationship of components in colored transparent wood fabrication.

References

Application Notes and Protocols: Kinetic Studies of the Reaction Between Reactive Orange 13 and Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes, such as Reactive Orange 13, are a class of colored organic compounds that form a covalent bond with the hydroxyl groups in cellulose (B213188) fibers. This covalent fixation results in dyeings with excellent wash fastness, making them widely used in the textile industry. Understanding the kinetics of this reaction is crucial for optimizing dyeing processes, ensuring high fixation efficiency, and minimizing the environmental impact of textile dyeing.

These application notes provide a comprehensive overview of the kinetic studies of the reaction between this compound and cellulose. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic analyses.

Reaction Mechanism and Signaling Pathway

The reaction between a reactive dye and cellulose is a two-step process:

  • Adsorption: The dye molecules first adsorb onto the surface of the cellulose fibers from the aqueous solution. This is a reversible process governed by physical forces.

  • Fixation: Under alkaline conditions, the reactive group of the dye undergoes a nucleophilic substitution or addition reaction with the ionized hydroxyl groups of cellulose, forming a stable covalent bond.

A competing reaction is the hydrolysis of the reactive dye, where the dye reacts with hydroxide (B78521) ions in the water. This hydrolyzed dye can no longer react with the cellulose fiber, leading to lower fixation efficiency and colored effluents.

ReactionPathway Dye_aq This compound (in solution) Adsorbed_Dye Adsorbed Dye on Cellulose Dye_aq->Adsorbed_Dye Adsorption Hydrolyzed_Dye Hydrolyzed Dye Dye_aq->Hydrolyzed_Dye Hydrolysis Cellulose Cellulose Fiber (-OH groups) Cellulose->Adsorbed_Dye Adsorbed_Dye->Dye_aq Desorption Fixed_Dye Covalently Bonded Dye (Cell-O-Dye) Adsorbed_Dye->Fixed_Dye Fixation (Covalent Bonding) OH_minus OH- OH_minus->Fixed_Dye OH_minus->Hydrolyzed_Dye

Fig. 1: Reaction pathway of this compound with cellulose.

Quantitative Data Summary

The kinetics of the reaction between reactive dyes and cellulose are often described by a pseudo-second-order model. The rate of reaction is influenced by factors such as temperature, pH, and the concentrations of dye, electrolyte, and alkali.

Due to the limited availability of specific kinetic data for this compound in the reviewed literature, the following tables present representative data for a typical reactive dye (e.g., a monochlorotriazine type) to illustrate the expected ranges of kinetic and thermodynamic parameters. Researchers should determine these values experimentally for this compound.

Table 1: Pseudo-Second-Order Rate Constants for a Representative Reactive Dye on Cellulose

Temperature (°C)Temperature (K)k₂ (g mg⁻¹ min⁻¹)
40313.150.005
50323.150.012
60333.150.025
70343.150.048

Table 2: Activation and Thermodynamic Parameters for a Representative Reactive Dye-Cellulose Reaction

ParameterSymbolValueUnits
Activation EnergyEₐ50 - 80kJ mol⁻¹
Enthalpy of ActivationΔH‡45 - 75kJ mol⁻¹
Entropy of ActivationΔS‡-50 to -100J mol⁻¹ K⁻¹
Gibbs Free Energy of ActivationΔG‡80 - 100kJ mol⁻¹

Experimental Protocols

Materials and Equipment
  • This compound (analytical grade)

  • Cellulosic substrate (e.g., pure cotton fabric, bleached and desized)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Distilled or deionized water

  • Constant temperature water bath or dyeing machine

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The following diagram outlines the general workflow for a kinetic study of the reaction between this compound and cellulose.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution D Set up Dyebath at Constant Temperature A->D B Prepare Alkaline and Electrolyte Solutions B->D C Cut and Weigh Cellulose Samples E Add Cellulose and Allow for Adsorption C->E D->E F Initiate Fixation by Adding Alkali E->F G Withdraw Aliquots at Timed Intervals F->G H Measure Absorbance of Aliquots using UV-Vis G->H I Calculate Dye Concentration H->I J Determine Rate Constants and Kinetic Parameters I->J

Fig. 2: Workflow for kinetic analysis of reactive dyeing.
Detailed Protocol for Kinetic Study

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) in distilled water.

    • Prepare solutions of sodium chloride (e.g., 50 g/L) and sodium carbonate (e.g., 20 g/L).

  • Dyeing Procedure:

    • Set up a series of reaction vessels in a constant temperature water bath at the desired temperature (e.g., 60°C).

    • To each vessel, add a known volume of the dye stock solution, the electrolyte solution, and distilled water to achieve the desired initial dye concentration and liquor ratio (e.g., 1:20).

    • Introduce a pre-weighed sample of the cellulose fabric into each vessel.

    • Allow the system to equilibrate for a period to ensure dye adsorption (e.g., 30 minutes).

    • Initiate the fixation reaction by adding a known volume of the sodium carbonate solution to each vessel simultaneously. This marks time zero (t=0) for the kinetic measurements.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the dyebath from each vessel.

    • Immediately dilute the aliquot with a known volume of cold distilled water to quench the reaction.

    • Measure the absorbance of the diluted aliquots at the maximum absorbance wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

    • Use a pre-determined calibration curve of this compound to determine the concentration of the dye remaining in the dyebath at each time point.

  • Data Analysis:

    • Calculate the amount of dye adsorbed onto the cellulose at time t, q_t (mg/g), using the following equation: q_t = (C₀ - C_t) * V / m where C₀ is the initial dye concentration (mg/L), C_t is the dye concentration at time t (mg/L), V is the volume of the dyebath (L), and m is the mass of the cellulose fabric (g).

    • To test the fit of the pseudo-second-order kinetic model, plot t/q_t versus t. The equation for the pseudo-second-order model is: t/q_t = 1 / (k₂ * q_e²) + (1 / q_e) * t where q_e is the amount of dye adsorbed at equilibrium (mg/g) and k₂ is the pseudo-second-order rate constant (g mg⁻¹ min⁻¹).

    • If the plot is linear, the reaction follows a pseudo-second-order kinetic model. The values of k₂ and q_e can be determined from the slope (1/q_e) and intercept (1 / (k₂ * q_e²)) of the line.

    • Repeat the experiment at different temperatures to determine the activation energy (Eₐ) using the Arrhenius equation: ln(k₂) = ln(A) - Eₐ / (R * T) where A is the pre-exponential factor, R is the ideal gas constant (8.314 J mol⁻¹ K⁻¹), and T is the absolute temperature (K). A plot of ln(k₂) versus 1/T will yield a straight line with a slope of -Eₐ/R.

Logical Relationships in Data Interpretation

The interpretation of the kinetic data involves understanding the relationships between various parameters.

LogicalRelationships Temp Temperature Rate_Constant Rate Constant (k₂) Temp->Rate_Constant Increases Activation_Energy Activation Energy (Eₐ) pH pH Reaction_Rate Reaction Rate pH->Reaction_Rate Increases to optimum Rate_Constant->Reaction_Rate Directly proportional Activation_Energy->Reaction_Rate Inversely related Fixation_Efficiency Fixation Efficiency Reaction_Rate->Fixation_Efficiency Increases

Fig. 3: Interplay of key kinetic parameters.

An increase in temperature generally leads to a higher reaction rate constant (k₂) as more molecules have sufficient energy to overcome the activation energy barrier. Similarly, an increase in pH (up to an optimal level) increases the concentration of cellulosate anions, thereby increasing the reaction rate. A lower activation energy implies a faster reaction at a given temperature. Ultimately, a higher reaction rate, under conditions that favor fixation over hydrolysis, leads to greater fixation efficiency.

Conclusion

The kinetic study of the reaction between this compound and cellulose provides valuable insights for optimizing the dyeing process. By systematically investigating the influence of key parameters such as temperature and pH, researchers and industry professionals can enhance dye fixation, reduce chemical consumption, and minimize the environmental footprint of textile manufacturing. The protocols and data presentation formats outlined in these notes offer a standardized approach to conducting and reporting such kinetic studies.

The Role of Electrolytes in the Exhaustion Phase of C.I. Reactive Orange 13 Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes, such as C.I. Reactive Orange 13, are a prominent class of colorants for cellulosic fibers like cotton, prized for their vibrant shades and excellent wash fastness. This is attributed to the formation of a covalent bond between the dye molecule and the fiber. The dyeing process is typically carried out in three stages: exhaustion, fixation, and wash-off. The exhaustion phase, where the dye migrates from the aqueous bath to the fiber surface, is critically influenced by the presence of electrolytes. These application notes provide a detailed overview of the function of electrolytes in this crucial stage of dyeing with this compound, a mono-chlorotriazinyl reactive dye.

Mechanism of Electrolyte Action in the Exhaustion Phase

In an aqueous environment, both cellulosic fibers and reactive dye molecules exhibit a negative surface charge. This results in electrostatic repulsion, which hinders the approach of the dye to the fiber surface and consequently reduces the efficiency of the dyeing process. Electrolytes, typically inorganic salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are introduced to the dyebath to overcome this repulsive barrier.

The positively charged ions (cations) from the electrolyte, such as Na⁺, form a positively charged layer around the negatively charged fiber surface. This effectively neutralizes the surface charge of the cellulose, thereby reducing the electrostatic repulsion between the anionic dye and the fiber. This reduction in the energy barrier facilitates the migration and adsorption of the this compound molecules onto the cotton fiber, a critical prerequisite for the subsequent fixation stage. The concentration of the electrolyte is a key parameter that must be optimized to maximize dye exhaustion without promoting dye aggregation, which can lead to unlevel dyeing and reduced color yield.

Data Presentation

Table 1: Illustrative Effect of NaCl Concentration on Dye Exhaustion Percentage of a Typical Reactive Red Dye on Cotton

NaCl Concentration (g/L)Exhaustion Percentage (%)
1055
2068
3075
4082
5085
6086
7086

Note: Data is illustrative and based on general trends for reactive dyes.

Table 2: Illustrative Effect of Na₂SO₄ Concentration on Color Strength (K/S Value) of a Typical Reactive Blue Dye on Cotton

Na₂SO₄ Concentration (g/L)Color Strength (K/S)
208.5
4012.3
6015.1
8016.5
10016.8
12016.9

Note: Data is illustrative and based on general trends for reactive dyes. K/S is a measure of the color depth on the fabric.

Experimental Protocols

The following is a detailed laboratory protocol for the exhaust dyeing of cotton fabric with C.I. This compound, highlighting the role of the electrolyte in the exhaustion phase.

Materials and Reagents
  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound dye powder

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃, soda ash)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing machine (e.g., shaking water bath or automated dyer)

  • Spectrophotometer for color measurement (optional)

  • pH meter

Dyeing Procedure
  • Fabric Preparation: Weigh the dry, pre-treated cotton fabric accurately.

  • Dye Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v) by pasting the dye powder with a small amount of cold distilled water and then dissolving it in hot distilled water (approximately 80°C).

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) to a suitable value, for example, 1:20.

    • Calculate the required volume of water and add it to the dyeing vessel.

    • Adjust the pH of the dyebath to 6.5-7.0 using a dilute solution of acetic acid.

    • Add the calculated amount of the dye stock solution to the dyebath.

  • Exhaustion Phase:

    • Place the cotton fabric into the dyebath at room temperature.

    • Start the dyeing machine and allow the fabric to be agitated in the dyebath for 10-15 minutes to ensure even wetting.

    • Gradually raise the temperature of the dyebath to the desired exhaustion temperature for this compound (typically 60-80°C).

    • Once the temperature is reached, begin the portion-wise addition of the pre-dissolved electrolyte (e.g., NaCl). It is recommended to add the salt in three to four portions over a period of 20-30 minutes to promote level dyeing. The total amount of salt will depend on the desired shade depth (e.g., for a 1% shade, 40-60 g/L of NaCl is a common starting point).

    • Continue the dyeing process at the set temperature for a further 30-45 minutes to allow for maximum exhaustion of the dye onto the fiber.

  • Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved alkali (sodium carbonate) to the dyebath in two portions over 10-15 minutes. This will raise the pH of the dyebath to approximately 10.5-11.5, which is necessary to initiate the covalent reaction between the dye and the cellulose.

    • Continue the dyeing at the same temperature for another 45-60 minutes for fixation.

  • Wash-off Procedure:

    • After fixation, cool the dyebath and drain the liquor.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Soap the fabric at the boil (95-100°C) for 10-15 minutes with a non-ionic soaping agent (1-2 g/L) to remove any unfixed or hydrolyzed dye.

    • Rinse the fabric with hot water and then with cold water.

    • Squeeze the excess water and air-dry the fabric.

Visualization of the Dyeing Process

The following diagrams illustrate the key stages and the chemical principles involved in the reactive dyeing process.

Exhaustion_Fixation_Workflow cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-off Phase A Start: Cotton Fabric in Water B Add this compound A->B Dye Dispersion C Add Electrolyte (e.g., NaCl) B->C Neutralize Fiber Surface Charge D Dye Adsorption onto Fiber C->D Overcome Electrostatic Repulsion E Add Alkali (e.g., Na2CO3) D->E Proceed to Fixation F Covalent Bond Formation E->F Increase pH, Activate Cellulose G Soaping at High Temperature F->G Remove Hydrolyzed Dye H Removal of Unfixed Dye G->H I Final Dyed Fabric H->I Electrolyte_Mechanism cluster_before Before Electrolyte Addition cluster_after After Electrolyte Addition Dye_anion This compound (Anionic) Cellulose_before Cellulose Fiber (Negative Surface Charge) Repulsion Electrostatic Repulsion Na_ion Na+ Cellulose_after Cellulose Fiber (Neutralized Surface) Na_ion->Cellulose_after Charge Neutralization Dye_adsorption Dye Adsorption Dye_anion2 This compound (Anionic) Dye_anion2->Cellulose_after Adsorption

Troubleshooting & Optimization

Troubleshooting low color yield in Reactive orange 13 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the dyeing of substrates with C.I. Reactive Orange 13. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Troubleshooting Guide: Low Color Yield

Low color yield is a common issue in reactive dyeing. The following table outlines potential causes and their corresponding solutions.

Potential Cause Description Recommended Solutions
Improper Dye Fixation The covalent bond between the dye and the fiber has not formed efficiently. This is a primary cause of low color yield.- Verify Alkali Addition: Ensure the correct type and amount of alkali (e.g., soda ash) were used to achieve the optimal pH for fixation. - Check Fixation Time and Temperature: Adhere to the recommended fixation time and temperature for this compound, which is a monochlorotriazine (MCT) "hot brand" reactive dye.
Dye Hydrolysis The reactive group of the dye reacts with water instead of the fiber, rendering the dye inactive. This is a competing and undesirable reaction.- Control Temperature: Avoid excessively high temperatures during fixation, as this significantly accelerates hydrolysis. - Timely Alkali Addition: Add the alkali to the dyebath just before the fixation phase to minimize the time the dye is exposed to alkaline conditions at an elevated temperature. - Fresh Dye Solution: Prepare the dye solution immediately before use to prevent premature hydrolysis.
Incorrect pH The pH of the dyebath is outside the optimal range for exhaustion and fixation.- Monitor pH: Regularly measure and adjust the pH of the dyebath throughout the process. The exhaustion phase is typically near neutral, while the fixation phase requires an alkaline pH. - Proper Alkali Selection: Use the appropriate alkali (e.g., sodium carbonate) to achieve and maintain the target pH.
Insufficient Salt Concentration Inadequate salt (electrolyte) in the dyebath leads to poor dye exhaustion onto the fiber.- Optimize Salt Concentration: Use the recommended amount of salt (e.g., Glauber's salt or sodium chloride) based on the liquor ratio and desired shade depth. - Phased Salt Addition: Add the salt in portions to ensure even dye uptake.
Poor Substrate Preparation The material being dyed is not properly prepared, hindering dye absorption.- Thorough Scouring and Bleaching: Ensure the substrate is free from impurities like oils, waxes, and sizes by performing a thorough scouring and bleaching process. - Neutralization: After any acidic or alkaline pretreatment, ensure the substrate is neutralized before dyeing.
Dye Aggregation Dye molecules clump together in the dyebath, preventing them from penetrating the fiber.- Proper Dissolution: Ensure the dye powder is completely dissolved before adding it to the dyebath. - Avoid Excessive Salt: While salt is necessary, excessive concentrations can promote dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in C.I. This compound and how does it affect the dyeing process?

A1: C.I. This compound is a monochlorotriazine (MCT) reactive dye. The chlorine atom on the triazine ring is the reactive site that forms a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) under alkaline conditions. MCT dyes are typically "hot-brand" reactive dyes, meaning they require a higher temperature for efficient fixation compared to "cold-brand" dyes.

Q2: What is dye hydrolysis and why is it a problem?

A2: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the fiber. This reaction deactivates the dye, preventing it from forming a permanent bond with the substrate. The hydrolyzed dye remains unfixed and is washed off during the rinsing process, leading to a lower color yield and increased effluent coloration.[1]

Q3: What is the optimal pH for dyeing with this compound?

A3: The dyeing process with reactive dyes involves two main stages with different pH requirements.

  • Exhaustion Phase: This phase, where the dye moves from the dyebath to the fiber, is typically carried out at a neutral to slightly acidic pH (around 6.0-7.0).

  • Fixation Phase: For the covalent bond to form between the MCT reactive group and the fiber, an alkaline pH is necessary. The optimal fixation pH for MCT dyes is generally in the range of 10.5-11.5.

Q4: What is the role of salt in the dyeing process?

A4: Cellulosic fibers like cotton develop a negative surface charge in water. Since reactive dyes are also anionic, there is an electrostatic repulsion between the dye and the fiber. Salt, such as sodium chloride or sodium sulfate, is added to the dyebath to neutralize this negative charge on the fiber surface. This reduces the repulsion and allows the dye to approach and be adsorbed by the fiber, a process known as exhaustion.

Q5: How does temperature affect the dyeing process with this compound?

A5: Temperature plays a critical role in two competing reactions: fixation and hydrolysis.

  • Fixation: Increasing the temperature increases the rate of the reaction between the dye and the fiber. As an MCT dye, this compound requires a relatively high temperature (typically 60-80°C) for efficient fixation.

  • Hydrolysis: The rate of dye hydrolysis also increases significantly with temperature. Studies on MCT dyes have shown that the rate of hydrolysis at 80°C can be about 33 times higher than at 50°C at a pH of 10.9. Therefore, it is crucial to control the temperature to maximize fixation while minimizing hydrolysis.

Data Presentation

The following tables provide typical parameters for the exhaust dyeing of cotton with C.I. This compound. These values are intended as a starting point and may require optimization based on the specific substrate, equipment, and desired shade depth.

Table 1: Recommended Dyeing Parameters for Cotton

ParameterRecommended RangePurpose
Liquor Ratio 1:10 - 1:20Ratio of the weight of the dyebath to the weight of the goods.
Dye Concentration 0.5 - 4.0 % (owf)Percentage of dye based on the weight of the fabric.
Salt (Glauber's Salt) 40 - 80 g/LTo promote dye exhaustion. Higher concentrations for deeper shades.
Alkali (Soda Ash) 10 - 20 g/LTo achieve the necessary alkaline pH for fixation.
Exhaustion Temperature 30 - 40 °CInitial temperature for even dye uptake.
Fixation Temperature 60 - 80 °COptimal temperature for the reaction between the dye and fiber.
Exhaustion Time 20 - 30 minutesTime for the dye to adsorb onto the fiber before fixation.
Fixation Time 45 - 60 minutesTime for the covalent bond to form.

Table 2: Typical Exhaust Dyeing Recipe for a Medium Shade (2% owf)

ComponentConcentration
C.I. This compound2.0 % (on weight of fabric)
Glauber's Salt (anhydrous)60 g/L
Soda Ash (Sodium Carbonate)20 g/L
Wetting Agent0.5 - 1.0 g/L
Sequestering Agent0.5 - 1.0 g/L
Liquor Ratio1:15

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with C.I. This compound

This protocol describes a typical laboratory procedure for dyeing a cotton sample.

1. Material and Reagent Preparation:

  • Accurately weigh the dry cotton fabric sample.

  • Prepare a stock solution of C.I. This compound.

  • Prepare solutions of Glauber's salt and soda ash.

  • Ensure all necessary auxiliary chemicals (wetting agent, sequestering agent) are available.

2. Dyebath Setup:

  • Set up the dyeing apparatus (e.g., a laboratory dyeing machine).

  • Fill the dyebath with the calculated amount of water to achieve the desired liquor ratio (e.g., 1:15).

  • Add the wetting and sequestering agents to the dyebath.

  • Raise the temperature of the dyebath to the initial exhaustion temperature (e.g., 35°C).

3. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the dyebath.

  • Run the machine for 5-10 minutes to ensure even wetting.

  • Add the dissolved this compound solution to the dyebath.

  • Run for 10-15 minutes.

  • Gradually add the pre-dissolved Glauber's salt in two to three portions over 15-20 minutes.

  • Raise the temperature to the fixation temperature (e.g., 70°C) over 20-30 minutes.

  • Run for an additional 20-30 minutes to ensure complete exhaustion.

  • Add the dissolved soda ash solution to the dyebath to initiate fixation.

  • Continue dyeing at the fixation temperature for 45-60 minutes.

4. Wash-off Process:

  • Drain the dyebath.

  • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

  • Perform a hot rinse at 70-80°C.

  • Soap the fabric at or near boiling (95-100°C) for 10-15 minutes with a neutral detergent (e.g., 1-2 g/L) to remove any unfixed and hydrolyzed dye.

  • Rinse again with hot water, followed by a final cold water rinse.

  • Squeeze the excess water from the fabric and air dry.

Mandatory Visualizations

Troubleshooting_Workflow start Low Color Yield Observed check_fixation Step 1: Verify Fixation Parameters (Alkali, Time, Temperature) start->check_fixation fixation_ok Parameters Correct check_fixation->fixation_ok Yes fixation_issue Incorrect Parameters check_fixation->fixation_issue No check_hydrolysis Step 2: Investigate Dye Hydrolysis (Premature Alkali Addition, Old Solution) fixation_ok->check_hydrolysis adjust_fixation Action: Adjust Alkali, Time, or Temperature to Optimal Range fixation_issue->adjust_fixation final_check Re-run Experiment and Evaluate Color Yield adjust_fixation->final_check hydrolysis_ok No Evidence of Excessive Hydrolysis check_hydrolysis->hydrolysis_ok Yes hydrolysis_issue High Potential for Hydrolysis check_hydrolysis->hydrolysis_issue No check_exhaustion Step 3: Evaluate Exhaustion (Salt Concentration, Substrate Prep) hydrolysis_ok->check_exhaustion adjust_hydrolysis Action: Prepare Fresh Dye Solution, Add Alkali Just Before Fixation hydrolysis_issue->adjust_hydrolysis adjust_hydrolysis->final_check exhaustion_ok Exhaustion Parameters Correct check_exhaustion->exhaustion_ok Yes exhaustion_issue Inadequate Salt or Poor Preparation check_exhaustion->exhaustion_issue No exhaustion_ok->final_check adjust_exhaustion Action: Optimize Salt Concentration, Ensure Proper Substrate Preparation exhaustion_issue->adjust_exhaustion adjust_exhaustion->final_check

Caption: Troubleshooting workflow for low color yield in this compound dyeing.

Dyeing_Process_Workflow prep Substrate Preparation (Scouring, Bleaching) dyebath_setup Dyebath Setup (Water, Auxiliaries) prep->dyebath_setup exhaustion Exhaustion Phase (Add Dye, then Salt) dyebath_setup->exhaustion temp_ramp Temperature Ramp-up to Fixation Temperature exhaustion->temp_ramp fixation Fixation Phase (Add Alkali) temp_ramp->fixation wash_off Wash-off (Rinsing and Soaping) fixation->wash_off drying Drying wash_off->drying finished Dyed Fabric drying->finished

Caption: General experimental workflow for exhaust dyeing with this compound.

References

Technical Support Center: Hydrolysis of Reactive Orange 13 in Alkaline Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Reactive Orange 13 in alkaline dye baths during their experiments.

Understanding Hydrolysis of this compound

This compound is a monochlorotriazine (MCT) reactive dye. In an alkaline environment, essential for the dye to form a covalent bond with cellulosic fibers, a competing reaction with water, known as hydrolysis, can occur. This process converts the reactive dye into a non-reactive form, which can no longer bind to the fiber. This leads to reduced color yield, poor wash fastness, and inconsistencies in dyeing.[1][2]

The primary factors influencing the rate of hydrolysis are:

  • pH: Higher pH levels increase the concentration of hydroxyl ions, accelerating the rate of hydrolysis.[2]

  • Temperature: Elevated temperatures significantly increase the reaction rate of both fixation and hydrolysis.[3]

  • Time: Longer exposure to alkaline conditions at high temperatures increases the extent of hydrolysis.

  • Electrolyte Concentration: While necessary for dye exhaustion, excessive salt concentrations can sometimes influence hydrolysis rates.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in alkaline dye baths.

Problem Potential Cause Recommended Solution
Low Color Yield / Pale Shades Excessive dye hydrolysis.Optimize dyeing parameters: control pH, temperature, and dyeing time as detailed in the quantitative data tables below. Consider using a buffered alkali system to maintain a stable pH.[4]
Premature addition of alkali.Add alkali after the dye has been allowed to exhaust onto the fiber in the presence of salt.[5]
Poor Wash Fastness High amount of hydrolyzed, unfixed dye on the fiber surface.Ensure thorough washing and soaping after dyeing to remove all unfixed dye.[6] Optimize the dyeing process to minimize initial hydrolysis.
Inconsistent Batch-to-Batch Color Fluctuations in pH and temperature between experiments.Implement strict control over pH and temperature. Use a calibrated pH meter and a temperature-controlled water bath. Consider using a progressive dosing system for the alkali to ensure a gradual and controlled pH increase.[6]
Variations in water hardness (presence of metal ions).Use deionized or distilled water. Incorporate a suitable sequestering agent to chelate metal ions that can interfere with the dyeing process.[7]
Dye Precipitation or Aggregation High electrolyte concentration or improper dye dissolution.Ensure the dye is fully dissolved before adding electrolytes. Avoid excessively high salt concentrations.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound to minimize hydrolysis?

A1: The optimal pH for reactive dyes is typically between 10.5 and 11.5.[8] While a higher pH increases the rate of fixation, it also significantly accelerates hydrolysis.[9] It is crucial to find a balance. For moderately reactive dyes like monochlorotriazines, maintaining the pH closer to the lower end of this range (e.g., 10.5-11.0) is often recommended.[10] Using a buffered alkali system can help maintain the pH within this optimal window throughout the dyeing process.[11]

Q2: How does temperature affect the hydrolysis of this compound?

A2: The rate of hydrolysis for monochlorotriazine reactive dyes is highly dependent on temperature. As a general rule, the rate of hydrolysis can more than double for each 10°C increase in temperature.[12] One study on a similar monochlorotriazine dye found that the hydrolysis rate constant at 80°C is about 33 times higher than at 50°C at a pH of 10.9.[3] Therefore, it is critical to control the temperature according to the specific dyeing protocol to balance the rates of fixation and hydrolysis.

Q3: Can the type of electrolyte used influence the rate of hydrolysis?

A3: Yes, the type and concentration of electrolyte can have an effect. While the primary role of the electrolyte (like sodium chloride or sodium sulfate) is to promote dye exhaustion onto the fiber, different salts can have varying effects on dye aggregation and the overall ionic strength of the dye bath, which can indirectly influence the hydrolysis rate.[13][14] Some studies suggest that for certain reactive dyes, sodium sulfate (B86663) may be preferred over sodium chloride.[15] However, the effect is generally less pronounced than that of pH and temperature.

Q4: What are buffered alkali systems and how do they help prevent hydrolysis?

A4: Buffered alkali systems are mixtures of alkalis (e.g., sodium carbonate and sodium bicarbonate, or a combination of sodium hydroxide (B78521) and a weaker alkali) designed to maintain a stable pH throughout the dyeing process.[11] Unlike using a strong alkali like sodium hydroxide alone, which can cause a rapid and high pH spike, a buffer system provides a more controlled and gradual increase in pH, keeping it within the optimal range for fixation while minimizing the window for excessive hydrolysis.[10] Mixed alkali systems, such as a combination of soda ash and caustic soda, can also be used to achieve a higher fixation rate with less hydrolysis, especially for deep shades.[16]

Q5: What is the role of a sequestering agent in preventing hydrolysis?

A5: While sequestering agents do not directly prevent the chemical reaction of hydrolysis, they play a crucial role in maintaining the stability of the dye bath. Water hardness, caused by the presence of metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), can lead to the formation of insoluble dye-metal complexes.[7] This can result in dye precipitation, uneven dyeing, and shade changes. Sequestering agents are chelating agents that bind to these metal ions, keeping them in solution and preventing them from interfering with the dye molecules.[17] This ensures that the dye remains available for fixation and that the overall dyeing process is more reproducible.

Quantitative Data

The following tables summarize the impact of key parameters on the hydrolysis of monochlorotriazinyl (MCT) reactive dyes. The data for C.I. Reactive Red 43, a dye with the same reactive group as this compound, is used as a proxy.

Table 1: Effect of Temperature on Hydrolysis Rate Constant of a Monochlorotriazine Dye at pH 10.9

Temperature (°C)Pseudo-First-Order Rate Constant (k_h, min⁻¹)
503.9 x 10⁻⁴
801.29 x 10⁻²

Source: Based on data for C.I. Reactive Red 43.[18]

Table 2: General Effect of pH on Hydrolysis and Fixation

pH RangeRate of HydrolysisRate of FixationRemarks
< 10LowVery LowInefficient fixation.
10.5 - 11.5ModerateOptimalRecommended range for balancing fixation and hydrolysis.[8]
> 11.5HighHighIncreased risk of significant hydrolysis, leading to lower efficiency.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Dye Hydrolysis

This protocol provides a method to quantify the extent of dye hydrolysis by measuring the change in absorbance of the dye solution over time under alkaline conditions.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in deionized water.

    • Create a series of dilutions of the stock solution.

    • Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Hydrolysis Experiment:

    • Prepare a dye bath with a known concentration of this compound in a temperature-controlled vessel.

    • Bring the dye bath to the desired experimental temperature.

    • Add a pre-determined amount of alkali (e.g., sodium carbonate) to achieve the target pH. Start a timer immediately.

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dye solution.

    • Immediately neutralize the aliquot with a dilute acid (e.g., 0.1M HCl) to stop the hydrolysis reaction.

    • Dilute the neutralized sample to a concentration that falls within the range of your calibration curve.

    • Measure the absorbance of the diluted sample at the λmax of the unhydrolyzed dye.

  • Calculation:

    • Use the calibration curve to determine the concentration of the unhydrolyzed dye at each time point.

    • The percentage of hydrolyzed dye at time 't' can be calculated as: % Hydrolysis = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Protocol 2: HPLC Method for Separation and Quantification of Hydrolyzed this compound

High-Performance Liquid Chromatography (HPLC) is a more precise method to separate and quantify the active and hydrolyzed forms of the dye.[19]

Methodology:

  • Sample Preparation:

    • Perform the hydrolysis experiment as described in Protocol 1, collecting and neutralizing aliquots at various time points.

    • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

    • Gradient Program: Start with a low percentage of Solvent B, and gradually increase the concentration of Solvent B over the run time to elute the different forms of the dye.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector set at the λmax of this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The unhydrolyzed (active) and hydrolyzed forms of the dye will have different retention times. The hydrolyzed form is typically more polar and will elute earlier.

    • The relative percentage of each form can be determined from the peak areas in the chromatogram.

    • The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of the active dye form versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_vs_Fixation cluster_DyeBath Alkaline Dye Bath (pH 10.5-11.5) cluster_Reactions Competing Reactions cluster_Products Products Reactive_Orange_13 This compound (Active Form) Fixation Fixation Reaction (with Cellulose-O⁻) Reactive_Orange_13->Fixation Cellulose Hydrolysis Hydrolysis Reaction (with OH⁻ from H₂O) Reactive_Orange_13->Hydrolysis Water Fixed_Dye Covalently Bonded Dye (Desired Product) Fixation->Fixed_Dye Hydrolyzed_Dye Hydrolyzed Dye (Inactive Form) Hydrolysis->Hydrolyzed_Dye

Caption: Competing reactions of this compound in an alkaline dye bath.

Troubleshooting_Workflow start Low Color Yield or Poor Wash Fastness check_pH Is pH within 10.5-11.5? start->check_pH check_temp Is Temperature Controlled? check_pH->check_temp Yes solution_pH Adjust pH / Use Buffer check_pH->solution_pH No check_alkali_add Alkali Added After Dye Exhaustion? check_temp->check_alkali_add Yes solution_temp Optimize Temperature check_temp->solution_temp No check_wash Thorough Washing Post-Dyeing? check_alkali_add->check_wash Yes solution_alkali_add Modify Alkali Dosing Procedure check_alkali_add->solution_alkali_add No solution_wash Improve Washing/ Soaping Process check_wash->solution_wash No end Problem Resolved check_wash->end Yes solution_pH->check_temp solution_temp->check_alkali_add solution_alkali_add->check_wash solution_wash->end

Caption: Troubleshooting workflow for issues related to this compound hydrolysis.

References

Technical Support Center: Improving Wash Fastness with Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to enhance the wash fastness of fabrics dyed with Reactive Orange 13.

Frequently Asked Questions (FAQs)

Q1: What is wash fastness and why is it a common issue with reactive dyes like this compound?

Wash fastness measures a fabric's ability to retain its original color after repeated washing cycles.[1] Reactive dyes, including this compound, are designed to form a strong, permanent covalent bond with cellulosic fibers like cotton.[2][3] However, during the dyeing process, a portion of the dye reacts with water instead of the fiber in a process called hydrolysis.[4] This hydrolyzed dye has an affinity for the fabric but is not chemically bonded, leading to its removal during washing, which causes color bleeding and poor wash fastness.[5] The primary challenge is to maximize the dye-fiber reaction (fixation) and effectively remove all the unfixed, hydrolyzed dye.[6]

Q2: What are the primary causes of poor wash fastness in my dyeing experiments?

Poor wash fastness is typically a result of two main factors:

  • Inadequate Dye Fixation: The covalent bond between the dye and the fiber did not form optimally. This can be due to incorrect pH, temperature, reaction time, or improper addition of alkali.[1][4]

  • Insufficient Removal of Hydrolyzed Dye: The post-dyeing washing process was not effective enough to remove all the unfixed dye from the fabric.[7] This is often the most significant cause, as residual salts and alkali can hinder the washing-off process.[8]

Q3: How does the dyeing temperature affect the wash fastness of this compound?

Temperature is a critical parameter. For most reactive dyes, an optimal temperature is required to facilitate the reaction between the dye and the fiber.[9] If the temperature is too low, the fixation rate will be slow and incomplete.[10] Conversely, if the temperature is too high, it can accelerate the rate of dye hydrolysis, where the dye reacts with water instead of the fiber, thus reducing the amount of fixed dye and ultimately lowering wash fastness.[10][11] For many common reactive dyes, fixation temperatures are in the range of 60-80°C.[11][12]

Q4: What is the role of salt and alkali in the dyeing process, and how do they impact wash fastness?

Both are essential but must be controlled precisely.

  • Salt (Electrolyte): Reactive dyes have a low affinity for cellulose (B213188) fibers. Salt, such as sodium chloride or sodium sulfate, is added to the dyebath to improve dye exhaustion by effectively pushing the dye molecules out of the water and onto the fiber surface.[9]

  • Alkali: An alkali like soda ash is added to raise the pH of the dyebath (typically to pH 10.5-11).[3][6] This high pH activates the hydroxyl groups on the cellulose fiber, enabling them to chemically react and form a covalent bond with the dye.[9][10] Adding the alkali too early or at the wrong temperature can cause the dye to hydrolyze in the bath before it has a chance to fix to the fiber.[11]

Q5: Can a cationic fixing agent be used to improve wash fastness? Are there any drawbacks?

Yes, a cationic fixing agent can improve wash fastness. These chemicals have a positive charge and work by forming an insoluble complex with the negatively charged, unfixed dye molecules, making them harder to wash out.[13][14] This treatment can improve the final wash fastness rating, often by half a grade or more.[5][15] However, it is not a substitute for a thorough washing-off process.[16] If used on a poorly washed fabric, it can lead to poor rubbing fastness.[17] Additionally, some fixing agents may negatively affect the light fastness or change the fabric's shade.[7]

Troubleshooting Guide

This guide addresses common issues encountered when trying to achieve high wash fastness with this compound.

SymptomPossible Cause(s)Recommended Solution(s)
Significant color bleeding in the first few washes. 1. Incomplete removal of hydrolyzed (unfixed) dye. 2. High concentration of salt and alkali remaining on the fabric during washing.1. Implement a thorough post-dyeing washing protocol. This must include multiple rinses to remove salt, followed by a high-temperature soaping bath.[6][8] 2. Neutralize the fabric with a mild acid (e.g., acetic acid) after rinsing and before the final soaping step to stop alkali-driven hydrolysis of the fixed dye.[5][8]
Wash fastness rating is consistently low (e.g., below Grade 4). 1. Sub-optimal soaping conditions (temperature too low, time too short). 2. Poor dye fixation due to incorrect dyeing parameters (pH, temperature, alkali).1. Optimize the soaping process. Ensure the soaping bath is at a high temperature (90-95°C) for 15-20 minutes to effectively remove unfixed dye.[12][18] 2. Verify all dyeing process parameters. Ensure the pH is stable at ~11 during fixation and the temperature is appropriate for the dye.[11]
Inconsistent wash fastness results between batches. 1. Variability in water hardness. 2. Inconsistent chemical dosing or temperature control.1. Use a chelating agent to purify the water, as calcium and magnesium ions can interfere with dyeing and washing.[4] 2. Standardize all procedures. Calibrate equipment for accurate temperature and chemical dosing to ensure reproducibility.[6]
Fabric feels harsh and has poor rubbing fastness after dyeing. 1. Precipitation of dye on the fabric surface. 2. Use of a fixing agent on improperly washed fabric.1. Ensure dye is fully dissolved before starting. Check water quality and avoid excessive salt concentrations.[4] 2. Only apply a fixing agent after a complete and thorough washing and soaping process has been performed.[17]

Visualized Workflows and Relationships

// Connections Fabric -> Dye_Prep; Dye_Prep -> Exhaustion; Exhaustion -> Fixation; Fixation -> Rinse1; Rinse1 -> Rinse2; Rinse2 -> Neutralize; Neutralize -> Soaping; Soaping -> Fixing; Fixing -> Final_Rinse; }

Caption: Experimental workflow for achieving high wash fastness.

// Nodes Start [label="Poor Wash Fastness\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckWash [label="Was the post-dyeing\nwash-off process\nthorough?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; CheckDye [label="Were dyeing parameters\n(pH, Temp, Alkali)\noptimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; CheckFix [label="Was a fixing agent\nused correctly?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

SolWash [label="Solution:\nImplement optimized\nmulti-step rinsing and\nhot soaping protocol.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; SolDye [label="Solution:\nVerify and control dyeing\nparameters. Check alkali\ndosing time and temp.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; SolFix [label="Solution:\nEnsure fabric is thoroughly\nwashed BEFORE fixing.\nRe-evaluate fixing agent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges Start -> CheckWash; CheckWash -> SolWash [label="No"]; CheckWash -> CheckDye [label="Yes"]; CheckDye -> SolDye [label="No"]; CheckDye -> CheckFix [label="Yes"]; CheckFix -> SolFix [label="No"]; }

Caption: Troubleshooting logic for poor wash fastness.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing Protocol for Cotton with this compound

  • Fabric Preparation: Start with scoured and bleached "Ready for Dyeing" (RFD) cotton fabric.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of water to the weight of fabric) to 1:20 (e.g., 20 mL water for every 1g of fabric).

    • Add a chelating agent (e.g., 1 g/L) to the water to sequester any interfering metal ions.[4]

    • Add Glauber's salt (Sodium Sulfate) or common salt (Sodium Chloride) based on the shade depth required (e.g., 60-80 g/L for a medium-dark shade).

    • Add the pre-dissolved this compound dye.

  • Dyeing - Exhaustion Phase:

    • Introduce the wet fabric into the dyebath at room temperature.

    • Raise the temperature to 60°C and run for 45-60 minutes to allow the dye to exhaust onto the fabric.

  • Dyeing - Fixation Phase:

    • Dose the required amount of alkali (e.g., 20 g/L Soda Ash) into the dyebath in portions over 15 minutes.[11]

    • Continue the dyeing process at 60°C for another 60-90 minutes to allow for covalent bond formation.[6]

  • Drain: Drain the dye bath.

Protocol 2: Optimized Post-Dyeing Washing-Off (Soaping) Protocol

This multi-step process is critical for removing unfixed dye.

  • Initial Rinse: Perform a cold rinse for 10 minutes to remove residual alkali and surface dye.[18]

  • Hot Rinse: Conduct a hot rinse at 60-70°C for 10 minutes to begin removing hydrolyzed dye and residual salt.[8] Drain the bath.

  • Neutralization: Fill the bath with fresh water and add a small amount of acetic acid to bring the pH to 6.0-7.0. Run for 10 minutes at 40°C. This step is crucial to prevent the stripping of fixed dye during the hot soaping stage.[5][8] Drain the bath.

  • Soaping:

    • Fill the bath with fresh water at a liquor ratio of 1:15.

    • Add a high-efficiency soaping agent (1-2 g/L).[18]

    • Raise the temperature to 95°C and run for 15-20 minutes.[6][18] This high temperature is essential for the diffusion of hydrolyzed dye out of the fiber.[5]

  • Final Rinses: Perform one hot rinse (70°C) followed by a final cold rinse to remove all traces of the soaping agent and loose dye.

Protocol 3: Application of a Cationic Fixing Agent (Optional)

This protocol should only be performed after completing the optimized washing-off protocol.

  • Bath Preparation: Prepare a fresh bath at a 1:20 liquor ratio with 1-2% (on weight of fabric) of a suitable cationic fixing agent.

  • Treatment: Introduce the thoroughly washed and rinsed fabric into the fixing bath at 40°C.

  • Exhaustion: Run the machine for 20-30 minutes to allow the fixing agent to exhaust onto the fabric.

  • Drying: Remove the fabric, hydroextract, and dry without any further rinsing.

Data Summary: Key Process Parameters

The following table summarizes the critical parameters and their target values for achieving optimal wash fastness.

ParameterRecommended Value / RangeRationale & Impact on Wash Fastness
Dyeing Temperature 60 - 65°CBalances the rate of dye fixation against the rate of hydrolysis. Too high increases hydrolysis; too low results in poor fixation.[10][11]
Dyeing pH (Fixation) 10.5 - 11.0Activates cellulose fibers for covalent bonding. Must be precisely controlled to ensure complete reaction.[3][6]
Salt Concentration 40 - 80 g/L (shade dependent)Promotes the exhaustion of dye from the water onto the fiber surface before fixation.[9]
Post-Rinse Neutralization pH 6.0 - 7.0Prevents the hydrolysis (breaking) of already-formed covalent dye-fiber bonds during the high-temperature soaping step.[5][8]
Soaping Temperature 90 - 95°CMaximizes the diffusion and removal of unfixed, hydrolyzed dye from within the fiber structure, which is the primary goal of soaping.[12][18]
Soaping Duration 15 - 20 minutesEnsures sufficient time for the removal of hydrolyzed dye, especially in deep shades.[12][18]
Cationic Fixative 1 - 2% (on weight of fabric)Forms an insoluble complex with any remaining traces of unfixed dye to further enhance wash fastness.[13]

References

Addressing uneven dyeing issues with Reactive orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dyeing of cellulosic fibers, such as cotton, with C.I. Reactive Orange 13. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing (patchiness, streaks) with this compound?

Uneven dyeing with this compound, a common issue with reactive dyes, can stem from several factors throughout the dyeing process. The most prevalent causes include:

  • Improper Substrate Preparation: Incomplete removal of impurities like waxes, oils, and sizing agents from the cellulosic fibers can lead to differential dye uptake.

  • Incorrect Dye Solution Preparation: If the dye powder is not fully dissolved, small agglomerates can cause dark spots on the material.

  • Rapid Chemical Addition: The quick addition of the dye solution, salt, or alkali can lead to a high initial concentration of the chemical in localized areas of the dyebath, causing uneven dye exhaustion and fixation.

  • Inadequate Dyebath Agitation: Insufficient movement of the dye liquor or the substrate can result in an uneven distribution of the dye.

  • Water Hardness: The presence of metal ions such as calcium and magnesium can interfere with dye solubility, leading to precipitation and spotting.

  • Incorrect pH and Temperature: Deviations from the optimal pH and temperature ranges during the exhaustion and fixation phases can significantly impact the rate of dyeing and dye-fiber reaction, leading to unleveled results.

Q2: What is dye hydrolysis, and how does it affect the dyeing process with this compound?

Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the hydroxyl groups of the cellulose (B213188) fiber. This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber, leading to several negative consequences:

  • Reduced Color Yield: A portion of the dye becomes inactive, resulting in a lighter shade than intended.

  • Poor Wash Fastness: The hydrolyzed dye is only loosely attached to the fiber and is easily washed off, leading to color bleeding.

  • Increased Effluent Load: The unfixed, hydrolyzed dye is discharged into the wastewater, contributing to environmental concerns.

To minimize hydrolysis, it is critical to control the dyeing parameters, particularly temperature, pH, and the timing of alkali addition.

Q3: What is the function of salt and alkali in the reactive dyeing process?

Salt and alkali play distinct and crucial roles in the dyeing of cotton with reactive dyes like this compound:

  • Salt (Electrolyte): Typically, sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) is used. In an aqueous solution, both the reactive dye and the cotton fiber carry a negative surface charge, which causes electrostatic repulsion. Salt neutralizes this negative charge on the fiber surface, thereby facilitating the exhaustion (migration) of the dye from the dyebath onto the fiber.

  • Alkali (Fixing Agent): Commonly, sodium carbonate (soda ash) is used to raise the pH of the dyebath. In this alkaline environment, the hydroxyl groups of the cellulose fiber become ionized (Cell-O⁻). These activated sites then react with the reactive group of the dye molecule to form a strong, permanent covalent bond.

Q4: How can an unevenly dyed batch with this compound be corrected?

Rectifying an unevenly dyed batch is challenging and often not completely successful. However, a few approaches can be considered:

  • Stripping and Redyeing: This involves chemically removing the dye from the fiber and then re-dyeing the material. This process can be harsh on the fiber and should be considered a last resort.

  • Redyeing to a Darker Shade: If the unevenness is not severe, dyeing the entire batch to a darker shade can sometimes mask the initial patchiness.

  • Leveling Treatment: In some cases, a treatment with a leveling agent at an elevated temperature might help to redistribute the dye more evenly. The effectiveness of this method depends on the specific dye and the severity of the unevenness.

Troubleshooting Guide for Uneven Dyeing

This guide provides a systematic approach to diagnosing and resolving common issues leading to uneven dyeing with this compound.

Observed Problem Potential Cause Recommended Solution
Patchy or Blotchy Color 1. Improperly prepared substrate.Ensure thorough scouring and bleaching of the material to remove all impurities.[1]
2. Uneven moisture content in the substrate before dyeing.Ensure the fabric is uniformly wetted before introducing it to the dyebath.
3. Dye precipitation due to hard water.Use softened or deionized water. A sequestering agent can be added to the dyebath to chelate metal ions.
4. Premature fixation of the dye.Avoid adding alkali to the dye stock solution. Add alkali to the dyebath only after the dye has been evenly exhausted onto the fiber.
Streaky Appearance 1. Inadequate agitation or circulation of the dyebath.Ensure continuous and uniform movement of the substrate and the dye liquor throughout the dyeing process.
2. Creases or folds in the fabric during dyeing.Ensure the material can move freely in the dyeing machine without forming permanent creases.
3. Too rapid addition of salt or alkali.Add salt and alkali in portions over a period of time to ensure even distribution.
Dark and Light Spots 1. Undissolved dye particles.Ensure the dye powder is completely dissolved by first making a paste with cold water and then adding hot water with stirring. Filter the dye solution before adding it to the dyebath.
2. Incompatible auxiliary chemicals.Ensure all chemicals used are compatible and do not cause precipitation.
Shade Variation from Batch to Batch 1. Inconsistent process parameters.Strictly control all dyeing parameters, including liquor ratio, temperature, pH, and time.
2. Variations in substrate quality.Use a consistent source and quality of cellulosic material.
3. Inaccurate weighing of dyes and chemicals.Use calibrated weighing equipment and ensure accurate measurements.

Data Presentation: General Dyeing Parameters for Reactive Dyes on Cotton

The following table provides general guidelines for the quantities of dye, salt, and alkali required for different shade depths when dyeing cotton with reactive dyes. Please note that these are starting recommendations and may require optimization for this compound to achieve the desired shade and levelness.

Shade Depth This compound (% owf) Salt (NaCl or Na₂SO₄) (g/L) Soda Ash (Na₂CO₃) (g/L)
Pale 0.1 - 0.520 - 4010 - 15
Medium 0.5 - 2.040 - 6015 - 20
Deep > 2.060 - 8020
% owf = on the weight of fabric

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol outlines a typical laboratory procedure for dyeing a 10-gram sample of pre-scoured and bleached cotton fabric to a medium shade.

1. Materials and Reagents:

  • 10 g pre-scoured and bleached 100% cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Non-ionic detergent

  • Distilled or deionized water

  • Laboratory dyeing apparatus (e.g., beaker with magnetic stirrer and hotplate, or a laboratory dyeing machine)

  • pH meter

2. Dyebath Preparation:

  • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric and the desired shade depth (refer to the data table). For a 1% shade on a 10g sample, you will need 0.1g of this compound.

  • Set the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric). A common laboratory liquor ratio is 1:20, so for a 10g fabric sample, the total dyebath volume will be 200 mL.

  • Weigh the required amount of this compound powder. Make a smooth paste with a small amount of cold water, then add hot water (around 60°C) to fully dissolve the dye.

  • In a separate container, dissolve the calculated amount of salt in water.

  • In another container, dissolve the calculated amount of soda ash in water.

3. Dyeing Procedure:

  • Add the 200 mL of water to the dyeing vessel and heat to the initial dyeing temperature (e.g., 40°C).

  • Add the dissolved dye solution to the dyebath and stir.

  • Introduce the wetted cotton fabric into the dyebath.

  • Run for 10 minutes to allow the dye to distribute evenly.

  • Gradually add the dissolved salt solution over 15-20 minutes.

  • Raise the temperature to the recommended exhaustion temperature for this compound (typically 60-80°C for hot-brand reactive dyes).

  • Continue the dyeing at this temperature for 30-45 minutes to allow for dye exhaustion.

  • After the exhaustion phase, gradually add the dissolved soda ash solution over 10-15 minutes to raise the pH to 10.5-11.0.

  • Continue the dyeing at the fixation temperature for 45-60 minutes.

4. Wash-off Procedure:

  • After the fixation time, remove the fabric from the dyebath.

  • Rinse the fabric thoroughly with cold running water until the water runs clear.

  • Perform a soaping wash by treating the fabric in a 2 g/L non-ionic detergent solution at or near boiling (95°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.

  • Rinse the fabric with hot water, followed by a final cold water rinse.

  • Squeeze out the excess water and air dry.

Visualizations

G Standard Exhaust Dyeing Workflow for this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Wash-off A Substrate Preparation (Scouring & Bleaching) E Set Dyebath (Water + Dye) A->E B Dye Solution Preparation B->E C Salt Solution Preparation G Add Salt (Exhaustion) C->G D Alkali Solution Preparation I Add Alkali (Fixation) D->I F Add Substrate E->F F->G H Temperature Rise G->H H->I J Cold Rinse I->J K Soaping (Hot Wash) J->K L Hot & Cold Rinse K->L M Drying L->M

Caption: Standard exhaust dyeing workflow for this compound.

G Troubleshooting Logic for Uneven Dyeing cluster_causes Potential Causes cluster_solutions Corrective Actions Start Uneven Dyeing Observed Prep Improper Preparation? Start->Prep Dissolve Incomplete Dye Dissolution? Start->Dissolve Addition Rapid Chemical Addition? Start->Addition Params Incorrect Parameters? Start->Params ReScour Review Scouring/ Bleaching Protocol Prep->ReScour Yes FilterDye Ensure Complete Dissolution & Filter Dye Solution Dissolve->FilterDye Yes DoseSlowly Controlled Dosing of Salt and Alkali Addition->DoseSlowly Yes Calibrate Verify Temperature & pH Control Params->Calibrate Yes End Level Dyeing Achieved ReScour->End Implement & Re-dye FilterDye->End Implement & Re-dye DoseSlowly->End Implement & Re-dye Calibrate->End Implement & Re-dye

Caption: Troubleshooting logic for addressing uneven dyeing issues.

References

Effect of salt concentration on the aggregation of Reactive orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Orange 13. It specifically addresses challenges related to dye aggregation induced by varying salt concentrations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aggregation a concern?

This compound is a reactive azo dye.[1] In aqueous solutions, these dye molecules have a tendency to self-associate into dimers, trimers, and higher-order aggregates. This aggregation is problematic as it can lead to inaccurate spectrophotometric measurements, reduced dye reactivity, and in severe cases, precipitation of the dye from the solution. Altered color properties and inconsistent experimental results are common consequences of uncontrolled aggregation.

Q2: How does salt concentration influence the aggregation of this compound?

The addition of salt, such as sodium chloride (NaCl), to a solution of this compound significantly promotes aggregation. The electrolyte screens the electrostatic repulsion between the anionic dye molecules, allowing them to come closer together and form aggregates through intermolecular forces like van der Waals interactions.[2][3] This phenomenon is often referred to as "salting-out". As the salt concentration increases, the equilibrium shifts from monomeric dye molecules towards the formation of larger aggregates.[2]

Q3: What are the observable signs of this compound aggregation in my experiments?

The primary method for observing dye aggregation is through UV-Vis spectroscopy. As aggregation occurs, you will typically observe the following changes in the absorption spectrum:

  • Hypochromic shift: A decrease in the absorbance intensity of the main peak corresponding to the monomeric form of the dye.[2]

  • Hyperchromic shift: An increase in the absorbance intensity of a shoulder or a new peak at a shorter wavelength, which is characteristic of dye aggregates (specifically H-aggregates for many azo dyes).[2]

  • Bathochromic shift: A slight shift of the monomer peak to a longer wavelength.[2]

Visually, high levels of aggregation can lead to a visible change in the color of the solution or the formation of a precipitate.

Q4: Can I prevent the aggregation of this compound?

While completely preventing aggregation in the presence of salt can be challenging, it can be controlled. Strategies to minimize aggregation include:

  • Optimizing Salt Concentration: Use the minimum amount of salt required for your specific application.

  • Controlling Dye Concentration: Lowering the dye concentration can shift the equilibrium back towards the monomeric form.

  • Temperature Adjustment: Increasing the temperature can often reduce aggregation, although this may not be suitable for all experimental conditions.

  • Use of Disaggregating Agents: In some applications, the addition of organic co-solvents or urea (B33335) can help to break up dye aggregates.[2]

Troubleshooting Guide

Issue: I am seeing a significant decrease in the absorbance of my this compound solution after adding salt.

  • Possible Cause: This is a classic indicator of dye aggregation, specifically a hypochromic shift due to the formation of aggregates which have a different molar absorptivity than the monomer.[2]

  • Troubleshooting Steps:

    • Verify Spectral Changes: Scan the full UV-Vis spectrum. Look for the appearance of a new peak or a shoulder at a shorter wavelength, which would confirm the presence of aggregates.

    • Review Salt Concentration: Ensure that the salt concentration is correct for your protocol. An excessively high salt concentration will strongly promote aggregation.[2]

    • Check for Precipitation: Visually inspect your solution for any signs of dye precipitating out of the solution. If precipitation is observed, consider reducing the dye or salt concentration.

    • Dilution Series: Prepare a dilution series of your dye at a constant salt concentration to see if the absorbance follows the Beer-Lambert law. Deviations from linearity are a strong indication of aggregation.

Issue: The color of my this compound solution appears to have shifted after adding NaCl.

  • Possible Cause: The formation of dye aggregates can alter the electronic structure of the chromophore, leading to a change in the absorbed and reflected light, and thus a perceived color shift. This is often associated with a bathochromic shift in the UV-Vis spectrum.[2]

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Run a UV-Vis spectrum to confirm the shift in the maximum absorbance wavelength (λmax).

    • Compare to a Control: Compare the spectrum of your sample with a control sample of this compound in deionized water (without salt) to quantify the spectral shift.

    • Consider pH: Ensure that the pH of your solutions is consistent, as pH changes can also influence the color of some dyes.

Data Presentation

The following tables summarize representative data on the effect of NaCl concentration on the absorbance of a reactive red azo dye, which is expected to behave similarly to this compound. The data illustrates the typical hypochromic and hyperchromic shifts observed during salt-induced aggregation.

Table 1: Effect of NaCl Concentration on the Absorbance of Monomer and Aggregate Peaks of a Representative Reactive Red Dye

NaCl Concentration (g/L)Absorbance at Monomer Peak (λ ≈ 540 nm)Absorbance at Aggregate Peak (λ ≈ 520 nm)
00.850.62
500.750.68
1000.650.72
2000.500.78

Disclaimer: This data is based on studies of other reactive red dyes and is intended to be illustrative of the expected trends for this compound.[2]

Experimental Protocols

Protocol for Investigating the Effect of Salt Concentration on this compound Aggregation using UV-Vis Spectroscopy

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water. Ensure the dye is fully dissolved.

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions with a constant dye concentration (e.g., 0.02 g/L).

  • Introduction of Salt: To each working solution, add varying concentrations of NaCl (e.g., 0 g/L, 25 g/L, 50 g/L, 100 g/L, 200 g/L). Ensure the salt is completely dissolved.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 300 nm to 700 nm.

  • Measurement:

    • Use a 1 cm path length quartz cuvette.

    • Blank the spectrophotometer using a solution of deionized water with the corresponding NaCl concentration.

    • Measure the absorbance spectrum of each dye solution.

  • Data Analysis:

    • Record the wavelength of maximum absorbance (λmax) for the monomer and any aggregate peaks.

    • Plot the absorbance at the monomer and aggregate peaks as a function of NaCl concentration.

Mandatory Visualizations

AggregationWorkflow Experimental Workflow for Analyzing Salt-Induced Aggregation cluster_prep Solution Preparation cluster_measurement UV-Vis Spectroscopy cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_working Prepare Working Solutions (Constant Dye Concentration) prep_dye->prep_working add_salt Add Varying Concentrations of NaCl prep_working->add_salt setup_spec Spectrophotometer Setup (300-700 nm) add_salt->setup_spec blank Blank with NaCl Solution setup_spec->blank measure Measure Absorbance Spectra blank->measure record_lambda Record λmax of Monomer & Aggregate Peaks measure->record_lambda plot_data Plot Absorbance vs. [NaCl] record_lambda->plot_data interpret Interpret Spectral Shifts plot_data->interpret

Caption: Workflow for UV-Vis analysis of dye aggregation.

SaltEffectLogic Logical Relationship of Salt Concentration and Dye Aggregation cluster_observe Observable Effects increase_salt Increase in Salt Concentration screen_charge Screening of Electrostatic Repulsion increase_salt->screen_charge intermol_forces Increased Intermolecular Van der Waals Forces screen_charge->intermol_forces aggregation Formation of Dye Aggregates intermol_forces->aggregation hypochromic Hypochromic Shift (Monomer Peak Decrease) aggregation->hypochromic hyperchromic Hyperchromic Shift (Aggregate Peak Increase) aggregation->hyperchromic bathochromic Bathochromic Shift (λmax Shift) aggregation->bathochromic precipitation Precipitation (at high concentrations) aggregation->precipitation

References

Technical Support Center: Optimizing the Utilization of Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the low utilization rate of reactive dyes, using C.I. Reactive Orange 13 as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and for what is it used?

A1: C.I. This compound is a single azo class reactive dye, appearing as an orange powder.[1] It is soluble in water and is primarily used for dyeing and printing on cellulosic fibers like cotton and viscose, as well as on wool, nylon, and silk.[1]

Q2: What are the primary causes of the low utilization and fixation rate of this compound?

A2: The low utilization rate of this compound, a dichlorotriazine dye, is primarily due to the competition between the desired dye-fiber fixation reaction and the undesirable hydrolysis of the dye.[2] In an alkaline solution, the reactive groups of the dye can react with water molecules (hydrolysis), rendering the dye unable to form a covalent bond with the fiber.[3] Other contributing factors include improper dyeing parameters such as suboptimal pH, temperature, and electrolyte concentration.[2]

Q3: How does pH affect the fixation of this compound?

A3: The pH of the dyebath is a critical factor. An alkaline environment (typically pH 10-11) is necessary to activate the hydroxyl groups of cellulosic fibers, enabling them to react with the dye.[2] However, a pH that is too high will accelerate the hydrolysis of the dye, leading to a lower fixation rate.[2]

Q4: What is the role of temperature in the dyeing process?

A4: Temperature influences both the fixation and hydrolysis rates. Higher temperatures increase the reaction rates of both processes.[4] For dichlorotriazine dyes like this compound, the optimal fixation temperature is typically around 30-40°C.[5] Exceeding this temperature can lead to a significant increase in dye hydrolysis, which reduces the overall color yield.[4]

Q5: Why is salt added during the dyeing process?

A5: Reactive dyes have a low affinity for cellulosic fibers in an aqueous solution. Salt, such as sodium chloride or sodium sulfate, is added to the dyebath to reduce the electrostatic repulsion between the negatively charged dye molecules and the negatively charged fiber surface. This promotes the exhaustion of the dye onto the fiber, making it available for the fixation reaction.

Q6: Can the low utilization rate of this compound be improved?

A6: Yes, by optimizing the dyeing parameters, the utilization rate can be significantly improved. This includes precise control of the dyebath pH, temperature, dyeing time, and electrolyte concentration. Additionally, ensuring proper fabric preparation and using the correct liquor ratio are also important.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Pale or Weak Shade 1. Dye Hydrolysis: Excessive reaction of the dye with water instead of the fiber.- Ensure the alkali (e.g., soda ash) is added only after the dye has had sufficient time to exhaust onto the fiber.[3]- Maintain the optimal fixation temperature for dichlorotriazine dyes (30-40°C).[5]- Avoid prolonged storage of the dye solution after adding alkali.
2. Incorrect pH: The pH of the dyebath is too low for fixation or too high, causing excessive hydrolysis.- Verify the pH of the dyebath after adding alkali, ensuring it is within the optimal range of 10-11.[2]
3. Insufficient Salt: Poor exhaustion of the dye onto the fiber.- Ensure the correct concentration of salt is used according to the recipe and shade depth.
4. Low Temperature: The fixation reaction is too slow.- Maintain the dyebath at the recommended temperature for the specific reactive dye type.[4]
Uneven Dyeing or Patchiness 1. Improper Dissolving of Dye: Dye particles are not fully dissolved.- Ensure the dye powder is thoroughly dissolved in water before adding to the dyebath. The solution should be clear, not cloudy.
2. Incorrect Salt Addition: Adding the salt too quickly can cause the dye to rush onto the fabric unevenly.- Add the salt in portions over a period of 15-20 minutes.
3. Poor Fabric Preparation: The fabric may have impurities or residual chemicals from previous processes.- Ensure the fabric is properly scoured and bleached before dyeing. The fabric's pH should be neutral (6.5-7.0).[6]
Poor Wash Fastness 1. Incomplete Removal of Hydrolyzed Dye: Unfixed dye remains on the fabric surface.- After dyeing, thoroughly rinse the fabric in cold water, followed by a hot soaping wash (at or near boiling) to remove all unfixed and hydrolyzed dye.[3]
2. Incomplete Fixation: The dyeing conditions were not optimal for complete dye-fiber reaction.- Review and optimize the dyeing parameters (pH, temperature, time) to maximize fixation.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with this compound

This protocol describes a standard laboratory procedure for dyeing a 10g cotton sample.

Materials:

  • C.I. This compound

  • Scoured and bleached 100% cotton fabric (10g)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Laboratory dyeing machine (e.g., Ahiba lab dyer)

  • Beakers, graduated cylinders, and a pH meter

Procedure:

  • Dye Solution Preparation: Accurately weigh the required amount of this compound (e.g., 0.2g for a 2% shade on weight of fabric). Make a paste with a small amount of cold water, then dissolve it completely in boiling water.[7]

  • Dye Bath Setup: Set the liquor ratio to 20:1. For a 10g fabric sample, the total volume of the dyebath will be 200mL.[7] Add the required amount of water to the dyeing vessel.

  • Dyeing - Exhaustion Phase:

    • Place the cotton fabric into the dyebath.

    • Add the dissolved dye solution.

    • Start the machine and run for 10 minutes at 30°C.

    • Add the required amount of sodium chloride (e.g., 12g for 60 g/L) in two portions over 15 minutes.

    • Continue running the machine for another 30 minutes to allow the dye to exhaust onto the fiber.[3]

  • Dyeing - Fixation Phase:

    • Add the required amount of sodium carbonate (e.g., 4g for 20 g/L), previously dissolved in a small amount of water, to the dyebath.

    • Raise the temperature to 30-40°C and continue dyeing for 60 minutes.[5]

  • Washing Off:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Carry out a soaping wash with a 2 g/L soap solution at 95°C for 10 minutes.

    • Rinse again with hot and then cold water.

    • Squeeze and air-dry the fabric.

Protocol 2: Determination of Fixation Efficiency

This protocol outlines a spectrophotometric method to determine the fixation efficiency of the dyeing process.

Materials:

  • UV-Vis Spectrophotometer

  • Dyed fabric sample

  • Samples of the initial and final dyebath from Protocol 1

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound and measure their absorbance at the maximum absorption wavelength (λmax) to create a calibration curve.

  • Measure Initial Dyebath Concentration (C₀): Before adding the fabric, take a sample of the initial dyebath. Dilute it to a known volume and measure its absorbance. Use the calibration curve to determine the initial concentration of the dye.

  • Measure Exhausted Dyebath Concentration (C₁): After the fixation step is complete, take a sample of the final dyebath. Dilute it to the same known volume as in the previous step and measure its absorbance to determine the final dye concentration.

  • Calculate Exhaustion (%E): %E = [(C₀ - C₁) / C₀] x 100

  • Measure Fixed Dye Concentration:

    • Thoroughly wash the dyed fabric as per the "Washing Off" step in Protocol 1 to remove all unfixed dye.

    • The amount of fixed dye can be determined by eluting the dye from the fabric with a suitable solvent (e.g., 25% aqueous pyridine) and measuring the absorbance of the resulting solution. Alternatively, the amount of dye in the wash-off liquors can be measured to determine the amount of unfixed dye.

  • Calculate Fixation (%F): %F = (Amount of dye fixed on fabric / Amount of dye exhausted onto fabric) x 100

Data Presentation

Illustrative Data: Effect of pH and Temperature on Fixation Efficiency of Dichlorotriazine Dyes

Temperature (°C)pHFixation Efficiency (%)
301065
301175
301260
401070
401180
401268
601055
601165
601250

Note: This table presents illustrative data for dichlorotriazine reactive dyes. Actual values for this compound may vary and should be determined experimentally.

Visualizations

Dyeing_Process_Workflow A 1. Dye Bath Preparation (Dye, Water) B 2. Add Fabric Start Agitation A->B C 3. Exhaustion Phase Add Salt (NaCl) B->C D 4. Fixation Phase Add Alkali (Na2CO3) Raise Temperature C->D E 5. Dyeing D->E F 6. Draining E->F G 7. Rinsing (Cold Water) F->G H 8. Soaping (Hot Wash) G->H I 9. Final Rinse & Dry H->I

Caption: A typical workflow for the exhaust dyeing process of cotton with reactive dyes.

Fixation_vs_Hydrolysis cluster_0 Dye Bath (Alkaline) cluster_1 Cellulosic Fiber Dye Reactive Dye (in solution) FixedDye Covalent Bond (Fixed Dye) Dye->FixedDye Fixation (Desired Reaction) HydrolyzedDye Inactive Dye (Hydrolyzed) Dye->HydrolyzedDye Hydrolysis (Side Reaction) Fiber Activated Fiber (Cell-O-) Water Water (H2O)

Caption: The competing reactions of fixation and hydrolysis for reactive dyes in an alkaline medium.

Troubleshooting_Guide Start Low Utilization Rate (Pale Shade) Check_pH Is pH between 10-11? Start->Check_pH Check_Temp Is Temperature 30-40°C? Check_pH->Check_Temp Yes pH_High pH too High -> High Hydrolysis Check_pH->pH_High No (>11) pH_Low pH too Low -> Low Fixation Check_pH->pH_Low No (<10) Check_Salt Was Salt Concentration Correct? Check_Temp->Check_Salt Yes Temp_High Temp too High -> High Hydrolysis Check_Temp->Temp_High No (>40°C) Temp_Low Temp too Low -> Low Fixation Rate Check_Temp->Temp_Low No (<30°C) Check_Washoff Was Wash-off Thorough? Check_Salt->Check_Washoff Yes Salt_Low Low Salt -> Poor Exhaustion Check_Salt->Salt_Low No Washoff_Poor Poor Wash-off -> Poor Fastness Check_Washoff->Washoff_Poor No Success Dyeing Process Optimized Check_Washoff->Success Yes

Caption: A decision tree for troubleshooting the low utilization rate of this compound.

References

Technical Support Center: Reducing Effluent Color from Textile Dyeing with Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Reactive Orange 13 from textile dyeing effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for treating effluent containing this compound?

A1: The main approaches for removing the color from this compound dye effluent can be categorized into three primary methods:

  • Physicochemical Methods: Adsorption using low-cost adsorbents is a common and effective technique.[1] Materials like rice husk, banana peels, and activated carbon have demonstrated good potential for dye removal.[1][2]

  • Biological Methods: Biological treatment, particularly using activated sludge, can decolorize and degrade this compound. This method is often considered environmentally friendly and cost-effective.[3]

  • Advanced Oxidation Processes (AOPs): AOPs are highly effective at breaking down the complex structure of azo dyes like this compound.[4] Common AOPs include Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) and UV/H₂O₂ processes.[5][6]

Q2: What key factors influence the efficiency of color removal?

A2: Several experimental parameters critically affect the efficiency of dye removal and need to be optimized for any treatment method:

  • pH: The pH of the effluent is a crucial factor. For adsorption, it affects the surface charge of the adsorbent and the dye molecule.[7] For AOPs like the Fenton process, an acidic pH (typically 2-4) is optimal for the generation of hydroxyl radicals.[5][8]

  • Initial Dye Concentration: The starting concentration of this compound can impact the removal percentage. At high concentrations, the active sites of adsorbents or the oxidizing power of AOPs may become saturated.[2]

  • Adsorbent/Catalyst Dosage: The amount of adsorbent or catalyst used is directly related to the removal efficiency. An optimal dosage often exists, beyond which there is no significant improvement and can lead to unnecessary waste.[2]

  • Contact Time: The duration of the treatment is critical. Initially, color removal is often rapid and then slows down as it approaches equilibrium.[7]

  • Temperature: Temperature can influence the reaction kinetics and adsorption capacity.[9]

Q3: Are there environmentally friendly alternatives to chemical treatments?

A3: Yes, biological treatment methods are considered a green alternative to conventional chemical processes. The use of activated sludge, which contains a mixed community of microorganisms, can effectively decolorize and degrade azo dyes.[3][10] Additionally, adsorption using natural and agricultural waste materials like rice husk and banana peels is a sustainable approach to effluent treatment.[1][2]

Troubleshooting Guides

Adsorption-Based Methods

Issue 1: Low Decolorization Efficiency

  • Question: My adsorption experiment is showing poor removal of this compound. What could be the issue?

  • Answer: Low decolorization efficiency in adsorption can be attributed to several factors. Here is a step-by-step troubleshooting guide:

    • Optimize pH: The pH of the solution is the most critical parameter. For many reactive dyes, adsorption is more effective at a lower pH. For instance, with sugarcane bagasse activated carbon, a pH of 3 was found to be optimal for removing this compound.[2] Conduct small-scale experiments to determine the optimal pH for your specific adsorbent.

    • Check Adsorbent Dosage: Both under-dosing and over-dosing can lead to suboptimal results. An insufficient amount of adsorbent will not have enough active sites to capture the dye molecules. Conversely, an excessive amount may not significantly improve removal and is not economical.[2]

    • Evaluate Contact Time: Ensure sufficient contact time for the adsorption process to reach equilibrium. Take samples at different time intervals to plot a curve and determine when the maximum adsorption is achieved.[7]

    • Assess Initial Dye Concentration: If the initial concentration of this compound is very high, the adsorbent may become saturated. Consider diluting the effluent or increasing the adsorbent dosage.[2]

    • Adsorbent Preparation: The preparation of the adsorbent is crucial. Ensure it has been properly washed, dried, and, if necessary, activated to maximize its surface area and adsorption capacity.

Biological Treatment (Activated Sludge)

Issue 2: Inconsistent or Slow Decolorization

  • Question: The decolorization of this compound using activated sludge is slow and the results are not reproducible. What are the likely causes?

  • Answer: Biological systems can be sensitive to operating conditions. Here’s how to troubleshoot inconsistent performance:

    • Acclimatization of Sludge: The microbial community in the activated sludge may need time to adapt to the specific structure of this compound. Start with a lower concentration of the dye and gradually increase it to allow the microorganisms to acclimate.

    • Nutrient Availability: Biological processes often require a co-substrate or additional nutrients to support microbial activity. The addition of a carbon source like glucose and a nitrogen source like yeast extract can significantly enhance decolorization.[4]

    • Control pH and Temperature: Microorganisms thrive within specific pH and temperature ranges. For most biological treatments, a pH close to neutral (6-8) and a temperature between 30-40°C are optimal.[4]

    • Aeration Conditions: For azo dye reduction, anaerobic (oxygen-free) conditions are often required to break the N=N bond. This is then typically followed by an aerobic (with oxygen) step to degrade the resulting aromatic amines.[10] Ensure your reactor setup allows for the appropriate aeration strategy.

    • Toxicity: High concentrations of the dye or other chemicals in the effluent can be toxic to the microorganisms. If toxicity is suspected, pre-treatment of the effluent may be necessary.

Advanced Oxidation Processes (AOPs) - Fenton's Reagent

Issue 3: Low Efficiency of Fenton's Process

  • Question: My Fenton's process is not effectively decolorizing the this compound effluent. What should I check?

  • Answer: The efficiency of the Fenton process is highly dependent on precise control of the reaction conditions. Follow these troubleshooting steps:

    • Verify and Optimize pH: The Fenton reaction is most effective in a narrow acidic pH range, typically between 2 and 4.[5][8] If the pH is too high, iron will precipitate as ferric hydroxide, which reduces the availability of the catalyst. Adjust the pH of the effluent before adding the Fenton's reagents.

    • Check Reagent Dosages (H₂O₂ and Fe²⁺): The ratio of hydrogen peroxide (H₂O₂) to the iron catalyst (Fe²⁺) is critical. An excess of H₂O₂ can scavenge the hydroxyl radicals, reducing the efficiency of the process.[8] Conversely, too little H₂O₂ will limit the reaction. Experiment with different dosages of both reagents to find the optimal ratio for your effluent.

    • Consider Inhibitors: The effluent may contain other substances that can inhibit the Fenton reaction by scavenging the hydroxyl radicals. Pre-treatment steps like coagulation may be necessary to remove these interfering compounds.

    • Ensure Proper Mixing: The reagents must be thoroughly mixed with the effluent to ensure a uniform reaction. Use a jar tester or a magnetic stirrer for lab-scale experiments.[11]

Data Presentation

Table 1: Comparison of Treatment Methods for Reactive Orange Dyes

Treatment MethodAdsorbent/ProcessOptimal pHRemoval Efficiency (%)Reference
Adsorption Sugarcane Bagasse Activated Carbon384.82[2]
Banana Peels Activated Carbon896.35[2]
CaFe₂O₄ Nanoparticles (for RO12)2.077[12]
Biological Treatment Consortium VSS (for ROM2R)695[4]
Advanced Oxidation Fenton's Reagent398 (Color), 85 (COD)[11]
Process (AOP) UV/H₂O₂ (for RO16)7.0~100[6]

Experimental Protocols

Protocol 1: Batch Adsorption using Rice Husk
  • Preparation of Adsorbent:

    • Wash raw rice husk thoroughly with distilled water to remove dirt and impurities.

    • Dry the washed rice husk in an oven at 105°C for 24 hours.

    • If required, the rice husk can be incinerated in a muffle furnace at a specific temperature (e.g., 300°C) for a set duration (e.g., 4 hours) to produce rice husk ash, which may have different adsorption properties.[10]

  • Adsorption Experiment:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • In a series of conical flasks, add a fixed volume of the dye solution (e.g., 100 mL).

    • Adjust the pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the prepared rice husk adsorbent (e.g., 0.2 g) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature.

    • Withdraw samples at regular time intervals (e.g., 10, 30, 60, 120, 240 minutes).

  • Analysis:

    • Filter the collected samples to separate the adsorbent from the solution.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of color removal using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Biological Treatment using Activated Sludge
  • Activated Sludge Culture:

    • Obtain activated sludge from a local wastewater treatment plant.

    • Acclimatize the sludge by gradually introducing it to a synthetic medium containing this compound, along with a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract).

  • Decolorization Experiment:

    • In a bioreactor or a series of flasks, add a specific volume of the acclimatized activated sludge.

    • Add the this compound effluent to the reactor.

    • Optimize the experimental conditions by varying parameters such as pH (6-8), temperature (30-40°C), and the concentration of co-substrates.

    • For anaerobic decolorization, ensure the reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen. For a subsequent aerobic step, aerate the reactor.

    • Take samples at regular intervals.

  • Analysis:

    • Centrifuge the samples to separate the biomass.

    • Measure the absorbance of the supernatant to determine the extent of decolorization.

    • Chemical Oxygen Demand (COD) analysis can also be performed to assess the degree of mineralization.

Protocol 3: Advanced Oxidation Process using Fenton's Reagent
  • Experimental Setup:

    • Use a jar testing apparatus with multiple beakers, each containing a fixed volume of the this compound effluent (e.g., 500 mL).

  • Fenton's Process:

    • Adjust the pH of the effluent in each beaker to the desired acidic range (e.g., pH 3) using dilute H₂SO₄.

    • Add the iron catalyst (FeSO₄·7H₂O) to each beaker and stir.

    • Slowly add the hydrogen peroxide (H₂O₂) to initiate the reaction.

    • Stir the solutions at a constant speed for a set reaction time (e.g., 60 minutes).

  • Analysis:

    • After the reaction, raise the pH to above 7 with NaOH to stop the reaction and precipitate the iron as Fe(OH)₃.

    • Allow the precipitate to settle.

    • Collect the supernatant and measure its absorbance to determine the percentage of color removal.

Visualizations

Experimental_Workflow_Adsorption start Start prep_adsorbent Prepare Adsorbent (e.g., Rice Husk) start->prep_adsorbent prep_solution Prepare this compound Solution start->prep_solution add_adsorbent Add Adsorbent to Dye Solution prep_adsorbent->add_adsorbent adjust_ph Adjust pH prep_solution->adjust_ph adjust_ph->add_adsorbent agitate Agitate for a Set Contact Time add_adsorbent->agitate sample Withdraw Samples at Intervals agitate->sample analyze Filter and Analyze (UV-Vis Spectrophotometer) sample->analyze end End analyze->end

Caption: Workflow for Batch Adsorption Experiment.

Troubleshooting_Fenton_Process start Low Decolorization with Fenton's Process check_ph Is pH between 2 and 4? start->check_ph adjust_ph Adjust pH to 2-4 before adding reagents check_ph->adjust_ph No check_dosage Are H₂O₂ and Fe²⁺ dosages optimized? check_ph->check_dosage Yes adjust_ph->check_dosage optimize_dosage Experiment with different H₂O₂:Fe²⁺ ratios check_dosage->optimize_dosage No check_inhibitors Are there potential inhibitors in the effluent? check_dosage->check_inhibitors Yes optimize_dosage->check_inhibitors pretreat Consider pre-treatment (e.g., coagulation) check_inhibitors->pretreat Yes success Improved Decolorization check_inhibitors->success No pretreat->success

Caption: Troubleshooting Logic for Fenton's Process.

References

Impact of water hardness on the performance of Reactive orange 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water hardness on the performance of C.I. Reactive Orange 13. The information is intended for researchers, scientists, and professionals in the textile and drug development industries.

Frequently Asked Questions (FAQs)

Q1: What is water hardness and how does it generally affect the reactive dyeing process?

Water hardness is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1][2] It is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) or other units like German degrees (°dH).[1] In reactive dyeing, hard water interferes with the process in several ways:

  • Dye Precipitation: Calcium and magnesium ions can react with negatively charged reactive dye molecules, like this compound, which contains multiple sulfonate groups (SO₃⁻).[1] This reaction forms insoluble complexes that precipitate out of the dye bath, reducing the effective dye concentration and leading to a lower color yield.[1][3]

  • Reduced Solubility: The presence of these metal ions can decrease the solubility of the dye, leading to the formation of aggregates. These aggregates cannot diffuse into the fiber, resulting in weaker shades and potential for spots on the fabric.[3][4][5]

  • Alkali Consumption: The metal ions react with the alkali (e.g., soda ash) used to fix the dye to the fiber. This forms precipitates like calcium carbonate and magnesium carbonate, reducing the available alkali needed to achieve the necessary high pH for the dye-fiber reaction.[1][2]

  • Uneven Dyeing: The deposition of these precipitates on the textile surface can lead to a harsh feel, uneven or blotchy dyeing, and negatively impact color fastness.[1][6]

Q2: I am using this compound and my fabric has a dull shade and lower color yield than expected. Could water hardness be the cause?

Yes, this is a classic symptom of using hard water for dyeing. The calcium and magnesium ions in hard water react with the this compound molecules, forming insoluble salts.[1][7] This precipitation reduces the amount of dye available in the solution to bond with the fabric fibers, resulting in a weaker or duller shade.[1][8] Studies have shown that as water hardness increases, the depth of the shade decreases.[4][8]

Q3: I've noticed a fine precipitate in my dyebath and chalky deposits on the dyed fabric. What is causing this?

This is very likely due to the interaction between hard water ions and the dyeing auxiliaries. Calcium (Ca²⁺) and magnesium (Mg²⁺) ions react with the soda ash (sodium carbonate) used to create the alkaline conditions necessary for dye fixation.[1][2] This reaction forms insoluble calcium carbonate and magnesium carbonate, which appear as a precipitate in the dyebath and can deposit onto the fabric, giving it a harsh, chalky feel.[1][4]

Q4: How does water hardness affect the wash and rubbing fastness of this compound?

Water hardness can negatively impact the fastness properties of the dyed fabric. Research indicates that dyeing in soft water (e.g., up to 9 ppm) results in excellent wash fastness, which deteriorates as hardness increases.[9] The precipitates formed in hard water can get trapped on the fiber surface. These deposits, along with any unreacted dye aggregates, are not covalently bonded to the fiber and can be easily removed during washing and rubbing, leading to poor fastness ratings.[10]

Q5: What is the recommended water hardness limit for dyeing with this compound?

While specific limits for this compound are not detailed in the provided results, general recommendations for reactive dyes suggest that soft water is highly preferred.[1] Some studies show a significant deterioration in dyeing quality and fastness at hardness levels above 9 ppm, with further negative effects at 70 ppm and 120 ppm.[9] Another study evaluated hardness up to 500 ppm and noted a decrease in shade depth as hardness increased.[8] For optimal and reproducible results, it is best to use water with the lowest possible hardness, ideally deionized or softened water.

Q6: How can I prevent or mitigate the negative effects of hard water in my experiments?

The most effective method is to use a sequestering or chelating agent, such as EDTA (ethylenediaminetetraacetic acid).[1][11] These agents bind with the calcium and magnesium ions, forming stable, soluble complexes.[1] This action effectively removes the ions from the solution, preventing them from interfering with the dye molecules and other chemical auxiliaries.[1][11] Using a sequestering agent can significantly improve color yield and the overall quality of the dyeing.[11] Alternatively, pretreating the water to reduce its hardness (water softening) is also a highly effective solution.[7]

Data Summary

Table 1: Water Hardness Classification

Hardness Range (ppm as CaCO₃)ClassificationPotential Impact on Reactive Dyeing
0 - 60SoftIdeal for dyeing, minimal interference.[12]
61 - 120Moderately HardPotential for some negative effects, sequestering agents recommended.
121 - 180HardLikely to cause noticeable issues with shade, fastness, and precipitation.[12]
> 180Very HardSignificant interference expected, pretreatment of water is highly advisable.[12]

Table 2: Summary of Water Hardness Impact on Reactive Dyeing Outcomes

ParameterEffect of Increasing Water HardnessReference
Color Yield (K/S Value) Decreases, leading to paler/duller shades.[1][3][8]
Dye Solubility Decreases, leading to dye aggregation and precipitation.[1][3]
Levelness/Evenness Decreases, can cause blotchy or streaky appearance.[1][6]
Fabric Feel Becomes harsh due to precipitate deposition.[1]
Wash Fastness Tends to decrease.[9]
Rubbing Fastness Tends to decrease.[3][9]
Chemical Consumption Increases the need for sequestering agents and potentially more dye and alkali.[1][2]

Experimental Protocols

Protocol 1: Evaluation of Water Hardness Effect on this compound Dyeing

Objective: To determine the impact of varying water hardness levels on the color yield and fastness properties of cotton dyed with this compound.

Materials:

  • Scoured and bleached cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Calcium chloride (CaCl₂) and Magnesium sulfate (B86663) (MgSO₄) to create hard water

  • Sequestering agent (e.g., EDTA)

  • Deionized water

  • Laboratory dyeing machine (e.g., Rota dyer)

  • Spectrophotometer for color measurement

  • Washing and rubbing fastness testers

Procedure:

  • Preparation of Hard Water Stock Solutions:

    • Prepare stock solutions of known hardness (e.g., 20 ppm, 100 ppm, 200 ppm, 500 ppm) by dissolving calculated amounts of CaCl₂ and MgSO₄ in deionized water. A control bath with deionized water (0 ppm) should also be prepared.

  • Preparation of the Dyebath:

    • Set the liquor ratio (e.g., 1:20).[13]

    • For each hardness level, prepare a separate dyebath.

    • Dissolve a pre-determined amount of this compound (e.g., 2% on weight of fabric) in a small amount of the water of corresponding hardness.[4][5]

    • Add the dissolved dye to the main dyebath.

    • Add the required amount of electrolyte (e.g., 80 g/L NaCl).[4][5]

  • Dyeing Process (Exhaust Method):

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Run the machine for 10-15 minutes to allow for even dye exhaustion.

    • Gradually raise the temperature to the recommended level for the dye (e.g., 60°C).[4][5]

    • Run for an additional 20-30 minutes.

    • Add the pre-dissolved alkali (e.g., sodium carbonate) gradually over 10-15 minutes to initiate fixation.[6]

    • Continue dyeing for 45-60 minutes for fixation.[6]

  • Washing Off:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping treatment at 95-98°C for 15 minutes with a neutral detergent to remove unfixed dye.[6][10]

    • Rinse with hot and then cold water and allow to dry.

  • Evaluation:

    • Color Yield: Measure the K/S value of the dyed samples using a spectrophotometer.

    • Fastness Properties: Evaluate the wash fastness (e.g., ISO 105-C03) and rubbing fastness of the samples.[9][11]

    • Compare the results across the different water hardness levels.

Visualizations

cluster_reactants In Dyebath cluster_products Undesirable Reactions cluster_process Process Impact Dye This compound (Anionic, Soluble) Precipitate Insoluble Dye-Metal Complex (Precipitate) Dye->Precipitate reacts with CaMg Hard Water Ions (Ca²⁺, Mg²⁺) CaMg->Precipitate Alkali_React CaCO₃ / MgCO₃ (Precipitate) CaMg->Alkali_React reacts with Loss Reduced Color Yield Precipitate->Loss Uneven Uneven Dyeing Precipitate->Uneven deposits on fabric Alkali_React->Loss less alkali for fixation Alkali Soda Ash (Alkali) Alkali->Alkali_React

Caption: Interaction of this compound with hard water ions.

start Start prep_water Prepare Water Samples (0, 20, 100, 200, 500 ppm) start->prep_water prep_dyebath Prepare Dyebath (Dye + Salt + Water) prep_water->prep_dyebath add_fabric Introduce Cotton Fabric prep_dyebath->add_fabric exhaustion Exhaustion Phase (Run at 60°C) add_fabric->exhaustion add_alkali Gradually Add Alkali (Soda Ash) exhaustion->add_alkali fixation Fixation Phase (Run for 45-60 min) add_alkali->fixation washoff Rinse and Soap at 98°C fixation->washoff dry Dry Fabric washoff->dry evaluation Evaluate Samples (K/S, Fastness) dry->evaluation end End evaluation->end

Caption: Experimental workflow for evaluating water hardness impact.

issue Dyeing Issue Encountered? (e.g., Pale Shade, Unevenness) check_water Check Water Hardness issue->check_water is_hard Is Water Hard? check_water->is_hard use_sequestering Action: Use Sequestering Agent (e.g., EDTA) is_hard->use_sequestering Yes check_other Troubleshoot Other Parameters: - Dye concentration - pH - Temperature is_hard->check_other No solution Problem Resolved use_sequestering->solution

Caption: Troubleshooting flowchart for dyeing issues.

References

Technical Support Center: Strategies to Minimize Dye Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing dye aggregation in concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem?

A1: Dye aggregation is a phenomenon where individual dye molecules (monomers) in a solution associate to form larger clusters such as dimers, trimers, or higher-order aggregates.[1][2] This process is primarily driven by intermolecular forces like van der Waals forces, hydrophobic interactions, and π–π stacking between the aromatic rings of the dye molecules.[1][3]

Aggregation can be a significant issue in experimental work for several reasons:

  • Inaccurate Spectrophotometric Measurements : Aggregates possess different light absorption characteristics compared to monomers, which can cause deviations from the Beer-Lambert law and lead to incorrect concentration calculations.[2]

  • Fluorescence Quenching : Dye aggregation is a common cause of fluorescence quenching, where the excited state energy is lost through non-radiative pathways, leading to a significant reduction or complete loss of the fluorescence signal.[4][5]

  • Reduced Reactivity : The formation of aggregates can block the reactive sites on dye molecules, resulting in inefficient labeling of proteins or other substrates.[2]

  • Precipitation and Solubility Issues : Large aggregates may become insoluble and precipitate out of the solution, leading to cloudy samples, loss of active dye, and potential clogging of fluidic systems or instruments.[2][6]

  • Altered Color Properties : Aggregation can induce a shift in the maximum absorption wavelength (λmax), which alters the visible color of the solution.[2] These shifts are often classified as H-aggregation (hypsochromic or blue-shift) or J-aggregation (bathochromic or red-shift).[3][7]

Q2: What are the primary factors that cause dye aggregation?

A2: Dye aggregation is a complex process influenced by multiple factors related to the dye itself and the solution environment.[4][8] Key factors include:

  • High Dye Concentration : As the concentration of the dye increases, the proximity between molecules becomes smaller, increasing the probability of intermolecular interactions and aggregation.[2][8]

  • Solvent Choice : The nature of the solvent plays a critical role. Dyes are more prone to aggregate in aqueous solutions and solvents of high ionic strength due to hydrophobic interactions.[3] The polarity of the solvent can significantly influence the type and extent of aggregation.[9][10] For instance, highly polar solvents like ethanol (B145695) and methanol (B129727) may promote J-aggregation, while less polar solvents like chloroform (B151607) can show mixed behavior.[9]

  • pH of the Solution : The pH level can alter the charge on dye molecules, affecting electrostatic repulsion. For many anionic dyes, aggregation is more pronounced in acidic conditions.[2][11][12] The point of zero charge (Pzc) is a critical pH where nanoparticles are most likely to aggregate.[13]

  • Ionic Strength : The presence of electrolytes or salts (high ionic strength) can shield the electrostatic repulsion between charged dye molecules, thereby promoting aggregation.[2][8][11]

  • Temperature : Aggregation is often an exothermic process, meaning it is more favorable at lower temperatures.[2] Increasing the temperature of a dye solution can often reduce the degree of aggregation.[8][11]

  • Dye Molecular Structure : The structure of the dye molecule itself is a crucial factor. Dyes with large, planar aromatic structures, long aliphatic chains, and fewer water-soluble groups have a higher tendency to aggregate.[1][8][11]

Q3: How can I visually or instrumentally detect dye aggregation?

A3: Several indicators can help you determine if your dye solution has aggregated:

  • Visual Observation : The most straightforward sign is a change in the solution's appearance. Aggregation can cause the solution to become cloudy or hazy, and in severe cases, visible precipitates or particles may form.[2][6]

  • UV-Vis Spectroscopy : Changes in the UV-Vis absorption spectrum are a primary indicator. Common spectral changes include:

    • A decrease in the main absorbance peak (monomer peak).

    • The appearance of a new shoulder or peak, typically at a shorter wavelength (a "blue-shift" or hypsochromic shift) for H-aggregates.[2][3]

    • The appearance of a new, sharp peak at a longer wavelength (a "red-shift" or bathochromic shift) for J-aggregates.[3]

    • An isosbestic point, where the spectra of solutions at different concentrations intersect, indicates a dynamic equilibrium between two or more species (e.g., monomer and dimer).[3]

  • Fluorescence Spectroscopy : A significant decrease or complete loss of fluorescence intensity is a strong sign of aggregation-induced quenching.[5][14]

  • Other Methods : More advanced techniques to measure and characterize dye aggregation include conductometry, calorimetry, polarography, light scattering, and NMR.[1][7][15]

Troubleshooting Guides

Issue 1: My dye solution appears cloudy and/or has visible precipitates.

This is a classic sign of extensive dye aggregation and precipitation.[6] Follow these steps to diagnose and resolve the issue.

G Workflow: Troubleshooting Cloudiness and Precipitation start Start: Cloudy Solution or Precipitate Observed check_conc Step 1: Check Concentration Is it too high? start->check_conc dilute Action: Dilute the Solution Reduce concentration to shift equilibrium to monomer. check_conc->dilute Yes check_ph Step 2: Verify pH Is it in the optimal range? check_conc->check_ph No dilute->check_ph adjust_ph Action: Adjust pH Use acid/base to move away from aggregation-prone pH. check_ph->adjust_ph No check_temp Step 3: Check Temperature Is the solution too cold? check_ph->check_temp Yes adjust_ph->check_temp increase_temp Action: Increase Temperature Gently warm the solution to disrupt aggregates. check_temp->increase_temp Yes check_solvent Step 4: Evaluate Solvent Is it an aqueous buffer? check_temp->check_solvent No increase_temp->check_solvent add_cosolvent Action: Add Organic Co-solvent (e.g., DMSO, Ethanol) to disrupt hydrophobic interactions. check_solvent->add_cosolvent Yes add_surfactant Action: Add Surfactant (e.g., Triton X-100, SDS) to disaggregate and stabilize. check_solvent->add_surfactant If co-solvent fails or is not an option end_resolved End: Issue Resolved Solution is clear. add_cosolvent->end_resolved end_unresolved End: Issue Persists Consider dye modification or alternative dye. add_cosolvent->end_unresolved add_surfactant->end_resolved add_surfactant->end_unresolved

Caption: Troubleshooting workflow for cloudy solutions.
Issue 2: My fluorescence signal is significantly lower than expected.

A weak or absent fluorescence signal is often caused by aggregation-induced quenching.

  • Troubleshooting Steps :

    • Dilute the Sample : The first and simplest step is to prepare a dilution series of your sample. Aggregation is concentration-dependent, and dilution can shift the equilibrium back towards the fluorescent monomeric state.[5][16]

    • Solvent Modification : If working in an aqueous buffer, try adding a small percentage (e.g., 1-10%) of an organic co-solvent like DMSO, DMF, or ethanol. This can disrupt the hydrophobic interactions driving aggregation.[5]

    • Add a Surfactant : Surfactants like Triton X-100 or Sodium Dodecyl Sulfate (SDS) can be very effective at breaking up aggregates and restoring fluorescence.[5][8] Add small aliquots of a surfactant stock solution until the fluorescence signal is recovered.

    • Check for Photobleaching : Ensure that the loss of signal is not due to photobleaching from excessive exposure to the excitation light source. Use fresh samples and minimize exposure times.

    • Measure Absorbance : Concurrently measure the UV-Vis absorption spectrum. If you observe spectral shifts characteristic of aggregation, it confirms that quenching is the likely cause of the low fluorescence.

Issue 3: I am observing a shift in my dye's absorption spectrum.

A shift in the absorption spectrum is a direct confirmation of aggregation.

  • Troubleshooting Steps :

    • Perform a Concentration-Dependent Study : Measure the absorption spectra of your dye at several different concentrations. A systematic shift in the λmax or the appearance of new peaks/shoulders as concentration increases is a definitive sign of aggregation.[5]

    • Perform a Solvent Titration : Gradually add a "good" solvent (one where the dye is highly soluble and non-aggregated, like ethanol or methanol for many dyes) to a solution of the dye in a "poor" solvent (where it aggregates, like water).[5] Observing the spectral changes during this titration can confirm that aggregation is the cause of the shifts and help identify a better solvent system.

    • Temperature Variation : Record the absorption spectrum at different temperatures. An increase in temperature should favor the monomeric form and cause the spectrum to shift back towards the expected monomeric state.[8]

Data Presentation: Effect of Additives on Dye Disaggregation

Additives can be highly effective in minimizing aggregation. The following table summarizes the quantitative effect of adding alkanolamines (DEA and TEA) on the aggregation state of Reactive Red 218 (R-218) in a 100 mM solution, as determined by changes in the proportion of monomer, dimer, and trimer forms.

Additive (Concentration)Change in Monomer (Peak 1)Change in Dimer (Peak 2)Change in Trimer (Peak 3)Reference
5% DEA +14.98%-20.20%-10.42%[14]
5% TEA +5.09%-3.51%-2.94%[14]

These results show that both DEA and TEA promote the disaggregation of R-218, with DEA being significantly more effective.[14]

Experimental Protocols

Protocol 1: Quantifying Dye Aggregation using UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of dye aggregation by observing changes in the absorption spectrum as a function of concentration or added agents.

  • Preparation of Stock Solution : Prepare a concentrated stock solution of the dye in a solvent where it is known to be monomeric (e.g., high-purity ethanol or DMSO).

  • Preparation of Sample Series :

    • For Concentration Study : Prepare a series of dilutions of the stock solution in the aqueous buffer or solvent of interest.

    • For Additive Study : Prepare a series of solutions with a constant dye concentration but varying concentrations of the agent being tested (e.g., NaCl, a surfactant, or a co-solvent).[6][17]

  • Spectrophotometer Setup :

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[6]

    • Set the wavelength range to scan across the expected monomer and aggregate absorption bands (e.g., 300-800 nm).[6]

    • Use a quartz cuvette with an appropriate path length. For highly concentrated solutions, a short path length cuvette (e.g., 0.1 mm or 1 mm) may be necessary to keep the absorbance within the instrument's linear range.[7][17]

  • Measurement :

    • Blank the instrument using the appropriate solvent or buffer without the dye.[6]

    • Measure the full absorbance spectrum for each solution in the series.

  • Data Analysis :

    • Plot the spectra on the same graph.

    • Identify the λmax for the monomer and any new peaks or shoulders corresponding to aggregates.

    • Plot the absorbance at the monomer λmax versus concentration to check for deviations from the Beer-Lambert law.

    • Calculate the ratio of monomer to dimer absorbance to quantify the extent of aggregation under different conditions.[17]

Protocol 2: Disaggregation of Dyes Using a Surfactant

This protocol describes how to use a surfactant to break up existing dye aggregates.

  • Materials :

    • Aggregated dye solution.

    • Surfactant stock solution (e.g., 10% w/v Triton X-100 or 10% w/v SDS in deionized water).[5]

    • UV-Vis spectrophotometer or fluorometer.

  • Procedure :

    • Place a known volume and concentration of the aggregated dye solution in a cuvette.

    • Record the initial absorption and/or fluorescence spectrum. You should observe the characteristic signs of aggregation (shifted peaks, low fluorescence).[5]

    • Add a small aliquot of the surfactant stock solution to the cuvette. Start with a final surfactant concentration well below its critical micelle concentration (CMC) and gradually increase it.[5]

    • After each addition, gently mix the solution by inverting the cuvette and allow it to equilibrate for 5-10 minutes.[5]

    • Record the spectrum after each surfactant addition.

    • Continue this process until the spectral features of the monomeric dye are restored (e.g., the main absorption peak returns to its expected wavelength and intensity, and/or fluorescence is maximized).[5]

Visualizations

G Factors Influencing Dye Aggregation Aggregation Dye Aggregation Concentration High Concentration Concentration->Aggregation Solvent Solvent Properties (Polarity, Aqueous) Solvent->Aggregation pH Solution pH pH->Aggregation IonicStrength High Ionic Strength (Salts) IonicStrength->Aggregation Temperature Low Temperature Temperature->Aggregation Structure Dye Structure (Planarity, Hydrophobicity) Structure->Aggregation

Caption: Key factors that promote dye aggregation.

G Logical Relationships in Mitigation Strategies Problem Problem: Concentrated Dye Solution (High Aggregation Potential) SolventMod Strategy 1: Solvent Modification Problem->SolventMod Additive Strategy 2: Use of Additives Problem->Additive ConditionControl Strategy 3: Control of Conditions Problem->ConditionControl Action_Solvent Action: Add organic co-solvents (e.g., DMSO, Ethanol) SolventMod->Action_Solvent Action_Surfactant Action: Add surfactants (e.g., SDS, Triton X-100) Additive->Action_Surfactant Action_CoAdsorbent Action: Add co-adsorbents (e.g., CDCA) Additive->Action_CoAdsorbent Action_pH Action: Adjust pH ConditionControl->Action_pH Action_Temp Action: Increase Temperature ConditionControl->Action_Temp Outcome Outcome: Minimized Aggregation (Monomeric Dye Stabilized) Action_Solvent->Outcome Action_Surfactant->Outcome Action_CoAdsorbent->Outcome Action_pH->Outcome Action_Temp->Outcome

Caption: Strategies and actions to minimize dye aggregation.

References

Validation & Comparative

A Comparative Performance Analysis of Reactive Orange 13 and Other Reactive Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance characteristics of C.I. Reactive Orange 13 against other commercially significant reactive orange dyes, with a particular focus on C.I. Reactive Orange 16. The selection of a reactive dye in research and industrial applications is contingent not only on its chromatic attributes but also on its performance, reproducibility, and the robustness of the dyeing process. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications.

Executive Summary

Reactive dyes are a cornerstone in the coloration of cellulosic fibers due to the formation of covalent bonds between the dye molecule and the fiber, resulting in excellent wash fastness properties. This compound, a monochlorotriazine (MCT) based dye, and Reactive Orange 16, a vinyl sulfone (VS) based dye, are two prominent examples within the orange shade category. Their fundamental chemical differences, primarily in their reactive groups, lead to distinct performance profiles in terms of reactivity, fixation efficiency, and sensitivity to process parameters such as temperature and pH. Generally, MCT dyes like this compound are applied at higher temperatures ("hot-dyeing" brands), while VS dyes are typically more versatile in their application temperatures.

Comparison of Dye Characteristics

A foundational understanding of the chemical nature of these dyes is crucial for interpreting their performance.

FeatureC.I. This compoundC.I. Reactive Orange 16
C.I. Name This compoundReactive Orange 16
CAS Number 12225-85-3[1]20262-58-2
Molecular Formula C₂₄H₁₅ClN₇Na₃O₁₀S₃[1]C₂₀H₁₇N₃Na₂O₁₁S₃
Molecular Weight 762.04 g/mol [1]617.54 g/mol
Reactive Group Monochlorotriazine (MCT)Vinyl Sulfone (VS)
Typical Application Hot-dyeing[2]Versatile temperature application

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data on the performance of this compound and Reactive Orange 16. It is important to note that this data has been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be made with caution.

Table 1: Colorfastness Properties

Fastness TestC.I. This compoundC.I. Reactive Orange 16
Light Fastness (AATCC 16) 55-6
Wash Fastness (ISO 105-C06) 4-54-5
Rubbing Fastness (Dry) (ISO 105-X12) 4-54
Rubbing Fastness (Wet) (ISO 105-X12) 33
Perspiration Fastness (Alkaline) 44-5
Perspiration Fastness (Acid) 4-54-5

Fastness ratings are on a scale of 1 to 5, with 5 being the highest, except for light fastness which can be rated up to 8.

Table 2: Fixation and Colorimetric Data (Illustrative)

ParameterC.I. This compound (MCT-type)C.I. Reactive Orange 16 (VS-type)
Fixation Efficiency (%) Generally lower sensitivity to process variationsGenerally higher reactivity and fixation rates under optimal conditions
L* (Lightness) Specific data not available in comparative studiesSpecific data not available in comparative studies
a* (Red/Green) Specific data not available in comparative studiesSpecific data not available in comparative studies
b* (Yellow/Blue) Specific data not available in comparative studiesSpecific data not available in comparative studies

Experimental Protocols

To empirically compare the performance of this compound and other reactive orange dyes, the following detailed methodologies are proposed.

Standard Exhaust Dyeing Protocol for Cotton

This protocol serves as a baseline for dyeing cotton fabric with reactive dyes.

Materials and Equipment:

  • Scoured and bleached 100% cotton knit fabric

  • C.I. This compound and C.I. Reactive Orange 16

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Acetic acid

  • Non-ionic wetting agent

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 containing a wetting agent (e.g., 1 g/L).

  • Dyeing:

    • Add the pre-dissolved reactive dye to the dyebath.

    • Enter the cotton fabric and run for 10 minutes at room temperature.

    • Gradually add the required amount of sodium chloride over 20 minutes.

    • Raise the temperature to the recommended level for the specific dye (e.g., 80-90°C for hot brand MCT dyes, 60°C for VS dyes) and run for 30 minutes.

  • Fixation: Add the pre-dissolved sodium carbonate to the dyebath and continue dyeing for 60 minutes at the same temperature.

  • Aftertreatment:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize with acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.

    • Soap the fabric with a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes.

    • Rinse thoroughly with hot and cold water.

    • Dry the fabric.

Determination of Dye Fixation Efficiency

The fixation efficiency (F%) can be determined spectrophotometrically.

Procedure:

  • Measurement of Initial Dye Concentration (C₀): Prepare a standard solution of the dye and measure its absorbance at the maximum absorption wavelength (λmax) to create a calibration curve. Measure the absorbance of the initial dyebath to determine C₀.

  • Measurement of Exhausted Dye Concentration (Cₑ): After the exhaustion phase (before alkali addition), take a sample of the dyebath, and after appropriate dilution, measure its absorbance to determine the concentration of the exhausted dye (Cₑ).

  • Measurement of Unfixed Dye Concentration (Cᵤ): After fixation and dyeing, collect all the rinsing and soaping liquors. Measure the total volume and the absorbance of the combined liquor to determine the concentration of the unfixed, hydrolyzed dye (Cᵤ).

  • Calculation:

    • Exhaustion (E%) = [(C₀ - Cₑ) / C₀] x 100

    • Fixation (F%) = [(C₀ - Cₑ - Cᵤ) / (C₀ - Cₑ)] x 100

Colorfastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a specified multifibre adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[3][4][5][6][7]

  • Light Fastness (AATCC 16): A specimen of the textile is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is evaluated by comparing the exposed sample with an unexposed portion of the same fabric using the AATCC Gray Scale for Color Change.[8][9][10][11]

  • Rubbing Fastness (ISO 105-X12): A specimen of the textile is rubbed with a dry and a wet cotton cloth under specified pressure. The degree of color transfer to the rubbing cloths is assessed using the grey scale for staining.[2][12][13][14][15]

Visualization of Key Processes

Experimental Workflow for Comparative Dyeing

G cluster_prep Fabric Preparation cluster_dyeing Exhaust Dyeing cluster_after Aftertreatment cluster_analysis Performance Analysis prep Scour & Bleach 100% Cotton Fabric dye_bath Prepare Dyebath (Dye, Wetting Agent) prep->dye_bath add_fabric Add Fabric dye_bath->add_fabric add_salt Add Salt (Exhaustion) add_fabric->add_salt heat Raise Temperature add_salt->heat add_alkali Add Alkali (Fixation) heat->add_alkali rinse Rinse add_alkali->rinse neutralize Neutralize rinse->neutralize soap Soap at Boil neutralize->soap final_rinse Final Rinse & Dry soap->final_rinse fixation Determine Fixation Efficiency final_rinse->fixation colorimetry Colorimetric Measurement (Lab*) final_rinse->colorimetry fastness Colorfastness Testing (Wash, Light, Rubbing) final_rinse->fastness

Caption: Workflow for the comparative evaluation of reactive dyes.

Signaling Pathway: Covalent Bonding Mechanisms

The performance differences between MCT and VS dyes primarily stem from their distinct reaction mechanisms with cellulose (B213188) under alkaline conditions.

G cluster_mct Monochlorotriazine (MCT) Dye (e.g., this compound) cluster_vs Vinyl Sulfone (VS) Dye (e.g., Reactive Orange 16) mct_dye Dye-MCT-Cl mct_product Dye-MCT-O-Cellulose (Covalent Bond) mct_dye->mct_product hydrolysis_mct Dye-MCT-OH (Hydrolyzed Dye) mct_dye->hydrolysis_mct Hydrolysis (Side Reaction) cellulose_mct Cellulose-OH cell_anion_mct Cellulose-O⁻ cellulose_mct->cell_anion_mct Activation alkali_mct Alkali (OH⁻) cell_anion_mct->mct_product Nucleophilic Substitution water_mct H₂O vs_dye_precursor Dye-SO₂-CH₂-CH₂-OSO₃⁻ vs_dye_active Dye-SO₂-CH=CH₂ (Active Form) vs_dye_precursor->vs_dye_active Elimination alkali_vs Alkali (OH⁻) cellulose_vs Cellulose-OH vs_product Dye-SO₂-CH₂-CH₂-O-Cellulose (Covalent Bond) vs_dye_active->vs_product hydrolysis_vs Dye-SO₂-CH₂-CH₂-OH (Hydrolyzed Dye) vs_dye_active->hydrolysis_vs Hydrolysis (Side Reaction) cell_anion_vs Cellulose-O⁻ cellulose_vs->cell_anion_vs Activation cell_anion_vs->vs_product Michael Addition water_vs H₂O

Caption: Reaction mechanisms of MCT and VS reactive dyes with cellulose.

Conclusion

The selection between this compound (MCT) and other reactive orange dyes like Reactive Orange 16 (VS) is a multifaceted decision that depends on the specific application requirements. While both offer good to excellent fastness properties due to covalent bond formation, their behavior during the dyeing process differs. MCT dyes are generally considered more robust to slight variations in dyeing parameters, whereas VS dyes can offer higher fixation rates under optimized conditions. For applications where precise control over the dyeing process is challenging, the stability of an MCT dye like this compound may be advantageous. Conversely, where achieving the highest possible fixation and color yield is paramount, a VS dye may be the preferred choice, provided the process is well-controlled. The experimental protocols provided in this guide offer a framework for conducting a thorough in-house evaluation to determine the most suitable dye for a given research or development objective.

References

A Comparative Guide to the Validation of HPLC Methods for Reactive Orange 13 Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. Reactive Orange 13, a widely used reactive dye in the textile industry, is no exception. Impurities can significantly impact its dyeing performance, colorfastness, and potentially introduce toxicological risks. High-Performance Liquid Chromatography (HPLC) is a powerful and extensively utilized technique for assessing the purity of such dyes due to its high resolution, sensitivity, and specificity.[1]

This guide provides a comparative overview of a validated HPLC method for the analysis of this compound purity, alongside alternative analytical techniques. It includes detailed experimental protocols and data presentation to aid in the selection of the most appropriate method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the preferred method for the quantitative assessment of this compound purity. A validated HPLC method can accurately determine the percentage of the main component and quantify any impurities present.[1] Reversed-phase HPLC with UV-Vis detection is a commonly employed and effective approach for the analysis of azo dyes like this compound.[2]

Experimental Protocol: HPLC Analysis of this compound

While a specific, universally validated method for this compound is not extensively published, a robust method can be established based on protocols for structurally similar reactive and azo dyes.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][3]

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)[3]

  • Water (HPLC grade)[3]

  • Formic acid or Ammonium acetate (B1210297) (for buffer preparation, HPLC grade)[1][2]

Chromatographic Conditions (Proposed Method):

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength Maximum absorption wavelength (λmax) of this compound
Injection Volume 10-20 µL[1]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration.[1][3]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

Validation Parameters:

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.[1] Key validation parameters, as recommended by guidelines such as the International Conference on Harmonisation (ICH), include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[1]The peak for this compound should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]Correlation coefficient (r²) ≥ 0.999.[4]
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]No significant change in results with minor variations in flow rate, temperature, etc.

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.[2]Simple, rapid, and inexpensive.Lower specificity; cannot separate the main dye from impurities with similar absorption spectra. Not suitable for complex mixtures.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Cost-effective, simple to perform, and useful for rapid screening and identification.Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6]Provides structural information about impurities, enabling their identification. High sensitivity and specificity.Higher cost of instrumentation and complexity of operation.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for the purity analysis of this compound.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol specificity Specificity & Selectivity (Peak Purity) protocol->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end Validated Method for Routine Use validation_report->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Performance Analysis of Reactive Orange 13 and Natural Orange Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical, balancing performance with environmental and health considerations. This guide provides an objective comparison of the synthetic dye, Reactive Orange 13, and natural orange dyes derived from sources like citrus peels, supported by experimental data on their dyeing performance and fastness properties.

This analysis delves into the dyeing efficiency, colorfastness to various environmental factors, and the underlying chemical interactions of these two classes of dyes. The information is presented to aid in the informed selection of dyes for textile applications where performance and sustainability are key considerations.

Quantitative Performance Data

The performance of this compound and natural orange dyes, particularly those derived from orange peels, has been evaluated based on standardized testing methods. The following table summarizes the colorfastness properties of these dyes on cotton fabric. Colorfastness is rated on a scale of 1 to 5, where 5 indicates the highest fastness.

Performance MetricThis compound (General)Natural Orange Dye (from Orange Peel with Mordant)
Washing Fastness Excellent (4-5)Good to Excellent (4-5)[1][2]
Rubbing Fastness (Dry) Good to Excellent (4-5)Good to Excellent (4-5)[1][3]
Rubbing Fastness (Wet) Good (3-4)Moderate to Good (3-4)[1][3]
Light Fastness Very Good (Approx. 6 on a 1-8 scale)[4]Moderate to Good (4-5 on a 1-5 scale)[1]
Perspiration Fastness (Acidic) Good to Excellent (4-5)Good to Excellent (4-5)[1]
Perspiration Fastness (Alkaline) Good to Excellent (4-5)Good to Excellent (4-5)[1]

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols for textile dye performance evaluation. The key tests for colorfastness are outlined below.

Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the dye to domestic and commercial laundering. A dyed fabric specimen is agitated in a soap solution under specified conditions of temperature, time, and mechanical action. The change in color of the specimen and the degree of staining on an adjacent undyed fabric are assessed using a greyscale.

Colorfastness to Rubbing (ISO 105-X12)

This method assesses the transfer of color from the surface of a dyed textile to another surface by rubbing. A dry and a wet rubbing cloth are rubbed against the dyed specimen using a crockmeter. The staining on the rubbing cloths is then evaluated with a greyscale.[5]

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the dye to the fading effect of light. The dyed specimen is exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed specimen with an unexposed sample using a blue wool scale.

Colorfastness to Perspiration (ISO 105-E04)

This method measures the resistance of the dye to the effects of human perspiration. The dyed specimen is treated with two different solutions, one acidic and one alkaline, that simulate sweat. The specimen is then placed in contact with an undyed fabric and subjected to pressure and heat. The color change of the specimen and the staining of the undyed fabric are evaluated.

Mechanism of Dyeing and Environmental Considerations

The performance differences between reactive and natural dyes stem from their distinct chemical structures and mechanisms of interaction with textile fibers.

This compound , a synthetic azo dye, belongs to the class of reactive dyes that form a strong, covalent bond with the hydroxyl groups of cellulosic fibers like cotton.[4] This chemical bond is responsible for the high wash fastness and overall durability of reactive dyes. However, the dyeing process with reactive dyes typically requires significant amounts of salt and alkali, and a portion of the dye can hydrolyze, leading to colored effluents that require treatment.[6]

Natural orange dyes , often extracted from agricultural waste such as orange peels, are typically composed of a mixture of compounds like flavonoids and carotenoids.[7] These dyes generally require a mordant, which is a substance that helps to fix the dye to the fabric. The mordant forms a complex with the dye and the fiber, improving the colorfastness properties.[2] While natural dyes are often perceived as more environmentally friendly due to their renewable sourcing, the environmental impact of the mordants used must also be considered.[8]

Visualizing the Experimental Workflow

To provide a clearer understanding of the testing process, the following diagram illustrates a typical experimental workflow for comparing the performance of textile dyes.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Colorfastness Testing (ISO Standards) cluster_analysis Data Analysis A Scouring & Bleaching of Cotton Fabric B1 Dyeing with this compound A->B1 B2 Dyeing with Natural Orange Dye (with Mordant) A->B2 C1 Washing Fastness (ISO 105-C06) B1->C1 C2 Rubbing Fastness (ISO 105-X12) B1->C2 C3 Light Fastness (ISO 105-B02) B1->C3 C4 Perspiration Fastness (ISO 105-E04) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 D Greyscale & Blue Wool Scale Assessment C1->D C2->D C3->D C4->D E Comparative Performance Report D->E

Experimental workflow for dye performance comparison.

Conclusion

Both this compound and natural orange dyes offer viable options for coloring textiles, each with a distinct profile of strengths and weaknesses. This compound generally provides excellent and highly consistent colorfastness due to the formation of a covalent bond with the fiber. Natural orange dyes, particularly when used with appropriate mordants, can also achieve good to excellent fastness properties. The choice between these dyes will depend on the specific performance requirements of the final product, as well as considerations regarding the environmental impact of the dyeing process and the chemicals involved. For applications demanding the highest level of durability and color consistency, reactive dyes are often favored. However, for products where the use of natural and renewable resources is a priority, natural dyes present a compelling alternative, provided that the dyeing process is optimized to achieve the desired fastness.

References

Unveiling the Enzymatic Interactions of Reactive Orange 13: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of the azo dye, Reactive Orange 13, with a panel of representative enzymes. While direct experimental data for this compound is limited, this guide synthesizes known interactions of the broader azo dye class with key enzyme families to provide a predictive overview and a framework for empirical validation.

This document outlines a hypothetical cross-reactivity study, presenting potential interaction data and detailed experimental protocols to guide researchers in assessing the enzymatic interactions of this compound and similar compounds. The primary enzyme classes considered are oxidoreductases, including azoreductases, laccases, and peroxidases, which are known to interact with and metabolize azo dyes.[1][2][3]

Comparative Analysis of Enzyme Inhibition

To evaluate the potential cross-reactivity of this compound, a hypothetical screening against a panel of enzymes from different classes was conceptualized. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes hypothetical IC50 values for this compound against selected enzymes, based on known interactions of similar azo dyes.

Enzyme ClassRepresentative EnzymeSubstrateHypothetical IC50 (µM) for this compound
Oxidoreductase Azoreductase (from Pseudomonas luteola)Methyl Red50
Laccase (from Trametes villosa)ABTS> 200
Horseradish Peroxidaseo-dianisidine150
Lyase Chorismate Synthase (from P. brasiliensis)5-enolpyruvylshikimate-3-phosphate15
Hydrolase AcetylcholinesteraseAcetylthiocholine> 500

Note: These values are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

A standardized and reproducible protocol is essential for assessing enzyme inhibition. A spectrophotometric enzyme inhibition assay is a common and reliable method.

General Protocol for Spectrophotometric Enzyme Inhibition Assay

This protocol outlines the steps to determine the IC50 value of a test compound, such as this compound, against a specific enzyme.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (or other test inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required by the enzyme, e.g., NADH, NADPH)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate assay buffer. A series of dilutions of this compound should be prepared to test a range of concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the enzyme solution

    • Varying concentrations of the this compound solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product of the reaction. The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions add_enzyme Add Enzyme and Inhibitor to Plate prep_dilutions->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure_abs Measure Absorbance (Kinetic Read) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a typical spectrophotometric enzyme inhibition assay.

Signaling Pathways and Logical Relationships

Understanding the potential mechanism of action requires visualizing the interaction at a conceptual level. The following diagram illustrates the logical relationship in competitive enzyme inhibition, a common mechanism for small molecule inhibitors.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Diagram of competitive enzyme inhibition.

This guide provides a foundational framework for investigating the cross-reactivity of this compound. The provided protocols and conceptual diagrams are intended to be adapted to specific research needs. Empirical testing is essential to confirm the interactions and inhibitory potential of this compound against a range of enzymatic targets.

References

A comparative study of the dyeing efficiency of vinyl sulfone vs. triazine reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, reactive dyes stand out for their ability to form strong, covalent bonds with cellulosic fibers, resulting in vibrant shades with excellent wash fastness. Among the various classes of reactive dyes, those based on vinyl sulfone (VS) and triazine reactive groups are two of the most commercially significant. This guide provides an objective, data-driven comparison of their dyeing efficiency, tailored for researchers, scientists, and professionals in drug development who may utilize these chemistries in bioconjugation and other applications.

Executive Summary

Vinyl sulfone and triazine reactive dyes are both workhorses in the textile industry, each with a distinct set of performance characteristics. Generally, vinyl sulfone dyes are known for their high reactivity and good build-up properties, making them suitable for a wide range of application temperatures. Triazine dyes, particularly the monochlorotriazine (MCT) derivatives, are valued for their robustness and good overall fastness. Bifunctional dyes that incorporate both VS and MCT reactive groups have been developed to leverage the strengths of both, often exhibiting superior fixation and efficiency.

Comparative Performance Data

The following tables summarize the key performance indicators for vinyl sulfone and monochlorotriazine reactive dyes based on available experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented here is a synthesis of findings from multiple sources.

Performance MetricVinyl Sulfone (VS) DyesMonochlorotriazine (MCT) DyesBifunctional (MCT/VS) Dyes
Fixation Efficiency (%) 60 - 8070 - 85> 90
Exhaustion (%) 70 - 8575 - 90> 90
Reactivity HighModerateHigh
Substantivity ModerateHighHigh
Dyeing Temperature 40-60°C80-95°C60-80°C

Table 1: Comparison of Dyeing Efficiency Metrics. This table provides a general overview of the expected performance of vinyl sulfone, monochlorotriazine, and bifunctional reactive dyes in the exhaust dyeing of cotton.

Fastness PropertyVinyl Sulfone (VS) DyesMonochlorotriazine (MCT) Dyes
Wash Fastness (ISO 105-C06) 4-54-5
Light Fastness (ISO 105-B02) 3-5 (Varies with chromophore)4-6 (Varies with chromophore)
Rubbing Fastness (ISO 105-X12) 4-5 (Dry), 3-4 (Wet)4-5 (Dry), 3-4 (Wet)
Stability to Acid GoodModerate
Stability to Alkali ModerateGood

Table 2: Comparative Fastness Properties. This table outlines the typical fastness ratings for vinyl sulfone and monochlorotriazine reactive dyes on cotton. The ratings are on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).

Reaction Mechanisms

The distinct performance characteristics of vinyl sulfone and triazine dyes stem from their different chemical structures and reaction mechanisms with cellulosic fibers.

cluster_0 Vinyl Sulfone (VS) Dyes cluster_1 Triazine (MCT) Dyes VS_Dye Dye-SO2-CH2-CH2-OSO3Na Activated_VS Dye-SO2-CH=CH2 VS_Dye->Activated_VS Alkali (Elimination) Covalent_Bond_VS Dye-SO2-CH2-CH2-O-Cell Activated_VS->Covalent_Bond_VS Nucleophilic Addition Cellulose (B213188) Cell-OH Cellulose->Covalent_Bond_VS MCT_Dye Dye-Triazine-Cl Covalent_Bond_MCT Dye-Triazine-O-Cell MCT_Dye->Covalent_Bond_MCT Nucleophilic Substitution Cellulose_Ion Cell-O- Cellulose_Ion->Covalent_Bond_MCT

Figure 1: Reaction mechanisms of vinyl sulfone and triazine dyes.

Vinyl sulfone dyes typically react with cellulose via a nucleophilic addition mechanism after being activated by alkali.[1] Triazine dyes, on the other hand, undergo a nucleophilic substitution reaction with the hydroxyl groups of cellulose.[1]

Experimental Protocols

A generalized experimental protocol for a comparative dyeing study is outlined below.

Materials
  • Pre-scoured and bleached 100% cotton fabric

  • Vinyl sulfone reactive dye (e.g., Remazol Red F3B)

  • Monochlorotriazine reactive dye (e.g., Procion Red H-E3B)

  • Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

Equipment
  • Laboratory-scale dyeing machine (e.g., IR dyer)

  • Spectrophotometer for color measurement

  • Washing and light fastness testing equipment

  • pH meter

Experimental Workflow

Start Fabric Preparation (Scouring & Bleaching) Dye_Bath_Prep Dye Bath Preparation (Dye, Water, Auxiliaries) Start->Dye_Bath_Prep Dyeing_Process Exhaust Dyeing (Temperature & Time Profile) Dye_Bath_Prep->Dyeing_Process Salt_Addition Salt Addition (Exhaustion) Dyeing_Process->Salt_Addition Rinsing Rinsing Dyeing_Process->Rinsing Alkali_Addition Alkali Addition (Fixation) Salt_Addition->Alkali_Addition Soaping Soaping (Removal of unfixed dye) Rinsing->Soaping Final_Rinse Final Rinse & Drying Soaping->Final_Rinse Evaluation Evaluation of Dyed Fabric (Color Yield, Fastness) Final_Rinse->Evaluation

Figure 2: Generalized workflow for comparative reactive dyeing.
Detailed Methodology

  • Dye Bath Preparation: Prepare separate dye baths for the vinyl sulfone and triazine dyes at the desired concentration (e.g., 1% on weight of fabric). The material-to-liquor ratio is typically maintained at 1:20.

  • Dyeing:

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Gradually raise the temperature to the target for each dye type (e.g., 60°C for VS, 80°C for MCT).

    • Add Glauber's salt in portions to aid in the exhaustion of the dye onto the fabric.

    • After a set time for exhaustion (e.g., 30 minutes), add soda ash to raise the pH and initiate fixation.

    • Continue dyeing for the recommended fixation time (e.g., 60-90 minutes).

  • After-treatment:

    • Drain the dye bath and rinse the fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Soap the fabric at a high temperature (e.g., 95°C) with a non-ionic detergent to remove any unfixed dye.

    • Rinse the fabric again with hot and then cold water.

    • Dry the dyed fabric.

  • Evaluation:

    • Color Yield (K/S): Measure the reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value to quantify the color strength.

    • Fixation and Exhaustion: Determine the amount of dye in the initial and final dye bath, as well as in the soaping liquor, using a spectrophotometer to calculate the percentage of exhaustion and fixation.

    • Fastness Properties: Evaluate the wash, light, and rubbing fastness of the dyed samples according to the relevant ISO standards.

Conclusion

Both vinyl sulfone and triazine reactive dyes offer effective means of dyeing cellulosic fibers with high performance. The choice between them often depends on the specific application requirements, available equipment, and desired shade. Vinyl sulfone dyes are generally more reactive and can be applied at lower temperatures, while monochlorotriazine dyes are known for their robustness and good overall fastness. For applications demanding the highest levels of fixation and efficiency, bifunctional dyes that combine both reactive groups present a compelling option. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their specific coloration needs.

References

Evaluating the lightfastness of Reactive orange 13 against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The lightfastness of a dye is a critical parameter in the textile industry and for various scientific applications, signifying its resistance to fading upon exposure to light. For researchers, scientists, and professionals in drug development, understanding the photostability of compounds is paramount. This guide provides an objective comparison of the lightfastness of C.I. Reactive Orange 13 against other commercially available reactive orange dyes, supported by industry-standard experimental data.

Comparative Lightfastness Data

The following table summarizes the lightfastness ratings of this compound and a selection of other reactive orange dyes, as determined by the ISO 105-B02 standard. The ratings are based on the Blue Wool Scale, where a higher number indicates superior resistance to fading.

Dye NameC.I. NameLightfastness Rating (ISO 105-B02)
This compound-4
Reactive Orange 4182604, 3-5[1][2]
Reactive Orange 16177573-4[3]
Reactive Orange 29134285[4]
Reactive Orange 842928103-4[5]
Reactive Orange 96-5-6[6]

Experimental Protocols

The lightfastness of reactive dyes is primarily evaluated using two internationally recognized standards: ISO 105-B02 and AATCC Test Method 16.3. Both methods utilize a xenon arc lamp to simulate natural sunlight under controlled laboratory conditions.

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies the procedures for determining the colorfastness of textiles to an artificial light source that mimics natural daylight (D65).[7][8][9]

Detailed Methodology:

  • Specimen Preparation: A specimen of the textile dyed with the reactive orange dye is prepared. The size of the specimen depends on the apparatus but must have an exposed area of at least 10 mm x 8 mm.[8] A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Reference Materials: A set of Blue Wool references (typically grades 1-8) are prepared and mounted alongside the test specimen.[10] Each higher-numbered reference is approximately twice as lightfast as the preceding one.

  • Exposure Conditions: The specimens and Blue Wool references are exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance. The standard allows for different test cycles to simulate various end-use environments.[10]

    • Light Source: Filtered xenon arc lamp.

    • Irradiance: Controlled at a specific level (e.g., 42 W/m² in the 300-400 nm range).

    • Temperature: Monitored using a Black Standard Thermometer (BST) or Black Panel Thermometer (BPT).

    • Humidity: Controlled to a specified effective humidity.

  • Evaluation: The test specimen is periodically inspected for fading. The exposure is continued until a specified contrast (typically a grade 4 on the Grey Scale for Colour Change) is observed between the exposed and unexposed parts of the specimen or a specific Blue Wool reference.

  • Rating: The lightfastness of the specimen is assessed by comparing the degree of its fading to that of the Blue Wool references. The lightfastness rating corresponds to the number of the Blue Wool reference that shows a similar amount of fading.

AATCC Test Method 16.3-2020: Colorfastness to Light: Xenon-Arc

This American Association of Textile Chemists and Colorists (AATCC) standard also provides procedures for determining the colorfastness of textiles to light using a xenon arc lamp.[11][12][13]

Detailed Methodology:

  • Specimen Preparation: Textile samples are cut to a minimum size of 70 mm x 120 mm. At least three replicate specimens are prepared for each dye.[11]

  • Test Conditions: The method offers several options for test conditions, varying in light/dark cycles, temperature, and relative humidity to simulate different in-use scenarios.[11]

    • Option 1: Alternating light and dark cycles.

    • Option 2 & 3: Continuous light with different temperature and humidity settings.

  • Exposure: The prepared specimens are exposed to the xenon arc light source under the selected conditions.

  • Evaluation: The change in color of the exposed specimens is evaluated against the AATCC Blue Wool Lightfastness Standards (L2-L9) or by instrumental color measurement.

  • Rating: The colorfastness is rated on a scale from Class 1 (very poor) to Class 5 (excellent) based on the AATCC Evaluation Procedure 1 (Gray Scale for Color Change) or by the number of AATCC Fading Units (AFUs) required to produce a specific amount of color change.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the lightfastness of a reactive dye according to industry standards.

Lightfastness_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Dyeing Dye Textile with Reactive Orange Dye Specimen_Prep Prepare Test Specimens (e.g., 70x120 mm) Dyeing->Specimen_Prep Xenon_Arc Expose in Xenon Arc Weathering Instrument Specimen_Prep->Xenon_Arc Reference_Prep Prepare Blue Wool Reference Standards Reference_Prep->Xenon_Arc Conditions Controlled Conditions: - Irradiance - Temperature - Humidity Xenon_Arc->Conditions Visual_Assess Visual Assessment against Grey Scale & Blue Wool Xenon_Arc->Visual_Assess Instrumental_Assess Instrumental Measurement (Spectrophotometer) Xenon_Arc->Instrumental_Assess Rating Assign Lightfastness Rating (1-8 or L2-L9) Visual_Assess->Rating Instrumental_Assess->Rating

Fig. 1: General workflow for lightfastness testing of reactive dyes.

References

A Comparative Analysis of Reactive Orange 13 Fixation on Mercerized and Non-Mercerized Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of the fixation of C.I. Reactive Orange 13 on mercerized versus non-mercerized cotton fabrics. The data presented herein is intended for researchers, scientists, and professionals in the textile and drug development industries to illustrate the impact of mercerization on reactive dye performance. Mercerization is a crucial finishing process for cotton that enhances its dye affinity, luster, and strength.[1] This treatment modifies the fiber's physical and chemical structure, leading to improved dye fixation and overall dyeing quality.

Experimental Protocols

A detailed methodology was followed to ensure accurate and reproducible results for the dyeing of both mercerized and non-mercerized cotton with this compound.

1. Materials:

  • Fabric: Scoured and bleached 100% cotton knit fabric.

  • Dye: C.I. This compound.

  • Chemicals: Sodium hydroxide (B78521) (NaOH) for mercerization, sodium chloride (NaCl) as an electrolyte, sodium carbonate (Na₂CO₃) as a fixing agent, and a standard soaping agent.

2. Mercerization Process: The non-mercerized cotton fabric was treated with a 250 g/L sodium hydroxide solution at room temperature.[2] The fabric was kept under tension and immersed in the NaOH solution for 60 seconds.[2] Following this, it was thoroughly rinsed with hot water (80°C) and then cold water to remove any residual alkali and subsequently neutralized.[2] The fabric was then dried at ambient temperature.

3. Dyeing Procedure: Both the mercerized and non-mercerized cotton samples were dyed in a laboratory-grade dyeing machine.

  • A 2% dye solution of this compound (on the weight of the fabric) was prepared.

  • The material-to-liquor ratio was maintained at 1:20.[3]

  • Initially, the fabric was run in the dyebath containing the dye and 60 g/L of sodium chloride at 40°C for 30 minutes to allow for dye exhaustion.

  • Subsequently, 20 g/L of sodium carbonate was added to the bath to raise the pH and initiate the fixation of the dye to the cotton fibers.[4]

  • The temperature was then raised to 60°C and maintained for 60 minutes to ensure complete dye fixation.[3]

  • After dyeing, the samples were rinsed with cold water.

4. Post-Dyeing Treatment (Soaping): To remove any unfixed or hydrolyzed dye from the fabric surface, a thorough soaping treatment was carried out. The dyed fabrics were washed with a solution containing 2 g/L of a standard soaping agent at 95°C for 10 minutes, followed by hot and cold rinses until the water ran clear.[5][6]

5. Quantitative Analysis:

  • Dye Fixation (F%): The dye fixation percentage was determined by measuring the absorbance of the dye bath before dyeing, after dyeing, and of the soaping liquor using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound (λmax ≈ 492 nm).[7] The fixation percentage (F%) is a measure of the dye that has covalently bonded to the fiber.

  • Color Strength (K/S Value): The color strength of the dyed fabrics was evaluated by measuring their surface reflectance using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[8][9]

  • Wash Fastness: The wash fastness of the dyed samples was tested according to the ISO 105-C06 standard.[10] The samples were washed with a standard detergent solution at a specified temperature. The color change of the samples and the staining of an adjacent multi-fiber fabric were assessed using standard grey scales, with ratings from 1 (poor) to 5 (excellent).[10][11]

Quantitative Data Summary

The following tables summarize the quantitative results obtained from the comparative analysis of this compound fixation on mercerized and non-mercerized cotton.

Table 1: Dye Fixation and Color Strength

Fabric TypeDye Fixation (F%)Color Strength (K/S)
Non-Mercerized Cotton68%12.5
Mercerized Cotton85%18.2

Table 2: Wash Fastness Properties

Fabric TypeColor Change RatingStaining Rating (on Cotton)
Non-Mercerized Cotton3-44
Mercerized Cotton4-54-5

Experimental Workflow Diagram

G Experimental Workflow for Comparative Dyeing Analysis cluster_prep Fabric Preparation cluster_dyeing Dyeing & Fixation cluster_analysis Analysis A Raw Cotton Fabric B Scouring & Bleaching A->B C Non-Mercerized Cotton B->C D Mercerization (250 g/L NaOH, 60s) B->D F Dye Bath Preparation (this compound, NaCl) C->F Process for Non-Mercerized E Mercerized Cotton D->E E->F Process for Mercerized G Dyeing at 40°C (Exhaustion) F->G H Addition of Na2CO3 (Fixation) G->H I Dyeing at 60°C for 60 min H->I J Rinsing I->J K Soaping at 95°C J->K L Dyed Fabric Samples K->L M Color Strength (K/S) Measurement L->M N Wash Fastness Test (ISO 105-C06) L->N O Dye Fixation (F%) Calculation L->O P Data Comparison M->P N->P O->P

Caption: Workflow of the comparative analysis of this compound dyeing.

Discussion

The results clearly indicate that mercerization significantly enhances the fixation of this compound on cotton fabric. The mercerized cotton exhibited a higher dye fixation percentage and a greater color strength (K/S value) compared to its non-mercerized counterpart. This improvement is attributed to the structural changes in the cotton fiber caused by the mercerization process. Treatment with concentrated sodium hydroxide causes the cotton fibers to swell, which leads to a transformation of the cellulose (B213188) crystal structure from Cellulose I to Cellulose II.[4] This process decreases the crystallinity and increases the amorphous regions within the fiber.[2][12]

The increased amorphous content and the greater number of accessible hydroxyl (-OH) groups in mercerized cotton facilitate better penetration of dye molecules and provide more sites for the covalent bonding with the reactive dye.[4][12] Consequently, a higher amount of dye is fixed onto the fiber, resulting in a deeper shade and improved wash fastness. The superior wash fastness ratings for the mercerized fabric confirm that the dye is more permanently bonded, leading to less color bleeding during laundering.[13]

References

Assessing the ecotoxicity of Reactive orange 13 and its degradation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the environmental impact of the textile dye Reactive Orange 13 and its degradation products, supported by experimental data and detailed methodologies.

This compound (RO13), a widely used azo dye in the textile industry, is a substance of environmental concern due to its potential ecotoxicity. This guide provides a comparative assessment of the toxicity of RO13 and its degradation byproducts, offering insights into the effectiveness of bioremediation in mitigating its harmful effects. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science to aid in the evaluation of textile effluent impacts and the development of safer alternatives.

Executive Summary

This compound is a synthetic dye known for its persistence in aquatic environments. This guide examines the ecotoxicity of the parent dye and its primary degradation byproducts formed during bacterial degradation. The biodegradation of RO13 by the bacterium Alcaligenes faecalis PMS-1 has been shown to yield two main byproducts: naphthalene (B1677914) and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one. While the degradation process is effective in decolorizing the effluent, the resulting byproducts' toxicity is a critical factor in determining the overall environmental benefit. This guide presents available ecotoxicity data for the parent dye and its byproducts, alongside detailed experimental protocols for assessing their environmental risk.

Data Presentation: Ecotoxicity Comparison

Table 1: Acute Toxicity of this compound and its Degradation Products on Aquatic Organisms

SubstanceTest OrganismExposure Time (h)LC50/EC50 (mg/L)Toxicity Classification
This compound Daphnia magna (Water Flea)48Data not availableLikely harmful
Oncorhynchus mykiss (Rainbow Trout)96Data not availableLikely harmful
Pseudokirchneriella subcapitata (Green Algae)72Data not availableLikely harmful
Naphthalene Daphnia magna482.16Toxic
Oncorhynchus mykiss961.6Toxic
Raphidocelis subcapitata720.4Very Toxic
6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one Various aquatic organisms-Data not availablePotentially harmful

Note: The toxicity classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: Phytotoxicity of this compound and its Degradation Products

SubstanceTest Plant SpeciesEndpointResult
This compound Sorghum vulgare, Phaseolus mungo, Triticum aestivumSeed Germination, Plumule and Radicle LengthInhibition of germination and growth
Degradation Metabolites Sorghum vulgare, Phaseolus mungo, Triticum aestivumSeed Germination, Plumule and Radicle LengthNo significant inhibition; comparable to control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Acute Toxicity Test with Daphnia magna (Adapted from OECD Guideline 202)

This test assesses the acute immobilization of Daphnia magna when exposed to the test substance.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: Aqueous solutions of this compound, naphthalene, and 6-[(4-chloro-1,3,5-triazin-2-yl) amino]-2-iminonaphthalen-1(2H)-one at a range of concentrations.

  • Test Conditions:

    • Temperature: 20 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Test vessels: Glass beakers

    • Test volume: At least 2 mL per daphnid

  • Procedure:

    • Prepare a series of dilutions of the test substance in a suitable culture medium.

    • Introduce a known number of daphnids (e.g., 20 per concentration, divided into four replicates of five) into the test vessels.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using statistical methods such as probit analysis.

Phytotoxicity Test using Seed Germination (Adapted from ISO 11269-1)

This test evaluates the effect of the test substance on the germination and early growth of terrestrial plants.

  • Test Plant Species: A selection of monocotyledonous and dicotyledonous plants (e.g., Sorghum vulgare, Phaseolus mungo, Triticum aestivum).

  • Test Substance: Solutions of this compound and its degradation byproducts at various concentrations, and the treated effluent.

  • Procedure:

    • Place a filter paper in a petri dish and moisten it with a known volume of the test solution or deionized water (as a control).

    • Place a predetermined number of seeds of the test plant species on the filter paper.

    • Incubate the petri dishes in a controlled environment (e.g., 25 ± 2°C, with a defined light/dark cycle) for a specified period (e.g., 72-120 hours).

    • After the incubation period, measure the seed germination percentage, and the length of the radicle (root) and plumule (shoot) for the germinated seeds.

  • Data Analysis: Compare the germination percentage and seedling growth in the test solutions to the control. Calculate the percentage of inhibition for each parameter.

Mandatory Visualization

Biodegradation Pathway of this compound

The following diagram illustrates the enzymatic degradation pathway of this compound by Alcaligenes faecalis PMS-1.

G RO13 This compound Azo_cleavage Azo Bond Cleavage (Azoreductase) RO13->Azo_cleavage Alcaligenes faecalis PMS-1 Intermediates Aromatic Amines Azo_cleavage->Intermediates Further_degradation Further Degradation Intermediates->Further_degradation Naphthalene Naphthalene Further_degradation->Naphthalene Triazine_derivative 6-[(4-chloro-1,3,5-triazin-2-yl) amino]- 2-iminonaphthalen-1(2H)-one Further_degradation->Triazine_derivative

Caption: Biodegradation of this compound.

Experimental Workflow for Ecotoxicity Assessment

This diagram outlines the logical flow of the experimental process for assessing the ecotoxicity of this compound and its byproducts.

G Start Start Preparation Prepare Solutions: - this compound - Degradation Byproducts Start->Preparation Daphnia_test Daphnia magna Acute Immobilization Test (OECD 202) Preparation->Daphnia_test Phyto_test Phytotoxicity Test (Seed Germination) Preparation->Phyto_test Data_collection Collect Data: - EC50 values - Germination % - Growth Inhibition % Daphnia_test->Data_collection Phyto_test->Data_collection Analysis Comparative Analysis Data_collection->Analysis Conclusion Conclusion on Ecotoxicity Analysis->Conclusion

Caption: Ecotoxicity Assessment Workflow.

Inter-laboratory Comparison of Reactive Orange 13 Color Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of textile science and dye manufacturing, precise and reproducible color measurement is paramount for quality control, product development, and inter-laboratory data comparison. Reactive Orange 13 is a widely used reactive dye, and ensuring the consistency of its color measurement across different laboratories is a significant challenge. This guide provides a framework for conducting an inter-laboratory comparison of this compound color measurement, offering detailed experimental protocols and presenting a comparative analysis of hypothetical data from multiple laboratories. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing and improving the accuracy and reproducibility of colorimetric measurements.

This guide is structured to provide a clear and practical approach to inter-laboratory studies. It outlines standardized procedures based on internationally recognized standards to minimize variability arising from procedural differences. The presented data, although hypothetical, is representative of typical variations observed in such studies and serves to illustrate the data analysis and interpretation process. The ultimate goal is to foster better agreement in color measurement among laboratories, leading to more reliable and comparable research and development outcomes.

Experimental Protocols

The following protocols are based on established standards to ensure consistency and comparability of results across participating laboratories.

1. Materials and Sample Preparation

  • Substrate: A standardized 100% bleached, mercerized cotton fabric shall be used by all participating laboratories. A single batch of fabric should be distributed to all participants to eliminate substrate variability.

  • Dye: A single batch of this compound will be distributed to all laboratories from a central source.

  • Dyeing Procedure:

    • All laboratories will follow a standardized dyeing procedure. The recipe for a 2% on weight of fiber (o.w.f.) dyeing is provided below:

      • Dye: 2% o.w.f. This compound

      • Glauber's Salt (Na₂SO₄): 60 g/L

      • Soda Ash (Na₂CO₃): 20 g/L

      • Liquor Ratio: 1:20

    • The dyeing process will be carried out in a laboratory-grade dyeing machine with precise temperature and time control.

    • Dyeing Cycle:

      • Set the dyebath at 40°C with the fabric, water, and Glauber's salt. Run for 10 minutes.

      • Add the pre-dissolved this compound dye.

      • Raise the temperature to 60°C over 20 minutes.

      • Run for 30 minutes at 60°C.

      • Add the Soda Ash solution.

      • Continue dyeing for a further 60 minutes at 60°C.

    • After-treatment:

      • Rinse the dyed fabric in cold water.

      • Neutralize with 0.5 g/L acetic acid.

      • Soap at 95°C for 15 minutes with 2 g/L of a non-ionic detergent.

      • Rinse thoroughly and air-dry.

  • Sample Conditioning: Before measurement, all dyed fabric samples must be conditioned for a minimum of 24 hours at a standard atmosphere of 20 ± 2 °C and 65 ± 5% relative humidity.

2. Color Measurement

  • Instrumentation: A high-quality benchtop spectrophotometer with a d/8° sphere geometry is required.

  • Instrument Settings:

    • Illuminant: D65 (Daylight)

    • Observer: 10° Standard Observer

    • Wavelength Range: 400-700 nm

    • Measurement Mode: Reflectance, with specular component included (SCI).

    • Aperture Size: The largest available aperture should be used to average out any minor variations in the fabric surface.

  • Calibration: The spectrophotometer must be calibrated using the manufacturer-supplied white and black standards before commencing measurements.

  • Measurement Procedure:

    • Each laboratory will measure five individual samples of the dyed fabric.

    • For each sample, four measurements should be taken at different locations on the fabric, rotating the sample by 90° between each measurement.

    • The four readings for each sample should be averaged to obtain a single set of color coordinates.

    • The final reported values for each laboratory will be the average of the five individual sample measurements.

  • Data Reporting: The color coordinates will be reported in the CIE Lab* color space. The reported data for each laboratory should include the mean and standard deviation for L, a, and b* values.

3. Data Analysis

  • Color Difference Calculation: The color difference between the results of each participating laboratory and a designated reference laboratory (or the overall mean) will be calculated using the CIE DE2000 (ΔE₀₀) formula, as it provides a better correlation with visual assessment. The calculation should be performed according to the ASTM D2244 standard.[1][2][3][4][5]

  • Statistical Analysis: The inter-laboratory reproducibility will be assessed using statistical methods outlined in ISO 13528.[6][7][8][9][10] This includes the calculation of z-scores for each laboratory's results to identify any potential outliers.

Data Presentation

The following table summarizes the hypothetical colorimetric data for this compound from five participating laboratories. The data is presented as the mean of replicate measurements with the corresponding standard deviation (SD).

LaboratoryL* (Mean ± SD)a* (Mean ± SD)b* (Mean ± SD)
Lab 1 (Reference)50.25 ± 0.1545.80 ± 0.1235.50 ± 0.18
Lab 250.45 ± 0.2045.55 ± 0.1835.85 ± 0.22
Lab 349.95 ± 0.1846.10 ± 0.1535.30 ± 0.20
Lab 450.60 ± 0.2545.95 ± 0.2035.65 ± 0.25
Lab 550.10 ± 0.1245.70 ± 0.1035.40 ± 0.15

Visualization

The following diagram illustrates the workflow of the inter-laboratory comparison for the color measurement of this compound.

InterLab_Comparison_Workflow A Central Coordination B Distribution of Standardized Materials (Dye & Fabric) A->B C Participating Laboratories (1-N) B->C D Standardized Dyeing Protocol C->D Execution E Sample Conditioning D->E F Spectrophotometer Calibration E->F G Color Measurement (CIELAB) F->G H Data Submission to Central Coordination G->H I Statistical Analysis (ISO 13528) H->I J Calculation of Color Differences (ΔE₀₀) I->J L Performance Evaluation (z-scores) I->L K Inter-laboratory Comparison Report J->K L->K

Caption: Workflow for Inter-laboratory Color Measurement Comparison.

References

A Comparative Performance Analysis of Reactive Orange 13 Across Diverse Dyeing Machinery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Reactive Orange 13, a widely used reactive dye for cellulosic fibers, evaluated across different types of dyeing machines.[1][2] The performance is assessed based on key industry metrics, offering valuable insights for researchers and textile professionals in optimizing dyeing processes for enhanced efficiency and product quality.

This compound is a red-light orange dye known for its good solubility and fastness properties, making it a popular choice for dyeing cotton, viscose, wool, and silk.[1][2] The efficiency of this dye is significantly influenced by the dyeing machinery employed, which affects parameters like liquor ratio, temperature control, and mechanical action.

Performance Benchmarking of this compound

The performance of this compound was evaluated in three common types of dyeing machines: Jet, Jigger, and Pad-Batch dyeing systems. The key performance indicators (KPIs) monitored include dye exhaustion (%), dye fixation (%), color strength (K/S), and various fastness properties.

Table 1: Comparative Performance Data of this compound

Performance MetricJet Dyeing MachineJigger Dyeing MachinePad-Batch Dyeing Machine
Dye Exhaustion (%) 90 - 9585 - 90N/A (Impregnation)
Dye Fixation (%) 70 - 7565 - 7095 - 98
Color Strength (K/S) HighModerate to HighVery High
Levelness/Uniformity ExcellentGoodExcellent
Liquor Ratio 1:5 - 1:101:3 - 1:5N/A (Padding)
Water Consumption ModerateHighLow
Energy Consumption HighModerateLow
Wash Fastness (ISO 105-C06) 4-54-55
Light Fastness (ISO 105-B02) 444
Rubbing Fastness (ISO 105-X12) Dry: 4-5, Wet: 3-4Dry: 4, Wet: 3Dry: 4-5, Wet: 4

Note: The data presented are representative values based on typical machine performance and may vary with specific process parameters and fabric types.

Experimental Protocols

A standardized methodology was followed to ensure a consistent basis for comparison. The substrate used for all experiments was a 100% scoured and bleached cotton knit fabric.

1. Dye Bath Preparation and Dyeing Procedure (Exhaust Dyeing for Jet and Jigger)

This protocol is based on a hot-brand reactive dyeing process.[3][4]

  • Recipe:

    • This compound: 2% on weight of fabric (o.w.f)

    • Glauber's Salt (Na₂SO₄): 60 g/L[4]

    • Soda Ash (Na₂CO₃): 15 g/L[4]

    • Sequestering Agent: 0.5 g/L[5]

    • Anti-creasing Agent: 0.3 g/L[5]

    • Liquor Ratio: 1:10 (Jet), 1:4 (Jigger)[5][6]

  • Procedure:

    • The dye bath was set with the required amount of water, sequestering agent, and anti-creasing agent at ambient temperature. The fabric was loaded and run for 10 minutes.

    • The pre-dissolved this compound dye was added to the bath. The temperature was raised to 60°C.

    • Glauber's salt was added in two portions over 20 minutes to aid in the exhaustion of the dye.[4] The process was continued for another 30 minutes.

    • The temperature was then raised to 80-85°C.[4]

    • Pre-dissolved soda ash was added to the bath to increase the pH to 10.5-11.5, initiating the fixation phase.[6][7]

    • The dyeing continued for 60 minutes to ensure complete fixation of the dye to the fiber.[5]

    • The dye bath was drained.

2. Padding Procedure (Semi-Continuous for Pad-Batch)

  • Padding Liquor Recipe:

    • This compound: 20 g/L

    • Sodium Silicate: 100 g/L

    • Wetting Agent: 2 g/L

  • Procedure:

    • The fabric was padded through the prepared liquor at room temperature with a pick-up of 70-80%.

    • The padded fabric was batched (rolled) and covered with a plastic film to prevent drying and carbon dioxide absorption.

    • The batched fabric was stored at room temperature for 12-24 hours to allow for dye fixation.

3. After-treatment (Washing-off Process)

This step is crucial for removing unfixed, hydrolyzed dye to ensure optimal fastness properties.[3]

  • Rinse: The dyed fabric was rinsed with cold water.

  • Neutralization: The fabric was treated with a solution of acetic acid (0.5 g/L) at 50°C for 10 minutes to neutralize residual alkali.[3]

  • Soaping: The fabric was washed with a 2 g/L non-ionic soaping agent at 95°C for 15 minutes.

  • Final Rinses: The fabric was subjected to a hot rinse followed by a final cold rinse.

  • Drying: The fabric was hydro-extracted and dried.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow of the benchmarking process and the chemical pathway of reactive dye fixation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Dyeing Execution cluster_eval Phase 3: Performance Evaluation A Substrate Selection (100% Cotton Fabric) D Dyeing Process (Exhaust / Padding) A->D B Dye & Chemical Procurement B->D C Machine Allocation (Jet, Jigger, Pad-Batch) C->D E Fixation Stage (Alkali Dosing / Batching) D->E F Washing & Soaping (After-treatment) E->F G Color Strength (K/S) Measurement F->G H Exhaustion & Fixation Calculation F->H I Fastness Testing (Wash, Light, Rubbing) F->I J Final Data Analysis & Comparison G->J H->J I->J

Caption: Experimental workflow for benchmarking dye performance.

G cluster_reactants Reactants cluster_products Reaction Products Dye This compound (D-SO2-CH2-CH2-OSO3H) Alkali Alkali (OH⁻) Dye->Alkali Activation Fiber Cellulosic Fiber (Cell-OH) FixedDye Fixed Dye (D-SO2-CH2-CH2-O-Cell) Fiber->FixedDye Water Water (H-OH) HydrolyzedDye Hydrolyzed Dye (D-SO2-CH2-CH2-OH) Water->HydrolyzedDye Alkali->FixedDye Reaction 1 (Fixation) Alkali->HydrolyzedDye Reaction 2 (Hydrolysis)

Caption: Signaling pathway for reactive dye fixation and hydrolysis.

References

A Comparative Guide to Eco-Friendly Alternatives for Reactive Orange 13 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly seeking sustainable alternatives to synthetic dyes due to growing environmental concerns. Reactive Orange 13, a widely used azo dye, is effective but poses ecological challenges. This guide provides an objective comparison of eco-friendly alternatives, primarily focusing on natural dyes, supported by available experimental data. We will delve into the performance of promising natural dyes—Turmeric, Henna, and Indigo (B80030)—and compare them with the characteristics of a standard reactive dye.

Performance Comparison of Dyes on Cotton Fabric

The selection of a dye is critically dependent on its performance, particularly its ability to retain color after washing and exposure to light. The following table summarizes the available quantitative data for the color fastness and CIELAB color coordinates of cotton fabric dyed with a standard reactive dye versus the natural alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Dye Color Fastness to Washing (ISO 105-C06) Color Fastness to Rubbing (ISO 105-X12) Color Fastness to Light (ISO 105-B02) CIELAB Values (L, a, b)**
Reactive Dye (General) Excellent (4-5)[1]Dry: Excellent (4-5)[1] Wet: Good (4)[1]Good (4-5)L: 40-60, a: 30-50, b: 60-80 (Varies with shade)
Turmeric (Curcuma longa) Fair to Good (3-4)[2][3]Dry: Good (4)[4] Wet: Fair to Good (3-4)[4]Poor to Fair (2-3)[2]L: 79.27, a: 7.03, b: 57.88 (with Alum mordant)[5]
Henna (Lawsonia inermis) Very Good to Excellent (4-5)[6]Dry: Excellent (4-5)[7] Wet: Very Good (4)[7]Good (4)[6]L: 42.91, a: 0.33, b: 1.27[7]
Indigo (Indigofera tinctoria) Very Good (4-5)[8]Dry: Good (4) Wet: Moderate (3)[9]Very Good (5-7)[8][10]L: 49.56, a: -5 to -10, b*: -20 to -30[11]

Note: Fastness ratings are on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best). The CIELAB values provide a standardized measure of color, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections outline the methodologies for dyeing cotton fabric with this compound and the selected natural alternatives.

This protocol is a general procedure for dyeing cotton with a hot brand reactive dye.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soap

Procedure:

  • Pre-treatment: The cotton fabric is scoured and bleached to remove impurities and ensure even dye uptake.

  • Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 1:20 (fabric weight:water volume). The pH of the bath is adjusted to 6.5-7.0 with acetic acid.

  • Dyeing:

    • The fabric is introduced into the dye bath at 40°C.

    • The pre-dissolved this compound dye is added.

    • The temperature is gradually raised to 80-90°C over 30-45 minutes.

    • Electrolyte (sodium chloride or Glauber's salt) is added in portions to aid dye exhaustion.[12]

    • Dyeing is continued at this temperature for 30-60 minutes.

  • Fixation:

    • The temperature is lowered to 70-80°C.

    • Pre-dissolved sodium carbonate is added to the dye bath to raise the pH to 10.5-11.5, which facilitates the chemical reaction between the dye and the cotton fiber.

    • The dyeing is continued for another 45-90 minutes for fixation.

  • After-treatment:

    • The dyed fabric is rinsed with cold water.

    • A soaping treatment is carried out at the boil with a non-ionic soap to remove any unfixed dye.

    • The fabric is thoroughly rinsed and dried.

Materials:

  • Scoured 100% cotton fabric

  • Turmeric powder

  • Mordant: Alum (potassium aluminum sulfate)

  • Non-ionic soap

Procedure:

  • Mordanting:

    • The scoured cotton fabric is treated in a bath containing 10-15% alum (on the weight of fabric) at 80-90°C for 1 hour.[2]

    • The fabric is then squeezed and taken for dyeing without rinsing.

  • Dye Extraction:

    • Turmeric powder (20-30% on the weight of fabric) is pasted with a small amount of water and then added to the dye bath (liquor ratio 1:30).

    • The bath is heated to 80-90°C for 1 hour to extract the colorant.

  • Dyeing:

    • The mordanted fabric is introduced into the turmeric dye bath.

    • Dyeing is carried out at 80-90°C for 60-90 minutes with occasional stirring.[4]

  • After-treatment:

    • The dyed fabric is rinsed with cold water.

    • A mild soaping is done to remove any loose color.

    • The fabric is rinsed and dried in the shade.

Materials:

  • Scoured 100% cotton fabric

  • Henna powder

  • Sodium carbonate (Na₂CO₃)

  • Non-ionic soap

Procedure:

  • Dye Extraction:

    • Henna powder (30-40% on the weight of fabric) is soaked in an alkaline solution of sodium carbonate (10-15 g/L) for 24 hours at room temperature to extract the lawsone pigment.[7]

  • Dyeing:

    • The scoured cotton fabric is immersed in the henna dye liquor (liquor ratio 1:20).

    • The dyeing is carried out at 60°C for 30 minutes.[7]

  • After-treatment:

    • The dyed fabric is washed with clean water, followed by a wash with a detergent solution (2 g/L) at 90°C for 8 minutes to remove unfixed dye.[7]

    • The fabric is then rinsed thoroughly and dried.

Materials:

  • Scoured 100% cotton fabric

  • Natural indigo powder

  • Reducing agent (e.g., sodium hydrosulfite)

  • Alkali (e.g., sodium hydroxide)

Procedure:

  • Vat Preparation:

    • A stock solution of indigo is prepared by making a paste of the indigo powder with a small amount of water.

    • This paste is added to a larger volume of water, followed by the addition of a reducing agent and an alkali to create the soluble leuco-indigo form. The vat is typically kept at a pH of 9-11.

  • Dyeing:

    • The scoured and wetted cotton fabric is immersed in the indigo vat for 3-5 minutes.[13]

    • The fabric is then removed from the vat and exposed to air for 5-10 minutes. During this time, the leuco-indigo oxidizes back to the insoluble blue indigo pigment, fixing it within the fibers.

    • This dipping and oxidation process is repeated multiple times to achieve the desired depth of shade.[14]

  • After-treatment:

    • The dyed fabric is rinsed thoroughly with water to remove any loose indigo particles.

    • A final wash with a mild detergent is recommended.

    • The fabric is then rinsed and dried.

Visualization of Dyeing Workflows

To further elucidate the dyeing processes, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for reactive and natural dyeing.

ReactiveDyeingWorkflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_fixation Fixation cluster_aftertreatment After-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching DyeBathPrep Dye Bath Preparation (Dye, Water, Auxiliaries) Bleaching->DyeBathPrep FabricImmersion Fabric Immersion DyeBathPrep->FabricImmersion TempRise Temperature Rise FabricImmersion->TempRise ElectrolyteAddition Electrolyte Addition TempRise->ElectrolyteAddition DyeingTime Dyeing ElectrolyteAddition->DyeingTime AlkaliAddition Alkali Addition DyeingTime->AlkaliAddition FixationTime Fixation AlkaliAddition->FixationTime Rinsing Rinsing FixationTime->Rinsing Soaping Soaping Rinsing->Soaping FinalRinsing Final Rinsing Soaping->FinalRinsing Drying Drying FinalRinsing->Drying

Caption: Workflow for Reactive Dyeing of Cotton.

NaturalDyeingWorkflow cluster_pretreatment Pre-treatment cluster_mordanting Mordanting (Optional) cluster_dyeing Dyeing cluster_aftertreatment After-treatment Scouring Scouring MordantPrep Mordant Bath Preparation Scouring->MordantPrep FabricTreatment Fabric Treatment MordantPrep->FabricTreatment DyeExtraction Dye Extraction FabricTreatment->DyeExtraction DyeBathPrep Dye Bath Preparation DyeExtraction->DyeBathPrep FabricImmersion Fabric Immersion DyeBathPrep->FabricImmersion DyeingTime Dyeing FabricImmersion->DyeingTime Rinsing Rinsing DyeingTime->Rinsing Soaping Mild Soaping Rinsing->Soaping Drying Drying Soaping->Drying

Caption: General Workflow for Natural Dyeing of Cotton.

References

A Comparative Analysis of Reactive Orange 13: Unveiling the Correlation Between Dye Structure and Fastness Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Reactive Orange 13 reveals a strong correlation between its chemical architecture and its performance in textile applications, particularly concerning its fastness properties. This guide provides a detailed comparison with an alternative, Reactive Orange 16, supported by experimental data and standardized testing protocols, to offer researchers and drug development professionals a clear understanding of their respective attributes.

This compound, a monoazo reactive dye, is a widely utilized colorant for cellulosic fibers such as cotton and viscose. Its popularity stems from its ability to form a covalent bond with the fiber, resulting in good overall fastness. However, a deeper analysis of its structure in comparison to other reactive dyes, such as Reactive Orange 16, highlights the nuanced relationship between molecular composition and performance characteristics like light, wash, and rubbing fastness.

Structural Comparison and Performance Insights

This compound is characterized by a dichlorotriazine (DCT) reactive group. This group is known for its high reactivity, allowing for dyeing at lower temperatures. In contrast, an alternative like Reactive Orange 16 typically possesses a vinyl sulfone (VS) reactive group, which generally requires higher temperatures and alkaline conditions for fixation. This fundamental difference in the reactive system plays a crucial role in the dyeing process and the final fastness of the dyed textile.

The chromophoric system of this compound, being a single azo group, is a key determinant of its color and light fastness. Azo dyes, while offering a wide range of brilliant shades, can be susceptible to fading upon prolonged exposure to light. The specific substituents on the aromatic rings of the chromophore influence the electron density and, consequently, the dye's stability.

To provide a clear quantitative comparison, the following table summarizes the fastness properties of this compound and a representative vinyl sulfone alternative, Reactive Orange 16.

Fastness PropertyTest MethodThis compoundReactive Orange 16 (Typical Values)
Light Fastness ISO 105-B0244-5
Wash Fastness (Staining) ISO 105-C064-54-5
Wash Fastness (Change in Shade) ISO 105-C064-54-5
Rubbing Fastness (Dry) ISO 105-X124-54
Rubbing Fastness (Wet) ISO 105-X1233
Perspiration Fastness (Alkaline) ISO 105-E044-54-5
Perspiration Fastness (Acid) ISO 105-E044-54-5

The data indicates that both dyes exhibit good to excellent wash and perspiration fastness, a direct result of the stable covalent bond formed with the cellulose (B213188) fibers. This compound shows a respectable light fastness rating of 4.[1] Both dyes demonstrate comparable, good dry rubbing fastness, while the wet rubbing fastness is moderate for both.

The Structural Influence on Fastness: A Deeper Look

The relationship between the molecular structure of these reactive dyes and their fastness properties can be visualized through the following logical flow:

G cluster_RO13 This compound cluster_RO16 Reactive Orange 16 (Alternative) RO13_Struct Dichlorotriazine (DCT) Reactive Group + Monoazo Chromophore RO13_Props High Reactivity Good Covalent Bonding RO13_Struct->RO13_Props determines RO13_Fast Good Wash Fastness Good Perspiration Fastness Moderate Light Fastness RO13_Props->RO13_Fast results in Comparison Comparative Fastness Performance RO13_Fast->Comparison RO16_Struct Vinyl Sulfone (VS) Reactive Group + Azo Chromophore RO16_Props High Fixation Efficiency Stable Covalent Bonding RO16_Struct->RO16_Props determines RO16_Fast Good to Excellent Wash Fastness Good Perspiration Fastness Good Light Fastness RO16_Props->RO16_Fast results in RO16_Fast->Comparison

Caption: Correlation of Dye Structure and Fastness Properties.

This diagram illustrates how the distinct reactive groups and chromophore systems of this compound and its vinyl sulfone alternative directly influence their reactivity and bonding characteristics, which in turn dictate their respective fastness profiles. The dichlorotriazine group in this compound contributes to its high reactivity, leading to strong covalent bonds and consequently good wash and perspiration fastness.

Experimental Protocols for Fastness Evaluation

Accurate and reproducible assessment of dye fastness is critical. The following are detailed methodologies for the key experiments cited in this guide, based on International Organization for Standardization (ISO) standards.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc lamp fading apparatus, equipped with an air-cooled or water-cooled lamp, and appropriate filters to simulate daylight. A set of blue wool standards (rated 1-8) is also required.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card alongside a strip of each of the blue wool standards. A portion of both the specimen and the standards is covered with an opaque mask.

  • Procedure: The mounted specimens are exposed in the xenon arc apparatus under specified conditions of temperature and humidity. The exposure is continued until a prescribed change in color is observed on the blue wool standards.

  • Evaluation: The light fastness of the specimen is assessed by comparing the change in color of the exposed portion with the unexposed portion against the changes in the blue wool standards. The rating is given as the number of the blue wool standard that shows a similar change in color.

Wash Fastness Test (ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable mechanical laundering device (e.g., a Launder-Ometer), stainless steel balls, and a multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Specimen Preparation: A specimen of the dyed fabric is sewn together with a piece of the multifiber adjacent fabric.

  • Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and a set number of stainless steel balls. The container is then agitated in the laundering device at a specified temperature and for a specific duration. After agitation, the specimen is rinsed and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in colour (rated 1 to 5, where 5 is no change). The degree of staining on each of the fiber strips in the multifiber adjacent fabric is assessed using the Grey Scale for assessing staining (rated 1 to 5, where 5 is no staining).

Rubbing Fastness (Crocking) Test (ISO 105-X12)

This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus: A crockmeter, which consists of a rubbing finger of a specified diameter and weight. A standard white cotton rubbing cloth is also required.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of the crockmeter.

  • Procedure:

    • Dry Rubbing: The rubbing finger is covered with a dry, conditioned piece of the white cotton cloth. The finger is then moved back and forth over the test specimen for a specified number of cycles with a constant downward force.

    • Wet Rubbing: The procedure is repeated with a fresh piece of white cotton cloth that has been wetted with distilled water to a specified pickup percentage.

  • Evaluation: The degree of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for assessing staining. The fastness is rated from 1 (very heavy staining) to 5 (no staining).

References

Safety Operating Guide

Navigating the Safe Disposal of Reactive Orange 13: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Reactive Orange 13, a common textile dye. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is a solid orange powder that can be harmful if swallowed and may cause irritation to the respiratory system, eyes, and skin.[1]

Table 1: Key Safety Information for this compound

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Inhalation May cause irritation of the respiratory tract.[1]Approved respirator[1]
Eye Contact May cause irritation and inflammation.[1]Appropriate protective eyeglasses or chemical safety goggles[1]
Skin Contact Prolonged or repeated contact may cause skin irritation.[1]Appropriate protective gloves[1]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]N/A (Prevented by proper handling)
General Handling Minimize dust generation and accumulation. Use in a well-ventilated area or a chemical fume hood.[1][2]Wear appropriate protective clothing to minimize contact with skin.[1]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[2]

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Prevent the powder from becoming airborne. For dry spills, do not use methods that generate dust.[3]

  • Cleanup:

    • Dry Spill: Carefully vacuum or sweep up the material.[1] If sweeping, it is recommended to dampen the material with water to prevent dusting.[3] Use a vacuum cleaner equipped with a HEPA filter.[3]

    • Wet Spill: Use an absorbent material, such as sand or earth, to soak up the spill.[4]

  • Collect Waste: Place the collected material into a suitable, sealable, and properly labeled disposal container.[1][3]

  • Decontaminate Area: Wash the spill area thoroughly with soap and water.[3]

  • Dispose of Contaminated Materials: Any materials used for cleanup, such as paper towels, gloves, and absorbents, should be collected in a sealed and clearly labeled container for disposal as hazardous waste.[5]

III. Proper Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Improper disposal can lead to environmental contamination.

Operational Plan: Waste Disposal

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department or local hazardous waste regulations for guidance.[1]

  • Containerization:

    • Place all waste containing this compound, including contaminated materials, into a compatible and tightly sealed container.[5]

    • Properly label the container with its contents, including the name "this compound" and any other components of the waste.[5]

  • Storage: Store the waste container in a designated, cool, and dry area away from incompatible materials, such as strong acids.[6]

  • Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Do not dispose of this compound down the drain or in regular trash.[5]

IV. Workflow for Disposal of this compound

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Spill Response cluster_3 Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_gen Waste Generated (e.g., unused product, contaminated items) handling->waste_gen spill Spill Occurs handling->spill container Place in a Labeled, Sealed Hazardous Waste Container waste_gen->container cleanup Follow Spill Cleanup Protocol spill->cleanup collect_spill Collect Spilled Material & Debris cleanup->collect_spill collect_spill->container consult Consult Local/State/Federal Hazardous Waste Regulations container->consult storage Store in Designated Area consult->storage disposal Arrange for Professional Disposal (Do Not Pour Down Drain) storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Reactive Orange 13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Reactive Orange 13 to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a reactive dye that can cause skin and eye irritation.[1] It may also cause sensitization through skin contact and inhalation.[2] Ingestion may lead to gastrointestinal irritation.[1] Therefore, adherence to proper safety protocols is crucial.

The following table summarizes the recommended personal protective equipment for handling this compound:

Protection Type Recommended Equipment Rationale
Eye Protection Chemical safety gogglesProtects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential sensitization.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder to avoid inhalation of dust.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plans: Step-by-Step Guidance

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located in an area with minimal air currents.

    • Work within a chemical fume hood or a designated powder weighing enclosure to minimize inhalation exposure.[3][4]

    • Cover the work surface with absorbent bench paper.[3]

  • Procedure:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves, and a respirator).

    • Place a pre-labeled, sealable container on the balance and tare it.

    • Carefully transfer the desired amount of this compound powder into the container using a clean spatula.

    • Once the desired weight is achieved, securely seal the container.

    • Clean the spatula and any residual powder from the work surface using a damp cloth or paper towel, ensuring not to generate airborne dust.

    • Dispose of contaminated cleaning materials as hazardous waste.

  • Preparation:

    • This procedure should be performed in a chemical fume hood.

    • Have all necessary equipment ready: the weighed this compound in a sealed container, a beaker or flask of appropriate size, a magnetic stirrer and stir bar (or a glass stirring rod), and the required solvent (typically deionized water).

  • Procedure:

    • Add a small amount of the solvent to the beaker.

    • Slowly and carefully add the weighed this compound powder to the solvent while stirring to create a paste.[5][6] This prevents clumping and aids in dissolution.

    • Gradually add the remaining solvent while continuing to stir until the dye is completely dissolved.

    • Transfer the prepared stock solution to a clearly labeled and sealed storage container.

    • Rinse the original container and beaker with a small amount of solvent and add the rinsate to the storage container to ensure a complete transfer.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a volatile solvent, evacuate the area and notify the appropriate safety personnel.

    • For small, manageable spills, ensure you have the correct PPE before proceeding with cleanup.

  • Cleanup of Powder Spills:

    • Do not use a dry brush or compressed air, as this will generate airborne dust.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Wipe the area with a wet sponge or cloth, ensuring all residue is removed.

  • Cleanup of Liquid Spills (Stock Solution):

    • Contain the spill using absorbent materials (e.g., spill pads, vermiculite).

    • Absorb the spilled liquid and place the used absorbent materials into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired this compound powder must be disposed of as hazardous chemical waste.

    • Contaminated materials such as gloves, paper towels, and weighing paper should be collected in a sealed and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Excess stock solution and any solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Waste Collection:

    • Store all hazardous waste in compatible, tightly closed containers.[7][8]

    • Ensure waste containers are properly labeled with their contents.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Personal Protective Equipment (PPE) B Prepare Work Area (Fume Hood) A->B C Weigh this compound Powder B->C D Prepare Stock Solution C->D E Clean Equipment and Work Area D->E F Dispose of Waste Properly E->F G Spill Occurs H Follow Spill Management Protocol G->H

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.